Bis(4-nitrophenyl)sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629272. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJMQPRKBNGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061629 | |
| Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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Molecular Weight |
276.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223-31-0 | |
| Record name | 1,1′-Thiobis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(4-nitrophenyl) sulfide | |
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| Record name | Bis(4-nitrophenyl)sulfide | |
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| Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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| Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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| Record name | Bis(4-nitrophenyl) sulphide | |
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| Record name | Bis(4-nitrophenyl) sulfide | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9L58S7KDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4,4'-Dinitrodiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 4,4'-Dinitrodiphenyl sulfide, a molecule of significant interest in organic synthesis and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective handling, characterization, and application of this compound.
Introduction: Understanding 4,4'-Dinitrodiphenyl Sulfide
4,4'-Dinitrodiphenyl sulfide, with the CAS Number 1223-31-0, is an organic compound characterized by two p-nitrophenyl groups linked by a sulfur atom.[1][2] Its chemical structure, featuring the electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical characteristics.[3] This compound serves as a valuable intermediate in the synthesis of various organic molecules and high-performance polymers.[3] A thorough understanding of its physical properties is paramount for its application in research and development, ensuring purity, stability, and predictable behavior in chemical processes.
Core Identification:
-
Chemical Name: 4,4'-Dinitrodiphenyl sulfide[4]
-
Synonyms: Bis(4-nitrophenyl) sulfide, 1-nitro-4-[(4-nitrophenyl)sulfanyl]benzene[5]
-
CAS Number: 1223-31-0[1]
-
Molecular Formula: C₁₂H₈N₂O₄S[4]
-
Molecular Weight: 276.27 g/mol [4]
Solid-State and Thermal Properties
The solid-state and thermal characteristics of 4,4'-Dinitrodiphenyl sulfide are critical for its storage, handling, and use in reactions conducted at elevated temperatures.
Appearance and Crystalline Form
4,4'-Dinitrodiphenyl sulfide typically presents as light yellow to brown crystalline powder or orange flaky crystals.[4] The color is attributed to the presence of the nitroaromatic chromophores within the molecular structure.
Melting Point
The melting point is a crucial indicator of purity. For 4,4'-Dinitrodiphenyl sulfide, the reported melting point is approximately 160 °C .[3] Variations in this value can indicate the presence of impurities.
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder/crystals | [4] |
| Melting Point | ~160 °C | [3] |
| Boiling Point | Predicted: 487.4 ± 30.0 °C | |
| Density | Estimated: 1.4634 g/cm³ | |
| Refractive Index | Estimated: 1.6930 |
Note: Boiling point, density, and refractive index are primarily based on predictive models and should be considered as estimates.
Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Principle of DSC for Melting Point Determination: As the sample is heated, it absorbs energy, and at its melting point, a significant amount of heat is absorbed to drive the endothermic phase transition from solid to liquid. This results in a distinct peak in the DSC thermogram, the onset of which is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Experimental Workflow: DSC Analysis
Caption: Workflow for determining the melting point of 4,4'-Dinitrodiphenyl sulfide using DSC.
Solubility Profile
The solubility of 4,4'-Dinitrodiphenyl sulfide in various solvents is a key parameter for its use in synthesis, purification, and formulation.
General Solubility:
-
Soluble: Organic solvents. One source specifies solubility in glacial acetic acid.
-
Insoluble: Water.
The insolubility in water is expected due to the largely nonpolar, aromatic structure of the molecule. Its solubility in organic solvents facilitates its use in a wide range of organic reactions.
Experimental Protocol: Qualitative Solubility Testing
-
Sample Preparation: Place approximately 10-20 mg of 4,4'-Dinitrodiphenyl sulfide into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, glacial acetic acid).
-
Observation: Vigorously agitate each test tube for 1-2 minutes.
-
Assessment: Observe for the complete dissolution of the solid. If the solid dissolves, it is considered soluble in that solvent. If a suspension or undissolved solid remains, it is classified as insoluble or sparingly soluble.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 4,4'-Dinitrodiphenyl sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum: Due to the symmetry of the 4,4'-disubstituted phenyl rings, the proton NMR spectrum is expected to be relatively simple. The aromatic protons on each ring will likely appear as two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nitro groups will cause a downfield shift of these protons.
Expected ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the sulfur atom will have characteristic chemical shifts. Due to the symmetry, only four signals are expected for the aromatic carbons.
Experimental Workflow: NMR Analysis
Caption: A generalized workflow for acquiring and processing NMR spectra of 4,4'-Dinitrodiphenyl sulfide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FT-IR Absorptions: The FT-IR spectrum of 4,4'-Dinitrodiphenyl sulfide is expected to show strong absorption bands corresponding to:
-
N-O stretching (nitro group): Typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
C-N stretching: Around 850 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
-
C-S stretching: This can be weak and is often found in the fingerprint region.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of 4,4'-Dinitrodiphenyl sulfide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Crystallographic Data
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While a specific CCDC entry for 4,4'-dinitrodiphenyl sulfide was not definitively located in the initial search, crystallographic analysis would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions. For the related compound, bis(p-nitrophenyl) disulfide, a crystal structure has been reported, which can provide some insight into the packing of similar molecules.[6]
Principle of X-ray Crystallography: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern of spots.[7] The positions and intensities of these spots can be used to calculate the electron density map of the molecule, and from this, the arrangement of the atoms in the crystal lattice can be determined.[7]
Conclusion
The physical properties of 4,4'-Dinitrodiphenyl sulfide are well-defined, with its solid-state nature, melting point, and solubility profile being key considerations for its practical application. Spectroscopic techniques provide the necessary tools for its unambiguous identification and quality control. This guide has outlined the fundamental physical characteristics and the experimental methodologies used for their determination, providing a solid foundation for researchers and professionals working with this important chemical intermediate. Further research to obtain experimentally verified data for properties that are currently estimated would be a valuable contribution to the field.
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Qingdao Scienoc Chemical Co., Ltd. 4,4'-Dinitro diphenyl sulfide. [Link]
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Five Chongqing Chemdad Co., Ltd. 4,4'-Dinitrodiphenyl disulfide. [Link]
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PubChem. Bis(4-nitrophenyl) disulfide. [Link]
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PharmaCompass. 4,4'-Dinitro diphenyl sulfide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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The Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]
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ACS Publications. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]
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The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Link]
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NIH. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]
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ACS Publications. Crystal structure of .alpha.-bis(p-nitrophenyl) disulfide. [Link]
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ResearchGate. X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[3][3]octane | Request PDF. [Link]
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Bis(4-nitrophenyl)sulfide molecular weight and formula
An In-depth Technical Guide to Bis(4-nitrophenyl)sulfide for Advanced Research
Abstract: This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a field-tested synthesis protocol with mechanistic insights, and its pivotal role as a precursor to scaffolds relevant in medicinal chemistry. By grounding technical data with practical, validated methodologies, this guide serves as an authoritative resource for the application of this compound in advanced scientific endeavors.
This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical aromatic sulfide. Its structure is characterized by a central sulfur atom bridging two para-substituted nitrophenyl rings. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity, particularly at the sulfur atom and the aromatic rings.
Chemical Formula and Molecular Weight
The fundamental identity of a chemical compound is defined by its formula and mass. This compound is a molecule composed of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.
-
CAS Number: 1223-31-0[4]
Physicochemical Properties
The physical characteristics of this compound are critical for its handling, purification, and application in synthetic protocols. It presents as an orange crystalline solid, and its solubility profile dictates the choice of solvents for reactions and recrystallization.
| Property | Value | Source(s) |
| Appearance | Orange flaky crystals | [4] |
| Melting Point | 156-161 °C | [4][5] |
| Solubility | Soluble in glacial acetic acid, insoluble in water. | [4][5] |
| Canonical SMILES | C1=CC(=CC=C1[O-])SC2=CC=C(C=C2)[O-] | [2][6] |
| InChI Key | ZZTJMQPRKBNGNX-UHFFFAOYSA-N | [2][6] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the reaction of p-nitrochlorobenzene with a sulfur-transfer reagent. The protocol detailed below is adapted from a robust and verified procedure published in Organic Syntheses, ensuring high reliability and yield.[5]
Principle and Mechanistic Insight
The core reaction is a nucleophilic aromatic substitution. p-Nitrochlorobenzene is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. In this procedure, potassium xanthate serves as the sulfur source. It reacts with the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the eventual formation of the sulfide linkage between two nitrophenyl moieties.
Experimental Protocol
Materials:
-
p-Nitrochlorobenzene (1 mole)
-
Potassium xanthate (1 mole)[5]
-
95% Ethanol
-
Glacial acetic acid (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of p-nitrochlorobenzene, 1 mole of potassium xanthate, and 450 mL of 95% ethanol.[5] The ethanol acts as a solvent that can dissolve the reactants sufficiently at elevated temperatures.
-
Reflux: Heat the reaction mixture to reflux using a steam bath or heating mantle. Maintain a gentle reflux for 48 hours.[5] The prolonged heating is necessary to drive the substitution reaction, which can be sluggish, to completion. During this period, the product will begin to crystallize and precipitate from the solution.
-
Isolation: After the reflux period, cool the mixture to room temperature. Collect the crystalline product by suction filtration.
-
Washing and Purification:
-
Transfer the crude product to a mortar and gently crush any large particles to ensure efficient washing.
-
Wash the crushed crystals twice with hot ethanol. This step is crucial for removing any unreacted p-nitrochlorobenzene and other ethanol-soluble impurities.
-
Follow with one wash using hot water to remove any remaining inorganic salts, such as potassium chloride, a byproduct of the reaction.
-
-
Drying: Dry the purified product. The resulting p-nitrophenyl sulfide, with a melting point of 158–160°C, is typically 76–82% in yield and is of sufficient purity for most subsequent applications.[5]
-
Optional Recrystallization: For applications requiring higher purity, the product can be recrystallized from glacial acetic acid, using approximately 15 mL of solvent per gram of product. This will yield a product with a sharper melting point of 160–161°C.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Role in Drug Development and Medicinal Chemistry
While not a therapeutic agent itself, this compound is a valuable building block for synthesizing more complex molecules with potential biological activity. The thioether linkage and the capacity for further chemical modification are of significant interest in drug discovery. Sulfur-containing functional groups, including thioethers and their oxidized derivatives, are present in a wide array of FDA-approved drugs.[7]
Oxidation to Sulfone Scaffolds
A primary application for this compound in a drug development context is its use as a precursor to Bis(4-nitrophenyl)sulfone. The sulfide can be smoothly oxidized to the corresponding sulfoxide and then further to the sulfone.[8] Sulfones are a critical pharmacophore in medicinal chemistry, found in numerous antibacterial and anti-inflammatory drugs.[9] The conversion of the thioether linkage to a sulfone group dramatically alters the geometry and electronic properties of the molecule, increasing its polarity and hydrogen bonding capacity, which can be leveraged to tune drug-receptor interactions.
Pathway: From Thioether to Bioactive Scaffolds
Caption: Oxidation pathway from the sulfide to the valuable sulfone scaffold.
Safety and Handling
Authoritative and trustworthy protocols require a foundation in safety. As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[11]
Conclusion
This compound is a well-defined chemical intermediate with significant utility for the research and pharmaceutical communities. Its straightforward, high-yield synthesis makes it an accessible starting material. The true value of this compound lies in its role as a precursor, particularly for the synthesis of Bis(4-nitrophenyl)sulfone, a scaffold that is integral to the design of a diverse range of therapeutic agents. This guide provides the foundational knowledge—from molecular properties to a validated synthetic protocol and strategic applications—necessary for its effective and safe utilization in the laboratory.
References
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precisionFDA. BIS(4-NITROPHENYL) SULFIDE. Available from: [Link]
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NIST. Bis(4-nitrophenyl)disulfide. NIST Chemistry WebBook. Available from: [Link]
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Global Substance Registration System (GSRS). BIS(4-NITROPHENYL) SULFIDE. Available from: [Link]
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LookChem. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. Available from: [Link]
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PubChem. Bis(4-nitrophenyl) sulphone. National Institutes of Health. Available from: [Link]
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Cheméo. Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Available from: [Link]
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PharmaCompass. bis(4-nitrophenyl)sulfane Drug Information. Available from: [Link]
- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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Organic Syntheses. p-NITROPHENYL SULFIDE. Available from: [Link]
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Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. Available from: [Link]
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ACS Publications. bis(p-NITROPHENYL) SULFIDE. The Journal of Organic Chemistry. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Market Landscape for Bis-(4-nitrophenyl)-sulfide: Sourcing and Purchasing Guide. Available from: [Link]
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National Institutes of Health (NIH). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available from: [Link]
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National Institutes of Health (NIH). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Bis(4-nitrophenyl)sulfide in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of bis(4-nitrophenyl)sulfide in organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on providing the theoretical framework and practical methodologies to empower researchers in their specific applications.
Introduction: The Significance of Solubility in Scientific Research
This compound is an organic compound utilized as an intermediate in various synthetic pathways. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen solvent system. A thorough understanding of its solubility behavior is paramount for optimizing reaction kinetics, improving yield and purity, and developing robust and scalable processes. This guide will delve into the theoretical underpinnings of solubility, provide a framework for predicting suitable solvents, and offer detailed protocols for the experimental determination of solubility.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a solute in a given solvent. The "like dissolves like" principle is qualitatively useful, but a more quantitative approach is offered by the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).
The central concept of HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher likelihood of solubility. A solute is predicted to be soluble in a solvent if the Ra is within the interaction radius (R₀) of the solute, defining a "solubility sphere."
Calculating the Hansen Solubility Parameters of this compound
The HSP for this compound can be estimated using the group contribution method, which sums the contributions of its individual functional groups. Based on established methodologies, the calculated HSP values for this compound are presented below.
| Parameter | Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 9.0 |
| δH (Hydrogen Bonding) | 5.5 |
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP values for a range of common organic solvents for comparison and initial solvent screening.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Glacial Acetic Acid | 14.5 | 8.0 | 13.5 |
Note: These values are approximations and can vary slightly depending on the source.
Visualizing Solubility Prediction
The relationship between the HSP of this compound and various solvents can be visualized using a Graphviz diagram, which helps in the initial selection of promising solvents for experimental validation.
Caption: Hansen solubility parameter distances (Ra) from this compound.
Based on these calculations, solvents like acetone and chloroform appear to be more promising candidates for solubilizing this compound compared to ethanol or toluene, due to their smaller Ra values.
Experimental Determination of Solubility: A Step-by-Step Protocol
Theoretical predictions provide a valuable starting point, but experimental verification is essential for determining the precise solubility of a compound. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.[1][2]
The Shake-Flask Method Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Place the vial in a constant-temperature shaker or on a magnetic stir plate within a temperature-controlled environment. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For colloidal suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.
-
Filtration: To ensure no solid particles are transferred, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE) into a clean vial.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy.
Quantitative Analysis: UV-Vis Spectroscopy
UV-Visible spectroscopy is a suitable method for quantifying the concentration of this compound due to the presence of chromophoric nitroaromatic groups in its structure.[3][4]
Protocol for UV-Vis Analysis
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-800 nm) to identify the λmax, which is the wavelength at which the compound exhibits the strongest absorbance.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.
-
Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Safety and Handling
Working with this compound and organic solvents requires adherence to strict safety protocols to minimize risks.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and organic solvents.[5][6][7][8] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the powdered compound outside of a fume hood, a respirator may be necessary to prevent inhalation.
Handling of Aromatic Nitro Compounds
Aromatic nitro compounds should be handled with caution as they can be toxic.[9][10]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid skin contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Prevent the generation of dust when handling the solid material.
General Laboratory Practices
-
Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used before commencing any work.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By leveraging the theoretical principles of Hansen Solubility Parameters and employing the robust shake-flask method coupled with UV-Vis spectroscopy, researchers can confidently and accurately assess the solubility of this compound, enabling the optimization of their chemical processes. The emphasis on safety and proper handling ensures that these investigations can be conducted with minimal risk.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Willard, H. H., Merritt, L. L., Dean, J. A., & Settle, F. A. (1988). Instrumental Methods of Analysis. Wadsworth Publishing Company.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sienko, M. J., & Plane, R. A. (1979).
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Technology Networks. (2023).
- Organic Syntheses. Working with Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals.
- Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V)
- ResearchGate. (n.d.). Fig.
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An In-depth Technical Guide to the Physicochemical Properties of Bis(4-nitrophenyl)sulfide
Introduction
Bis(4-nitrophenyl)sulfide, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide that serves as a key intermediate in various organic syntheses. Its chemical structure, featuring two nitro-substituted phenyl rings linked by a sulfur atom, imparts specific chemical reactivity and distinct physical properties. For researchers, scientists, and professionals in drug development, a thorough understanding of its core characteristics—namely its appearance and melting point—is paramount. These properties are not merely identification metrics; they are critical indicators of purity, which directly influences reaction outcomes, yield, and the impurity profile of subsequent products. This guide provides a detailed examination of these properties, grounded in experimental evidence and practical insights.
Physicochemical Properties: Appearance and Melting Point
The physical state and thermal behavior of this compound are defining characteristics that provide immediate, albeit qualitative, feedback on the sample's integrity.
Appearance: A Key Indicator of Purity
The appearance of this compound is consistently reported as a crystalline solid. However, the described color varies, a phenomenon directly linked to the purity of the compound.
-
High Purity Samples: Highly pure, analytically confirmed (>99%) this compound typically presents as light yellow to orange flaky crystals .[1][2][3] This appearance is characteristic of the pure molecular structure, where the chromophoric nitro groups contribute to the color.
-
Crude or Less Pure Samples: It is common for crude or technical grade samples to exhibit a darker coloration, ranging from a more intense orange to brown .[3] This darkening is often attributable to the presence of residual starting materials, byproducts from side reactions, or degradation products.
Expert Insight: From a process development perspective, the visual transition from a brown or dark orange crude product to a light yellow crystalline solid upon purification is a primary, self-validating checkpoint. A researcher can often visually assess the success of a recrystallization procedure by this distinct color change, which should always be confirmed by quantitative analysis such as melting point determination or chromatography.
Melting Point: A Quantitative Metric for Purity
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting point is sharp and occurs over a narrow range. The presence of impurities typically depresses the melting point and broadens the range over which the substance melts.
Published data for this compound shows a consistent, yet varied, range, which can be correlated with the degree of purification.
Table 1: Reported Melting Points for this compound
| Melting Point Range (°C) | Purity/State | Source(s) |
| 156–157 | Not Specified | ChemicalBook[2] |
| 158–160 | Crude Product | Organic Syntheses Procedure |
| 159.0–162.0 | >99.0% (GC) | TCI Chemicals[3] |
| 160–161 | Recrystallized | Organic Syntheses Procedure |
| 160 | Not Specified | CAS DataBase[1] |
Trustworthiness through Causality: The data clearly illustrates the principle of melting point elevation and sharpening upon purification. The crude product melts at a lower and slightly broader range (158–160°C). After recrystallization from glacial acetic acid, the melting point sharpens and elevates to 160–161°C. Commercial suppliers of high-purity (>99.0%) material specify a range of 159.0 to 162.0°C, which comfortably encompasses the value for the recrystallized product.[3] This correlation provides a reliable and self-validating system for quality control in the laboratory. A melting point below 159°C or a range wider than 2°C strongly suggests the presence of impurities.
Synthesis, Purification, and the Impact on Physicochemical Properties
The most direct way to understand the variation in appearance and melting point is to examine the synthesis and purification of the compound. A common and reliable laboratory-scale synthesis involves the reaction of p-nitrochlorobenzene with a sulfur source.
Synthesis Pathway
A well-documented method is the reaction of p-nitrochlorobenzene with potassium xanthate in refluxing ethanol.[2] This method is effective, though it requires a relatively long reaction time (48 hours) to proceed to completion.
Caption: Synthesis and Purification Workflow for this compound.
The Rationale for Purification
The crude product precipitates from the ethanol solution during the reaction. While this facilitates initial isolation, the solid invariably contains unreacted starting materials or side products, leading to the observed lower melting point and darker color.
Recrystallization from Glacial Acetic Acid: The choice of glacial acetic acid as a recrystallization solvent is based on its favorable solubility profile for this compound—high solubility at elevated temperatures and significantly lower solubility at room temperature.[2] This differential solubility allows for the separation of the desired product from impurities that may remain soluble in the cold solvent or have different solubility characteristics. The process effectively removes occluded reactants and byproducts, resulting in the formation of well-defined, higher-purity crystals, which is reflected in the sharper, higher melting point and lighter color.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and safety. The following sections detail the methodologies for synthesis and characterization.
Protocol for Synthesis of this compound
This protocol is adapted from established procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-chloronitrobenzene (1 mole equivalent), potassium xanthate (1 mole equivalent), and 95% ethanol.
-
Reaction Execution: Heat the mixture to reflux using a suitable heating mantle. Maintain the reflux for 48 hours. The product will begin to crystallize and precipitate from the solution during this time.
-
Isolation of Crude Product: After the reaction period, cool the mixture to room temperature. Collect the crystalline solid by suction filtration.
-
Washing: Wash the collected solid sequentially with two portions of hot ethanol and one portion of hot water to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven. This yields the crude this compound, which can be characterized by its melting point (approx. 158–160°C).
Protocol for Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot glacial acetic acid (approximately 15 mL per gram of crude product).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. The cooling can be completed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol to remove residual acetic acid, and dry thoroughly under vacuum.
Protocol for Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample at a slow, steady rate (e.g., 1–2°C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure sample, this range should be narrow (≤ 1°C).
Conclusion
For drug development professionals and researchers, this compound is more than a chemical with a CAS number. Its physical properties are direct, tangible readouts of its quality. The appearance, from a light yellow to a brown crystalline solid, serves as an initial, qualitative purity check. This is quantitatively confirmed by its melting point, which sharpens and elevates from a crude range of 158–160°C to a purified range of 160–162°C. Understanding the causality—how the synthesis and, critically, the recrystallization process influence these properties—empowers scientists to control the quality of their intermediates, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
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Cheméo. (n.d.). Chemical Properties of di(p-Nitrophenyl) sulfide (CAS 1223-31-0). Retrieved from [Link]
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CAS. (n.d.). 1,1′-Thiobis[4-nitrobenzene]. CAS Common Chemistry. Retrieved from [Link]
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precisionFDA. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
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Global Substance Registration System. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
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LookChem. (n.d.). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]
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Chemsrc. (n.d.). di(p-Nitrophenyl) sulfide | CAS#:1223-31-0. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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Deng, H., et al. (2021). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Inorganic Chemistry Frontiers. Retrieved from [Link]
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University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(4-nitrophenyl)sulfide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Bis(4-nitrophenyl)sulfide (CAS No. 1223-31-0), a key chemical intermediate in various research and development sectors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound. By integrating detailed data interpretation with field-proven experimental protocols, this guide serves as an essential resource for the structural elucidation and quality control of this compound.
Introduction
This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide characterized by two p-nitrophenyl groups bridged by a sulfur atom. Its molecular structure, featuring strong electron-withdrawing nitro groups, makes it a subject of interest in materials science and as a building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application, and spectroscopic techniques such as NMR and IR are indispensable tools for this purpose. This guide offers a detailed examination of its ¹H NMR, ¹³C NMR, and FT-IR spectra, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure
The chemical structure of this compound dictates its spectroscopic characteristics. The molecule possesses a C₂ axis of symmetry, which simplifies its NMR spectra by rendering the protons and carbons on each phenyl ring chemically equivalent.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
Due to the molecule's symmetry, the four protons on each aromatic ring are divided into two chemically equivalent sets. This results in a characteristic AA'BB' system, which often appears as two distinct doublets for para-substituted rings. The strong electron-withdrawing nature of the nitro group causes significant deshielding of the aromatic protons, shifting their signals downfield.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.25 | dd | 8.4, 1.6 | 4H | Protons ortho to -NO₂ |
| 7.64 | dd | 8.4, 2.0 | 4H | Protons meta to -NO₂ |
| Source: Royal Society of Chemistry, 2015[2] |
Interpretation:
-
δ 8.25 ppm (4H): These protons are located ortho to the powerfully electron-withdrawing nitro (-NO₂) group. This proximity leads to strong deshielding, hence their appearance at a very low field. They appear as a doublet of doublets, indicating coupling to the adjacent meta protons.
-
δ 7.64 ppm (4H): These protons are positioned meta to the nitro group and ortho to the sulfur atom. They are less deshielded than their ortho counterparts and thus resonate at a slightly higher field.[3] Their multiplicity as a doublet of doublets confirms their coupling to the neighboring protons.
¹³C NMR Spectroscopy
The symmetry of this compound simplifies its ¹³C NMR spectrum to only four signals for the twelve carbon atoms. The chemical shifts are heavily influenced by the substituents. Carbons directly attached to electronegative groups or the sulfur atom show distinct shifts.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 146.7 | C-NO₂ (ipso-carbon) |
| 142.2 | C-S (ipso-carbon) |
| 131.3 | CH (ortho to -S) |
| 124.8 | CH (ortho to -NO₂) |
| Source: Royal Society of Chemistry, 2015[2] |
Interpretation:
-
δ 146.7 ppm: This signal corresponds to the ipso-carbon directly bonded to the nitro group. The strong electron-withdrawing effect of the -NO₂ group significantly deshields this carbon, shifting it the furthest downfield.[4]
-
δ 142.2 ppm: This peak is assigned to the ipso-carbon attached to the sulfur atom. Sulfur is also electronegative and deshields the attached carbon, but to a lesser extent than the nitro group.
-
δ 131.3 ppm: This signal represents the two equivalent carbons on each ring that are ortho to the sulfur atom (and meta to the nitro group).
-
δ 124.8 ppm: This upfield signal is assigned to the two equivalent carbons on each ring that are ortho to the nitro group (and meta to the sulfur atom). The resonance effects of the nitro group increase electron density at the meta position, leading to relative shielding compared to the other ring carbons.[3]
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by the characteristic vibrations of the nitro group and the aromatic rings.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~1590, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1550-1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| ~1360-1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| ~900-675 | C-H Out-of-Plane Bend | Aromatic (p-subst.) | Strong |
| ~750 | C-S Stretch | Diaryl Sulfide | Weak-Medium |
| Source: General IR Spectroscopy Principles[5][6][7] |
Interpretation: The most definitive feature in the IR spectrum of this compound is the presence of two very strong absorption bands corresponding to the nitro group.
-
NO₂ Stretches: Aromatic nitro compounds exhibit a strong asymmetric stretching vibration between 1550-1475 cm⁻¹ and a strong symmetric stretching vibration between 1360-1290 cm⁻¹.[5][8] The high intensity of these bands is due to the large change in dipole moment during the vibration. Their presence is a primary indicator for the successful nitration of the phenyl rings.
-
Aromatic Vibrations: The spectrum also displays characteristic absorptions for the aromatic system. The C-H stretching vibrations appear above 3000 cm⁻¹.[6] The in-ring C=C stretching vibrations are observed as a pair of bands around 1600-1475 cm⁻¹. A strong C-H out-of-plane bending band is expected in the 900-675 cm⁻¹ region, which is characteristic of the para-substitution pattern.
-
C-S Stretch: The C-S stretching vibration for diaryl sulfides is typically weak to medium in intensity and appears in the fingerprint region, often around 750 cm⁻¹.[7]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for obtaining NMR and FT-IR spectra for a solid sample like this compound.
General Workflow for Spectroscopic Analysis
Figure 2: General workflow for NMR and FT-IR spectroscopic analysis.
Protocol for NMR Spectroscopy
This protocol describes the preparation and analysis of a solid sample for ¹H and ¹³C NMR.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] If necessary, gently warm or vortex the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer spinner and place it in the magnet.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[10]
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the ¹H and ¹³C spectra. An internal reference standard like tetramethylsilane (TMS) is typically used for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.[11]
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and integration to yield the final spectrum for analysis.
Protocol for FT-IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid powders with minimal sample preparation.[12][13]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Wipe it with a soft tissue soaked in a suitable solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a tiny amount is needed to cover the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal.[14] This ensures good optical contact, which is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.
Conclusion
The spectroscopic data presented in this guide provide a definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra are characterized by their simplicity, a direct result of the molecule's C₂ symmetry, with chemical shifts strongly influenced by the electron-withdrawing nitro groups. The FT-IR spectrum is unmistakably identified by the very strong asymmetric and symmetric stretching vibrations of the aromatic nitro functional groups. The detailed protocols provided herein offer a validated framework for researchers to obtain reliable and high-quality data, ensuring accurate structural verification and quality assessment in a professional laboratory setting.
References
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An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl)sulfide from p-Nitrochlorobenzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This whitepaper provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of bis(4-nitrophenyl)sulfide. The primary focus is the reaction of p-nitrochlorobenzene with a sulfur nucleophile, a classic example of Nucleophilic Aromatic Substitution (SNA_r). This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and explores critical parameters for process optimization. Recognizing the challenges associated with the common sodium sulfide method, including the formation of byproducts, this guide also presents a validated, higher-yield alternative using potassium xanthate. The content is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility, offering a robust resource for the successful synthesis, purification, and characterization of this important chemical intermediate.
Introduction
This compound, also known as 4,4'-dinitrodiphenyl sulfide, is a symmetrical diaryl sulfide that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring two electron-deficient nitro-substituted aromatic rings linked by a sulfur atom, makes it a precursor for various compounds, including dyes, polymers, and pharmacologically active molecules. The synthesis of such diaryl sulfides is a fundamental transformation in organic chemistry, often accomplished through the displacement of an activated aryl halide with a sulfur-based nucleophile.[2][3]
The synthesis from p-nitrochlorobenzene is particularly illustrative due to the high activation of the aromatic ring towards nucleophilic attack, a direct consequence of the strongly electron-withdrawing nitro group positioned para to the chlorine leaving group. This guide will explore the chemical principles and practical considerations necessary to execute this synthesis efficiently and safely.
The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNA_r)
The formation of this compound from p-nitrochlorobenzene and a sulfide source is a classic example of the Nucleophilic Aromatic Substitution (SNA_r) mechanism.[4] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing potent electron-withdrawing groups.
Pillars of the SNA_r Mechanism:
-
Substrate Activation: The reaction proceeds readily because the nitro (-NO₂) group, positioned ortho or para to the leaving group (in this case, a para-chlorine), strongly withdraws electron density from the aromatic ring. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly susceptible to attack by a nucleophile.[4]
-
Nucleophilic Attack & Meisenheimer Complex Formation: The sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Rearomatization and Leaving Group Expulsion: The aromatic system is restored in the final step as the leaving group, the chloride ion (Cl⁻), is expelled. This step is typically fast as it re-establishes the highly stable aromatic ring.
The overall reaction occurs in a two-to-one stoichiometry, where one sulfide ion displaces two molecules of p-nitrochlorobenzene.
Experimental Methodologies
While the reaction between p-nitrochlorobenzene and sodium sulfide is direct, it has been noted to produce a variety of substances, making it a potentially impractical method for achieving high purity without extensive optimization.[5] Therefore, we present two protocols: the foundational sodium sulfide method with commentary on its challenges, and a more robust, higher-yield method utilizing potassium xanthate as described in Organic Syntheses.
Protocol 1: Synthesis via Sodium Sulfide
This method relies on the direct reaction with hydrated sodium sulfide. The primary challenge is controlling the reaction to prevent the formation of byproducts, which can include polysulfides or products from the reduction of the nitro group by the strongly basic and reducing sulfide solution.[5][6]
Materials and Equipment:
-
p-Nitrochlorobenzene (p-NCB)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (95%) or N-methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask, charge p-nitrochlorobenzene (2.0 moles) and the chosen solvent (e.g., 500 mL of 95% ethanol).
-
Nucleophile Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (1.0 mole) in a minimal amount of warm water or the reaction solvent to create a concentrated solution. Note: Technical grade sodium sulfide can be yellow or reddish due to polysulfides, which can lead to byproduct formation.[6]
-
Reaction: Slowly add the sodium sulfide solution to the stirring p-nitrochlorobenzene solution at room temperature.
-
Heating: Affix the reflux condenser and heat the mixture to reflux. The optimal temperature and time depend heavily on the solvent (e.g., ~78 °C for ethanol). Monitor the reaction progress via Thin Layer Chromatography (TLC). A typical reaction time is several hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, being a solid, will often precipitate. Pour the reaction slurry into a larger volume of water to precipitate more product and dissolve inorganic salts.
-
Purification: Collect the crude solid product by suction filtration. Wash the filter cake thoroughly with water to remove any remaining sodium sulfide and sodium chloride. A subsequent wash with cold ethanol can remove unreacted p-nitrochlorobenzene.
-
Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize from a suitable solvent like glacial acetic acid or toluene.[5]
Protocol 2: Validated High-Yield Synthesis via Potassium Xanthate
This procedure, adapted from Organic Syntheses, avoids the direct use of sodium sulfide and provides a cleaner reaction with a reliably high yield of product pure enough for most applications.[5]
Materials and Equipment:
-
p-Nitrochlorobenzene (p-NCB)
-
Potassium ethyl xanthate
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Mortar and pestle
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 1-liter round-bottom flask, combine p-nitrochlorobenzene (157.5 g, 1.0 mole), potassium ethyl xanthate (160 g, 1.0 mole), and 450 mL of 95% ethanol.[5]
-
Heating: Equip the flask with a reflux condenser and heat the mixture on a steam bath. Maintain a steady reflux for 48 hours. During this time, the product will crystallize and deposit from the solution.[5]
-
Isolation: After the reflux period, cool the reaction mixture and collect the solid product by filtration.
-
Purification: Transfer the crystalline product to a mortar and crush it into small particles. This step is crucial for ensuring effective washing. Wash the crushed solid twice with hot ethanol, followed by one wash with hot water.[5]
-
Drying: Dry the purified product. The expected yield of this compound is 105–113 g (76–82%), with a melting point of 158–160 °C.[5] For exacting applications, recrystallization from glacial acetic acid can raise the melting point to 160–161 °C.[5]
Process Optimization & Workflow
Achieving high yield and purity requires careful control over several experimental variables. For professionals in process development, optimizing these parameters is key to creating a scalable and efficient synthesis.
-
Solvent Choice: The solvent must solubilize the reactants to a sufficient degree. Alcohols like ethanol are common, but their reaction with sodium sulfide can form alkoxides and sodium hydrosulfide, altering the nucleophile's nature.[7] High-boiling aprotic polar solvents like NMP or DMF can accelerate the reaction by better solvating the cationic counter-ion, but they are more difficult to remove.
-
Temperature Control: Higher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature is a balance between achieving a practical reaction time and minimizing byproduct formation. Nucleophilic aromatic substitutions are often performed at temperatures ranging from 60 °C to 180 °C.[8]
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), the reaction can be slow due to the insolubility of the ionic sulfide salt in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can solve this.[9][10] The lipophilic cation of the PTC pairs with the sulfide anion, shuttling it into the organic phase where it can react with the p-nitrochlorobenzene.[9] This technique can lead to faster reactions at lower temperatures and with fewer byproducts.[10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two protocols described.
| Parameter | Protocol 1 (Sodium Sulfide) | Protocol 2 (Potassium Xanthate)[5] |
| p-Nitrochlorobenzene | 2.0 moles | 1.0 mole (157.5 g) |
| Sulfur Source | Na₂S·9H₂O (1.0 mole) | Potassium Ethyl Xanthate (1.0 mole, 160 g) |
| Solvent | Ethanol or NMP | 95% Ethanol (450 mL) |
| Temperature | Reflux | Reflux (Steam Bath) |
| Reaction Time | Variable (monitor by TLC) | 48 hours |
| Expected Yield | Variable, often moderate | 76–82% (105–113 g) |
| Crude Melting Point | Variable | 158–160 °C |
| Purified Melting Point | 160–161 °C | 160–161 °C |
Safety and Handling
Proper safety protocols are mandatory when performing this synthesis. A thorough risk assessment should be conducted before any work begins.
-
Hazardous Chemicals:
-
p-Nitrochlorobenzene: Toxic, irritant, and a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Sodium Sulfide: Corrosive and toxic. Contact with acid releases highly toxic hydrogen sulfide gas. Solutions are strongly alkaline.[6]
-
Potassium Ethyl Xanthate: Harmful if swallowed and causes skin irritation.
-
Solvents: Ethanol is flammable. NMP and DMF are reproductive toxins.
-
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a lab coat, and nitrile gloves.[11] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste containing sulfide should be handled carefully, avoiding acidification.
Conclusion
The synthesis of this compound from p-nitrochlorobenzene is a foundational reaction for illustrating the principles of Nucleophilic Aromatic Substitution. While the direct approach using sodium sulfide is mechanistically straightforward, it presents practical challenges in achieving high purity and yield. For researchers requiring a reliable and reproducible method, the alternative synthesis using potassium ethyl xanthate offers a superior, well-documented pathway. By understanding the underlying mechanism and carefully controlling key experimental parameters such as solvent, temperature, and stoichiometry, scientists can effectively optimize this synthesis for applications in research and development.
References
-
Wikipedia. (n.d.). Sodium sulfide. Retrieved from [Link]
-
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748. Retrieved from [Link]
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LookChem. (n.d.). BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary ‘Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 461-466. Retrieved from [Link]
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Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Retrieved from [Link]
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JoVE. (n.d.). Preparation and Reactions of Sulfides. Retrieved from [Link]
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Percec, V., & Wang, J. H. (1990). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of Organic Chemistry, 55(23), 5774-5779. Retrieved from [Link]
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Kurzin, A. V., Evdokimov, A. N., Golikova, V. S., & Pavlova, O. S. (2010). Solubility of Sodium Sulfide in Alcohols. Journal of Chemical & Engineering Data, 55(9), 4042-4044. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1). Retrieved from [Link]
-
Maiti, S., & Mandal, B. M. (1985). Synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic substitution. Journal of Polymer Science: Polymer Letters Edition, 23(5), 241-244. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Retrieved from [Link]
-
ACS Publications. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Retrieved from [Link]
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Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). Retrieved from [Link]
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Price, C. C., & Stacy, G. W. (1948). p-NITROPHENYL SULFIDE. Organic Syntheses, 28, 82. Retrieved from [Link]
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Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
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Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-AMINOPHENYL DISULFIDE. Retrieved from [Link]
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PharmaCompass. (n.d.). bis(4-nitrophenyl)sulfane. Retrieved from [Link]
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MDPI. (n.d.). Rational Optimization of Cathode Composites for Sulfide-Based All-Solid-State Batteries. Retrieved from [Link]
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ScienceDirect. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved from [Link]
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Unveiling the Reactivity of Bis(4-nitrophenyl)sulfide: A Mechanistic Guide
Introduction
Bis(4-nitrophenyl)sulfide, a diaryl sulfide, is a molecule of significant interest in synthetic and analytical chemistry. Its reactivity is dominated by the interplay between the electron-rich sulfide linker and the two strongly electron-withdrawing p-nitrophenyl groups. This guide provides an in-depth exploration of the core mechanisms governing its chemical behavior, offering insights for researchers in organic synthesis, materials science, and drug development. We will dissect the primary modes of reactivity: the facile cleavage of its carbon-sulfur bonds by nucleophiles and the chemical transformations of its nitro functional groups.
The unique electronic configuration of this compound—specifically, the electron-deficient aromatic rings—makes it a valuable substrate for various chemical transformations. Understanding these reaction pathways is crucial for its application as a synthetic precursor and analytical reagent.
Mechanism I: Thiol-Disulfide Exchange and C-S Bond Cleavage
One of the most prominent features of this compound's reactivity is its susceptibility to nucleophilic attack at the sulfur atom, leading to the cleavage of the C-S bond. This reactivity is particularly pronounced with soft nucleophiles like thiols.
The Chemistry of Cleavage
The presence of the two electron-withdrawing nitro groups makes the sulfide bridge in this compound highly electrophilic and susceptible to nucleophilic attack. When a thiol (R-SH) is introduced, it can attack one of the sulfur-linked aromatic carbons, leading to the formation of a new disulfide and the release of a 4-nitrothiophenolate anion. This released anion is a chromophore, exhibiting a distinct yellow color, which forms the basis of its use in analytical assays for detecting free thiol groups.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism, where the thiol acts as the nucleophile. The stability of the leaving group, the 4-nitrothiophenolate anion, is a key driving force for this reaction.
Experimental Protocol: Spectrophotometric Assay of Thiols
This protocol describes a typical experiment for the quantification of a thiol-containing compound using this compound.
Materials:
-
This compound solution (10 mM in DMSO)
-
Thiol-containing analyte solution (e.g., Cysteine, Glutathione)
-
Phosphate buffer (100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the thiol analyte in phosphate buffer.
-
In a 96-well plate or cuvette, add 180 µL of the phosphate buffer.
-
Add 10 µL of the thiol standard or unknown sample.
-
Initiate the reaction by adding 10 µL of the this compound solution.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Construct a standard curve by plotting the absorbance versus the concentration of the thiol standards.
-
Determine the concentration of the unknown sample from the standard curve.
Visualizing the Cleavage Mechanism
Caption: Nucleophilic cleavage of this compound by a thiol.
Mechanism II: Reduction of Nitro Groups
The nitro groups in this compound are readily reduced to primary amino groups under various reducing conditions. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups. This opens up a wide range of possibilities for subsequent chemical modifications.
Synthetic Utility of Nitro Group Reduction
The reduction of the nitro groups to anilines is a cornerstone transformation in organic synthesis. The resulting Bis(4-aminophenyl)sulfide is a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The diamine can also serve as a precursor for the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.
Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere.
-
Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
-
Hydrazine Hydrate: In the presence of a catalyst like Raney Nickel or Ferric chloride.
Experimental Protocol: Synthesis of Bis(4-aminophenyl)sulfide
Materials:
-
This compound
-
Ethanol
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated HCl dropwise to the flask while stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic.
-
The product, Bis(4-aminophenyl)sulfide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure diamine.
Visualizing the Reduction Pathway
Caption: Reduction of this compound to its diamine derivative.
Quantitative Data Summary
| Property | Value | Significance |
| Molar Absorptivity of 4-nitrothiophenolate | ~14,150 M⁻¹cm⁻¹ at 412 nm | Enables sensitive spectrophotometric quantification of thiols. |
| Reduction Potential of Nitro Group | Favorable under standard reducing conditions | Allows for high-yield synthesis of the corresponding diamine. |
Conclusion
The mechanism of action of this compound in chemical reactions is multifaceted, primarily revolving around the reactivity of its sulfide bridge and nitro functional groups. Its susceptibility to nucleophilic attack by thiols, leading to C-S bond cleavage, underpins its utility as a sensitive probe for sulfhydryl groups in biochemical systems. Concurrently, the straightforward reduction of its nitro groups to amines provides a versatile platform for the synthesis of complex molecules and polymers. A thorough understanding of these competing and complementary reaction pathways is essential for any scientist looking to harness the full potential of this valuable chemical entity.
References
- General Reactivity and Properties: For a comprehensive overview of the properties and general reactivity of diaryl sulfides, refer to standard organic chemistry textbooks or chemical supplier d
-
Thiol Detection Assays: The original work by Ellman, G.L. on the use of a similar compound (DTNB or Ellman's reagent) provides the foundational principles for thiol assays. While not directly about this compound, the mechanism is analogous. (Source: Archives of Biochemistry and Biophysics, URL: [Link])
-
Nitro Group Reduction: Detailed protocols and mechanistic discussions on the reduction of aromatic nitro compounds can be found in comprehensive organic synthesis resources. (Source: Organic Syntheses, URL: [Link])
Discovery and history of Bis(4-nitrophenyl)sulfide
An In-depth Technical Guide to the Discovery and History of Bis(4-nitrophenyl)sulfide
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical discovery, the evolution of its synthesis, its physicochemical properties, and its applications. The narrative emphasizes the chemical principles underpinning its synthesis, offering field-proven insights into experimental design and validation.
Introduction and Historical Context
This compound, with the chemical formula C₁₂H₈N₂O₄S, is a symmetrical diaryl sulfide characterized by two nitrophenyl groups linked by a sulfur atom.[1][2] Its history is rooted in the late 19th-century exploration of aromatic chemistry. Early investigations into the reactions of nitro-substituted aryl halides laid the groundwork for its first synthesis. The presence of the two strongly electron-withdrawing nitro groups in the para positions is crucial, as it significantly influences the molecule's reactivity and is key to understanding its classical synthesis routes.
The first documented preparations of p-nitrophenyl sulfide date back to the 1890s, with notable contributions from chemists like Nietski, Bothof, Kehrmann, and Bauer.[3] These early methods, while foundational, often contended with issues of yield and purity, a common challenge in that era of organic synthesis. One early reported method involved the reaction of p-chloronitrobenzene with sodium sulfide, though it was noted to be an impractical preparation due to the formation of various side products.[3] A more refined and reliable method, which has been published in Organic Syntheses, involves the reaction of p-chloronitrobenzene with potassium xanthate, providing a cleaner product in good yield.[3]
The Chemistry of Synthesis: A Mechanistic Perspective
The classical synthesis of this compound is a prime example of Nucleophilic Aromatic Substitution (SNAr) . This mechanism is distinct from the SN2 pathway, which is common for the synthesis of aliphatic sulfides (the thio-analog of the Williamson ether synthesis).[4][5][6][7]
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is viable for aryl halides when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group (in this case, a halide).
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: A nucleophile (the sulfur source) attacks the carbon atom bearing the leaving group. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is essential for its stabilization.
-
Leaving Group Departure: The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl sulfide product.
The diagram below illustrates the general SNAr mechanism for the formation of this compound.
Caption: Generalized SNAr mechanism for diaryl sulfide synthesis.
Modern Synthetic Approaches
While the SNAr reaction remains a robust method for activated aryl halides, modern organic synthesis has developed more versatile techniques for creating C-S bonds, particularly for less reactive substrates. These include transition-metal-catalyzed cross-coupling reactions, such as those developed by Buchwald and Hartwig, which can couple a wide array of aryl halides and thiols with high efficiency.[8] These methods have significantly broadened the scope of aryl sulfide synthesis, though the classical SNAr approach remains highly effective and economical for substrates like p-chloronitrobenzene.[9]
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1223-31-0 | [1][10] |
| Molecular Formula | C₁₂H₈N₂O₄S | [1][2] |
| Molecular Weight | 276.27 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 158–161°C | [3] |
| Synonyms | 4,4'-Dinitrodiphenyl sulfide, Bis(p-nitrophenyl)sulfide | [1] |
Detailed Experimental Protocol: A Historical Method
The following protocol is based on the well-established procedure published in Organic Syntheses, which utilizes potassium xanthate as the sulfur source.[3] This method is cited for its reliability and ability to produce a relatively pure product.
Causality and Experimental Rationale
-
Choice of Reactants: p-Chloronitrobenzene is an ideal substrate due to the activation of the ring by the para-nitro group, making it susceptible to nucleophilic attack. Potassium xanthate serves as an effective sulfur nucleophile precursor.
-
Solvent: 95% ethanol is used as the reaction solvent. It readily dissolves the reactants at reflux temperature and allows for the product to crystallize upon cooling, simplifying initial purification.
-
Reaction Conditions: The reaction is heated under reflux for an extended period (48 hours) to ensure it proceeds to completion, maximizing the yield.
-
Self-Validating System: The success of the synthesis is validated through physical characterization. The melting point of the crude product (158–160°C) is a strong indicator of its identity, which can be further confirmed by recrystallization to achieve a sharper melting point (160–161°C). Modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry would be used today for definitive structural confirmation.
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, place 157.5 g (1.0 mole) of p-chloronitrobenzene, 160 g (1.0 mole) of potassium xanthate, and 450 mL of 95% ethanol.[3]
-
Reaction: Heat the mixture on a steam bath to maintain a steady reflux for 48 hours. During this time, the product will begin to crystallize and deposit from the solution.[3]
-
Isolation: After the reflux period, cool the flask. Collect the solid product by suction filtration.[3]
-
Purification: Transfer the crude product to a mortar, crush it into small particles, and wash it thoroughly twice with hot ethanol, followed by one wash with hot water. This process removes unreacted starting materials and inorganic byproducts.[3]
-
Drying and Yield: Dry the washed product. The expected yield is 105–113 g (76–82%) of this compound with a melting point of 158–160°C.[3]
-
Recrystallization (Optional): For a higher purity sample, the product can be recrystallized from glacial acetic acid (approximately 15 mL per gram of product), which raises the melting point to 160–161°C.[3]
Applications in Chemical Synthesis
This compound is primarily valued as a chemical intermediate. Its most significant application is as a precursor for the synthesis of the corresponding sulfoxide and sulfone.
-
Oxidation to Sulfoxide and Sulfone: The sulfide can be selectively oxidized. Treatment with one equivalent of an oxidizing agent like hydrogen peroxide can yield Bis(4-nitrophenyl)sulfoxide.[4] Using a stronger oxidizing agent or two equivalents of hydrogen peroxide leads to the formation of Bis(4-nitrophenyl)sulfone.[4][11]
-
Precursor to Polymers: Diaryl sulfones, such as Bis(4-nitrophenyl)sulfone, are important monomers in the polymer industry.[11] After reduction of the nitro groups to amines, the resulting diamino diaryl sulfone can be used to produce high-performance polymers like poly(ether sulfone)s (PES) and polyamides, which are known for their high thermal stability and mechanical strength.[11]
Conclusion
The discovery and synthesis of this compound are a classic illustration of fundamental principles in organic chemistry, specifically the nucleophilic aromatic substitution mechanism. From its initial, challenging preparations in the late 19th century to the refined and reliable methods documented in the 20th century, its history reflects the broader evolution of synthetic chemistry. While modern catalytic methods have expanded the toolkit for C-S bond formation, the classical SNAr synthesis of this particular compound remains an elegant and efficient process. Its enduring role as a key intermediate for the synthesis of sulfones used in advanced materials underscores its continued relevance in the chemical industry.
References
- Preparation and Reactions of Sulfides. (2025). JoVE.
- Ether, Sulfide Synthesis. (n.d.). OrganicChemGuide.
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PubMed Central.
- Preparation of sulfides. (n.d.). Khan Academy.
- BIS(4-NITROPHENYL) SULFONE. (n.d.). LookChem.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 2). Semantic Scholar.
- Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2025). ResearchGate.
- A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. (2021, July 21). Waseda University.
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides. (2025). ResearchGate.
- p-NITROPHENYL SULFIDE. (1948). Organic Syntheses.
- Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). (n.d.). Cheméo.
- Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. (n.d.). National Institutes of Health.
- bis(4-nitrophenyl)sulfane. (n.d.). PharmaCompass.com.
- bis(p-NITROPHENYL) SULFIDE. (1948, September 1). The Journal of Organic Chemistry.
- BIS(4-NITROPHENYL) SULFIDE. (n.d.). precisionFDA.
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An In-Depth Technical Guide to the Safe Handling of Bis(4-nitrophenyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safety data and handling precautions for bis(4-nitrophenyl)sulfide (CAS No. 1223-31-0). Synthesizing field-proven insights with established safety protocols, this document is intended to empower laboratory personnel with the knowledge to work with this compound safely and effectively. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.
Introduction to this compound
This compound is an organic compound used as an intermediate in various chemical syntheses. Its molecular structure, featuring two nitrophenyl groups linked by a sulfide bridge, is the basis for its reactivity and also informs its potential hazards. Understanding the properties and risks associated with this compound is the foundation of a robust safety protocol.
Hazard Identification and GHS Classification
A thorough understanding of the hazards is paramount. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
-
Acute Oral Toxicity: Category 4
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1223-31-0 | |
| Molecular Formula | C₁₂H₈N₂O₄S | |
| Molecular Weight | 276.27 g/mol | |
| Appearance | Orange flaky crystals | |
| Melting Point | 156-157 °C | |
| Solubility | Soluble in glacial acetic acid, insoluble in water. |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Contaminated clothing should be removed immediately and laundered before reuse.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the key steps for safely weighing and preparing a solution of this compound.
-
Preparation and PPE Donning:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in Section 4.2.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of this compound to the weighing boat, avoiding the generation of dust.
-
-
Solution Preparation:
-
Place a stir bar in the receiving flask.
-
Add the appropriate solvent (e.g., glacial acetic acid) to the flask.
-
Slowly and carefully add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
-
Cleanup and Waste Disposal:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (weighing boat, gloves, etc.) in a designated hazardous waste container.
-
Rinse all glassware with a suitable solvent, and collect the rinsate for proper disposal.
-
Caption: A workflow diagram illustrating the key safety steps for handling this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Emergency Procedures
In the event of an emergency, follow these procedures.
Spills
-
Evacuate the area and prevent the spread of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Wear self-contained breathing apparatus (SCBA) when fighting chemical fires.
First-Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of a secure research environment. Always consult the most up-to-date Safety Data Sheet before working with any chemical and adhere to your institution's specific safety guidelines.
References
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Aladdin. (n.d.). Safety Data Sheet: Bis(4-nitrophenyl) Sulfide. Retrieved from [Link]
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AWS. (n.d.). Safety Data Sheet: Bis(4-nitrophenyl) Sulfide. Retrieved from [Link]
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CP Lab Safety. (n.d.). Bis(4-nitrophenyl) Sulfide, 25g, Each. Retrieved from [Link]
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SCIEDCO Canada. (n.d.). CAS 1223-31-0 | Bis(4-nitrophenyl) Sulfide, 25 g. Retrieved from [Link]
-
GSRS. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
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precisionFDA. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
-
PubChem. (n.d.). Sulfide, bis(2-chloro-4-nitrophenyl). Retrieved from [Link]
- Carl ROTH. (n.d.).
An In-Depth Technical Guide to Bis(4-nitrophenyl)sulfide: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of Bis(4-nitrophenyl)sulfide, a key chemical intermediate in various industrial and pharmaceutical applications. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's properties, synthesis, and utility.
Introduction: The Significance of a Versatile Intermediate
This compound, also known by its common synonym 4,4'-Dinitrodiphenyl sulfide, is an organic sulfur compound that serves as a critical building block in the synthesis of more complex molecules. Its structure, featuring two nitrophenyl rings linked by a sulfide bridge, imparts unique reactivity that is leveraged in the production of dyes, high-performance polymers, and, most notably, pharmaceuticals. The electron-withdrawing nature of the nitro groups activates the aromatic rings towards nucleophilic substitution, making it a valuable precursor for creating a variety of derivatives. This guide will delve into the essential technical aspects of this compound, from its fundamental chemical identity to its practical application in the synthesis of vital medicines.
Nomenclature and Chemical Identity
A clear and unambiguous identification of chemical compounds is paramount for scientific integrity and reproducibility. This compound is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.
The systematic IUPAC name for this compound is 1-nitro-4-[(4-nitrophenyl)sulfanyl]benzene . However, it is more commonly referred to in literature and commerce by a variety of synonyms.
Common Synonyms:
-
Di(4-nitrophenyl) sulfide[1]
-
Bis(p-nitrophenyl)sulfide[2]
-
p,p'-Dinitrodiphenyl sulfide[2]
-
Thiobis(4-nitrobenzene)[3]
-
4-Nitrophenyl sulfide[2]
Key Identifiers:
| Identifier | Value |
| CAS Number | 1223-31-0[4][5] |
| Molecular Formula | C₁₂H₈N₂O₄S[2][4] |
| Molecular Weight | 276.27 g/mol [2] |
| InChI Key | ZZTJMQPRKBNGNX-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=CC=C1[O-])SC2=CC=C(C=C2)[O-][6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | Light yellow to brown powder/crystal | [1][7] |
| Melting Point | 159.0 to 162.0 °C | [1] |
| Boiling Point | 487.4±30.0 °C at 760 mmHg | [8] |
| Density | 1.5±0.1 g/cm³ | [8] |
| Solubility | Generally soluble in organic solvents. | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a well-established process, with the reaction of a p-nitrohalobenzene with a sulfur source being the most common route. The following protocol is based on a reliable method that ensures a high yield and purity of the final product.
Synthesis Workflow
The overall workflow for the synthesis of this compound from p-nitrochlorobenzene and a sulfur source is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from p-nitrochlorobenzene and sodium sulfide. This method is often preferred due to the ready availability and lower cost of sodium sulfide.
Materials:
-
p-Nitrochlorobenzene
-
Sodium sulfide (anhydrous or hydrated)
-
Ethanol (95%)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Stirring apparatus
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve sodium sulfide in a minimal amount of water to create a concentrated solution. To this, add ethanol.
-
Addition of p-Nitrochlorobenzene: While stirring, add p-nitrochlorobenzene to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, which is a solid, will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the collected solid on the filter with hot ethanol to remove any unreacted p-nitrochlorobenzene.
-
Follow with a wash of hot water to remove any remaining inorganic salts.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid.
-
-
Drying: Dry the purified product in a vacuum oven to obtain a crystalline solid.
Causality and Self-Validation:
-
Choice of Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reaction temperature at its boiling point. The product is less soluble in the ethanol-water mixture upon cooling, facilitating its precipitation and isolation.
-
Washing Steps: The hot ethanol wash is crucial for removing organic impurities, primarily the starting material. The subsequent hot water wash effectively removes inorganic byproducts like sodium chloride. This sequential washing is a self-validating step; the absence of chloride ions in the final wash water (tested with silver nitrate solution) can confirm the removal of inorganic salts.
-
Recrystallization: This is a standard and highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
Application in Drug Development: The Synthesis of Dapsone
A primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of 4,4'-diaminodiphenylsulfone, commonly known as Dapsone. Dapsone is an antibacterial medication used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory skin conditions.
The synthetic route from this compound to Dapsone involves a two-step process: oxidation of the sulfide to a sulfone, followed by the reduction of the nitro groups to amino groups.
Synthetic Pathway to Dapsone
Caption: Synthetic pathway from this compound to Dapsone.
Detailed Workflow and Rationale
Step 1: Oxidation to Bis(4-nitrophenyl)sulfone
-
Protocol: this compound is treated with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or another strong oxidant. The reaction is typically heated to ensure complete conversion of the sulfide to the sulfone.
-
Expertise & Experience: The choice of oxidizing agent and reaction conditions is critical to avoid side reactions, such as oxidation of the aromatic rings. Hydrogen peroxide is often favored as it is a relatively clean oxidant, with water being the primary byproduct. The sulfone is a stable intermediate that can be readily isolated and purified.
Step 2: Reduction to 4,4'-Diaminodiphenylsulfone (Dapsone)
-
Protocol: The nitro groups of Bis(4-nitrophenyl)sulfone are reduced to amino groups. This can be achieved through various methods, including catalytic hydrogenation (e.g., using a palladium on carbon catalyst and hydrogen gas) or by using a metal-acid system like iron or tin in the presence of hydrochloric acid.
-
Trustworthiness: The reduction of aromatic nitro groups is a very reliable and well-understood transformation in organic synthesis. The completion of the reaction can be easily monitored by the disappearance of the starting material and the appearance of the more polar diamino product by TLC. The final product, Dapsone, can be purified by crystallization.
This synthetic pathway highlights the importance of this compound as a precursor that allows for the sequential and controlled introduction of different functional groups, ultimately leading to a pharmacologically active molecule.
Conclusion
This compound is a compound of significant industrial and scientific importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in organic synthesis. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a validated protocol for its synthesis. Furthermore, the critical role of this compound in drug development has been exemplified through its application in the synthesis of the antibacterial drug Dapsone. For researchers and professionals in the field, a thorough understanding of this key building block is essential for the continued development of new materials and life-saving pharmaceuticals.
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Understanding 4,4'-Dinitrodiphenyl Disulfide: A Key Intermediate for Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Indispensable Role of 4,4'-Dinitrodiphenyl Disulfide in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-Depth Technical Guide to Bis(4-nitrophenyl)sulfide as a Versatile Building Block in Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of bis(4-nitrophenyl)sulfide, a pivotal building block in modern organic synthesis. This document delves into its synthesis, characterization, and critical chemical transformations, with a particular focus on its role as a precursor to bis(4-aminophenyl)sulfide. Through this key intermediate, this compound serves as a foundational component for high-performance polymers and pharmacologically relevant scaffolds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound, a symmetrical diaryl sulfide, is a crystalline organic compound characterized by two nitrophenyl groups linked by a sulfur atom. Its true value in synthetic organic chemistry lies not in the molecule itself, but in its latent functionality. The two nitro groups, potent electron-withdrawing moieties, serve a dual purpose: they activate the aromatic rings towards certain transformations and, more importantly, are readily reducible to versatile amino groups.
This facile conversion to bis(4-aminophenyl)sulfide unlocks a vast chemical space, positioning it as a crucial AB2-type monomer. The resulting diamine is a cornerstone for the synthesis of high-performance aromatic polyamides and other polymers, imparting desirable thermal and mechanical properties. Furthermore, the 4,4'-diaminodiphenyl sulfide core is a recognized pharmacophore, most notably found in dapsone and its analogues, which exhibit a range of biological activities.
This guide will navigate the synthetic journey from this compound to its key derivatives and their applications, emphasizing the mechanistic rationale behind the synthetic protocols.
Synthesis and Characterization of this compound
The most reliable and widely cited method for the preparation of this compound is the reaction of p-nitrochlorobenzene with a sulfur transfer reagent. The procedure detailed in Organic Syntheses provides a robust and scalable method.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing nitro group in the para position to the chlorine leaving group is critical. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance.[1][2]
Caption: Stepwise reduction of a nitro group to an amine.
The acidic medium is crucial as it protonates the oxygen atoms of the nitro group and its intermediates, creating better leaving groups (water) and preventing side reactions such as the formation of azo and azoxy compounds. [3]
Experimental Protocol: Reduction of this compound
The following is a representative protocol for the reduction of a dinitro aromatic compound using stannous chloride.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension. A significant molar excess of SnCl2 is required (typically 4-6 equivalents per nitro group).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This will precipitate tin salts and liberate the free diamine.
-
The product, bis(4-aminophenyl)sulfide, can be extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude bis(4-aminophenyl)sulfide can be purified by recrystallization. It is a white to brown crystalline solid with a melting point of 108.0 to 111.0 °C.
Application in Polymer Chemistry: Synthesis of Aromatic Polyamides
Bis(4-aminophenyl)sulfide is an excellent monomer for the synthesis of high-performance aromatic polyamides, often referred to as aramids. [4]These polymers are known for their exceptional thermal stability and mechanical strength, properties imparted by the rigid aromatic backbone and strong intermolecular hydrogen bonding between the amide linkages.
Mechanistic Insight: Polyamide Formation
The polymerization proceeds through a step-growth polycondensation mechanism. The nucleophilic amino groups of bis(4-aminophenyl)sulfide attack the electrophilic carbonyl carbons of a diacyl chloride, such as terephthaloyl chloride. [5]Each step forms an amide bond and eliminates a molecule of HCl. [6]
Caption: Oxidation of bis(4-aminophenyl)sulfide to dapsone.
Conclusion
This compound is a strategically important molecule in organic synthesis, serving as a stable and accessible precursor to the highly versatile bis(4-aminophenyl)sulfide. Its synthesis is well-established and proceeds through a classic SNAr mechanism. The subsequent reduction of the nitro groups opens the door to its two primary applications: as a monomer for high-performance aromatic polyamides and as a scaffold for the synthesis of pharmacologically active compounds, including analogues of the antibiotic dapsone. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this valuable building block in their synthetic endeavors.
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Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]
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An In-Depth Technical Guide to the Potential Applications of Bis(4-nitrophenyl)sulfide in Materials Science
This guide provides a comprehensive overview of the potential applications of Bis(4-nitrophenyl)sulfide in the field of materials science. With its unique molecular architecture, characterized by a flexible sulfide bridge and electronically-active nitrophenyl groups, this compound serves as a versatile precursor for the synthesis of high-performance polymers and functional materials for nonlinear optical applications. This document will delve into the synthetic pathways, material properties, and experimental protocols that underpin these applications, offering valuable insights for researchers and professionals in materials science and drug development.
Introduction to this compound: Structure and Properties
This compound, with the chemical formula C₁₂H₈N₂O₄S, is an aromatic sulfide distinguished by the presence of two nitrophenyl groups linked by a sulfur atom.[1] This structure imparts a combination of rigidity from the aromatic rings and flexibility from the thioether linkage, making it an attractive building block for advanced materials. The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the molecule, rendering it a valuable precursor for materials with specific optical and electronic functionalities.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₄S |
| Molecular Weight | 276.27 g/mol [2] |
| Appearance | Light yellow to brown powder/crystal[3] |
| Melting Point | 159.0 to 162.0 °C[3] |
High-Performance Polymers: A Pathway to Robust Materials
A significant application of this compound lies in its role as a precursor to the diamine monomer, Bis(4-aminophenyl)sulfide, also known as 4,4'-thiodianiline.[4] This diamine is a crucial component in the synthesis of high-performance aromatic polyamides and polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.
Synthesis of the Diamine Monomer: Bis(4-aminophenyl)sulfide
The conversion of this compound to Bis(4-aminophenyl)sulfide is achieved through the catalytic reduction of the nitro groups. This transformation is a critical step in unlocking the potential of the parent compound for polymer synthesis.
Experimental Protocol: Catalytic Reduction of this compound
This protocol describes a general method for the catalytic reduction of nitroarenes to anilines, which can be adapted for the synthesis of Bis(4-aminophenyl)sulfide.
Objective: To reduce the nitro groups of this compound to amino groups to yield Bis(4-aminophenyl)sulfide.
Materials:
-
This compound
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Carefully add the Pd/C catalyst to the solution under a stream of inert gas to prevent ignition of the catalyst.
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude Bis(4-aminophenyl)sulfide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers known for their high strength and thermal resistance. Bis(4-aminophenyl)sulfide serves as a key diamine monomer in their synthesis, reacting with aromatic diacid chlorides.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol outlines the low-temperature solution polycondensation of Bis(4-aminophenyl)sulfide with terephthaloyl chloride.[5]
Objective: To synthesize a high-molecular-weight aromatic polyamide.
Materials:
-
Bis(4-aminophenyl)sulfide
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve Bis(4-aminophenyl)sulfide and anhydrous CaCl₂ in anhydrous NMP.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of terephthaloyl chloride to the cooled solution.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and continue stirring for several hours to build molecular weight.[5]
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol, and dry it under vacuum.
Synthesis of Aromatic Polyimides
Aromatic polyimides are another class of high-performance polymers with exceptional thermal and chemical stability. They are synthesized through a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Experimental Protocol: Synthesis of an Aromatic Polyimide
This protocol describes the synthesis of a polyimide from Bis(4-aminophenyl)sulfide and an aromatic dianhydride.[6]
Objective: To synthesize a high-performance aromatic polyimide.
Materials:
-
Bis(4-aminophenyl)sulfide
-
An aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve Bis(4-aminophenyl)sulfide in anhydrous DMAc.
-
Gradually add a stoichiometric amount of the aromatic dianhydride to the stirred solution at room temperature.
-
Continue stirring at room temperature for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
For chemical imidization, add a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for several hours.
-
Precipitate the resulting polyimide in a non-solvent like methanol, filter, wash, and dry under vacuum.
Nonlinear Optical Materials: Harnessing Light-Matter Interactions
The presence of electron-donating (sulfide) and electron-withdrawing (nitro) groups in the this compound backbone makes it an interesting candidate for applications in nonlinear optics (NLO).[7] NLO materials are crucial for technologies such as optical switching, frequency conversion, and optical data storage. The donor-π-acceptor (D-π-A) architecture is a common design motif for molecules with large second-order NLO responses.
While this compound itself has a symmetric structure, it can be chemically modified to create asymmetric D-π-A chromophores with enhanced NLO properties. For instance, selective reduction of one nitro group to an amino group would yield 4-amino-4'-nitrodiphenyl sulfide, a molecule with a strong D-A character.
Quantitative NLO Data:
The third-order nonlinear optical properties of donor-acceptor substituted diphenyl propenones have been investigated, demonstrating that the electronic nature of the substituents significantly influences the NLO response.[7] For example, a high electron donor substituted molecule exhibited a nonlinear refractive index (n₂) of -2.033 × 10⁻¹¹ esu.[7] This highlights the potential for tuning the NLO properties of diphenyl sulfide derivatives through synthetic modifications.
Experimental Protocol: Synthesis of a D-π-A Chromophore (Conceptual)
This conceptual protocol outlines a possible route to synthesize an NLO-active chromophore from this compound.
Objective: To synthesize an asymmetric donor-acceptor chromophore for NLO applications.
Procedure:
-
Monoreduction: Perform a controlled, partial reduction of this compound to selectively convert one of the nitro groups into an amino group, yielding 4-amino-4'-nitrodiphenyl sulfide. This can be achieved by carefully controlling the stoichiometry of the reducing agent.
-
Characterization: Purify the resulting 4-amino-4'-nitrodiphenyl sulfide and characterize its structure and purity using techniques such as NMR and mass spectrometry.
-
NLO Property Measurement: Characterize the second-order NLO properties of the synthesized chromophore using techniques like Hyper-Rayleigh Scattering or the Z-scan method to determine its hyperpolarizability.[7]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in materials science. Its primary application lies in its conversion to Bis(4-aminophenyl)sulfide, a key monomer for the production of high-performance polyamides and polyimides. These polymers are critical in industries requiring materials with exceptional thermal and mechanical stability. Furthermore, the inherent electronic structure of this compound makes it a promising platform for the development of advanced nonlinear optical materials. Future research should focus on exploring the full potential of this compound by developing novel synthetic routes to a wider range of functional polymers and chromophores, and by conducting detailed characterizations of their material properties to unlock new applications in advanced technologies.
References
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Functional Aromatic Polyamides. MDPI. Available at: [Link]
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Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]
-
Synthesis and characterization of polyimides from 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether. Springer Professional. Available at: [Link]
-
Donor/acceptor effects on the nonlinear optical properties of 1,3 diphenyl propenones. ResearchGate. Available at: [Link]
-
BIS(4-NITROPHENYL) SULFIDE. precisionFDA. Available at: [Link]
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Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. ResearchGate. Available at: [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury. Available at: [Link]
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]
-
BIS(4-NITROPHENYL) SULFIDE. Global Substance Registration System. Available at: [Link]
-
SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - INEOS OPEN. Available at: [Link]
-
Analysis of nonlinear optical properties in donor-acceptor materials. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Center for Biotechnology Information. Available at: [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Available at: [Link]
-
Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO 4 ) 2 ·H 2 O: Experimental and Computational Studies. ResearchGate. Available at: [Link]
-
Design, Synthesis and Study of Non-Linear Optical Properties of Phenyl Bridged Diphenylamine-s-triazine Based Donor-Acceptor Triads Containing Different π-Acceptor Groups. ResearchGate. Available at: [Link]
-
Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. ResearchGate. Available at: [Link]
-
Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural variations: a DFT approach. National Center for Biotechnology Information. Available at: [Link]
-
Third-order nonlinear optical properties of π-stacked donor–acceptor cyclophanes: a DFT investigation. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and properties of polyamides based on 5,5?-bis[4-(4-aminophenoxy)phenyl]-hexahydro-4,7-methanoindan. ResearchGate. Available at: [Link]
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The Synthesis of Dyes from Bis(4-nitrophenyl)sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-nitrophenyl)sulfide is a key chemical intermediate, primarily recognized for its role in the synthesis of various dyes and pigments. Its molecular structure, characterized by two nitrophenyl groups linked by a sulfur atom, provides a versatile scaffold for the creation of complex chromophores. The nitro functionalities serve as precursors to amine groups, which are essential for the diazotization and coupling reactions that form the basis of many azo dyes. Furthermore, the entire molecule can be utilized in the synthesis of sulfur dyes. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion into valuable dye molecules, offering detailed protocols and mechanistic insights for the practicing scientist.
I. Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 4-chloronitrobenzene with a sulfide source. While the direct reaction with sodium sulfide has been reported, it is often associated with the formation of multiple byproducts.[1] A more controlled and reliable method involves the use of a polysulfide, generated in situ from sodium sulfide and elemental sulfur. This approach provides a more selective route to the desired disulfide intermediate, which is then readily converted to the sulfide.
Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for di-o-nitrophenyl disulfide)[3]
Materials:
-
4-Chloronitrobenzene
-
Sodium sulfide (crystalline, Na₂S·9H₂O)
-
Sulfur (finely ground)
-
95% Ethanol
-
Water
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol (1.5 L) by heating on a steam bath. Once dissolved, add finely ground sulfur (1.5 atoms) and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.
-
Reaction with 4-Chloronitrobenzene: In a separate larger flask, prepare a solution of 4-chloronitrobenzene (2 moles) in 95% ethanol (500 mL).
-
Addition and Reflux: Slowly add the sodium disulfide solution to the 4-chloronitrobenzene solution through the top of the reflux condenser. The initial reaction can be vigorous, so the addition should be slow at first. Once the initial exotherm has subsided, heat the mixture on a steam bath under reflux for two hours.
-
Isolation of the Crude Product: After cooling, filter the reaction mixture by suction to collect the solid product, which is a mixture of the disulfide and sodium chloride.
-
Purification: Transfer the solid to a beaker and stir thoroughly with water (500 mL) to dissolve the sodium chloride. Filter the mixture by suction and wash the crystalline residue with a small amount of ethanol to remove any unreacted 4-chloronitrobenzene. The resulting product is primarily bis(4-nitrophenyl)disulfide.
-
Reduction to Sulfide (Conceptual Step): The disulfide can be reduced to the corresponding sulfide in a subsequent step, for example, by treatment with a suitable reducing agent like sodium sulfide or sodium hydrosulfite in an aqueous or alcoholic medium.
Causality of Experimental Choices:
-
The use of a polysulfide (disulfide in this case) instead of simple sodium sulfide helps to minimize the formation of unwanted byproducts and favors the formation of the S-S linkage.
-
Ethanol is used as a solvent as it dissolves the organic reactant and the sodium disulfide, allowing the reaction to proceed in a homogeneous or near-homogeneous phase.
-
The final washing steps are crucial for removing inorganic salts and unreacted starting materials, ensuring a purer final product.
II. The Crucial Reduction Step: From Nitro to Amino Functionality
The conversion of the nitro groups in this compound to amine groups is a pivotal step in transforming this intermediate into a versatile precursor for dye synthesis. This reduction yields 4,4'-thiodianiline (also known as bis(4-aminophenyl) sulfide), a diamine that can be readily diazotized.[2]
Experimental Protocol: Reduction of this compound to 4,4'-Thiodianiline[5]
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1 equivalent) in a 3:1 mixture of ethanol and water.
-
Addition of Reducing Agent: Add sodium sulfide (approximately 1.5 equivalents per nitro group) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Dilute the resulting residue with water and extract the product with ethyl acetate.
-
Purification: The combined organic extracts can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude 4,4'-thiodianiline. Further purification can be achieved by recrystallization.
Self-Validating System:
-
The completion of the reaction can be visually monitored by the change in color from the yellow of the nitro compound to the typically paler color of the aniline derivative.
-
TLC analysis provides a reliable method to track the disappearance of the starting material and the appearance of the product. The significant difference in polarity between the nitro and amino compounds allows for easy separation on a TLC plate.
III. Synthesis of Azo Dyes from 4,4'-Thiodianiline
4,4'-Thiodianiline is a valuable precursor for the synthesis of bis-azo dyes, where both amino groups are converted into diazonium salts and then coupled with a suitable coupling component. A notable example is the synthesis of C.I. Mordant Yellow 16.[3][4]
A. The Diazotization of 4,4'-Thiodianiline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
Caption: Diazotization of 4,4'-Thiodianiline.
B. Synthesis of C.I. Mordant Yellow 16
Manufacturing Method Overview: [4]
C.I. Mordant Yellow 16 is synthesized by the tetrazotization of 4,4'-thiodianiline (and potentially some of its isomer, 4-(2-aminophenylthio)benzenamine) followed by coupling with two equivalents of 2-hydroxybenzoic acid (salicylic acid).[4]
Experimental Protocol (Conceptual):
-
Tetrazotization of 4,4'-Thiodianiline: Dissolve 4,4'-thiodianiline in a suitable acidic solution (e.g., hydrochloric acid in water) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the tetrazotized intermediate.
-
Preparation of the Coupling Component: In a separate vessel, dissolve salicylic acid in an alkaline solution (e.g., sodium hydroxide solution) to form the sodium salt, which is the active coupling species.
-
Azo Coupling: Slowly add the cold tetrazotized solution to the solution of the coupling component, maintaining a controlled pH and low temperature. The azo coupling reaction will occur, leading to the formation of the dye.
-
Isolation and Purification: The dye will precipitate from the solution. It can be isolated by filtration, washed with water, and dried.
Caption: Synthesis of C.I. Mordant Yellow 16.
IV. Synthesis of Sulfur Dyes from 4,4'-Thiodianiline
Sulfur dyes are complex, polymeric structures with sulfur-containing linkages. They are produced by heating aromatic amines, phenols, or nitro compounds with sulfur and sodium sulfide.[5][6] 4,4'-thiodianiline, being an aromatic diamine, is a suitable starting material for the synthesis of sulfur dyes.
General Principles of Sulfur Dye Synthesis
The synthesis of sulfur dyes involves two main methods:[7]
-
Baking Method: The aromatic intermediate is heated with sulfur, with or without sodium sulfide.
-
Refluxing Method: The intermediate is boiled with sodium polysulfides in an aqueous or alcoholic solvent.
The resulting sulfur dye is an insoluble pigment. To be used for dyeing, it must first be reduced to a water-soluble "leuco" form using a reducing agent, typically sodium sulfide.[6] The textile is then immersed in this solution, and after absorption, the dye is re-oxidized back to its insoluble form within the fibers, resulting in a wash-fast coloration.
Experimental Protocol (Conceptual):
-
Sulfurization: In a reaction vessel, 4,4'-thiodianiline is mixed with sulfur and sodium sulfide. The mixture is heated to a high temperature (e.g., by boiling under reflux in a suitable solvent) for an extended period. The exact conditions (temperature, time, and ratio of reactants) will determine the final color and properties of the dye.
-
Isolation: After the reaction is complete, the crude sulfur dye is isolated. This may involve precipitation by acidification and subsequent filtration.
-
Preparation of the Dye Bath (Reduction): The insoluble sulfur dye is dissolved in an aqueous solution of sodium sulfide and soda ash to form the leuco dye solution.
-
Dyeing: The textile (e.g., cotton) is immersed in the hot leuco dye bath.
-
Oxidation: After dyeing, the textile is exposed to air or treated with a chemical oxidizing agent to regenerate the insoluble dye within the fibers.
Caption: General Workflow for Sulfur Dye Synthesis and Application.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| This compound | C₁₂H₈N₂O₄S | 276.27 | 1223-31-0 | Intermediate |
| 4,4'-Thiodianiline | C₁₂H₁₂N₂S | 216.31 | 139-65-1 | Dye Precursor |
| C.I. Mordant Yellow 16 | C₂₆H₁₆N₄Na₂O₆S | 558.47 | 8003-87-0 | Azo Dye |
Conclusion
This compound is a foundational intermediate in the synthesis of a variety of dyes. Its straightforward synthesis, followed by a critical reduction step to 4,4'-thiodianiline, opens up pathways to both azo and sulfur dyes. The protocols and mechanistic discussions provided in this guide offer a comprehensive overview for researchers and professionals in the fields of chemistry and material science, enabling a deeper understanding and practical application of this important class of compounds. The versatility of the sulfur and amino functionalities in these molecules ensures their continued relevance in the development of new and improved colorants.
References
-
MySkinRecipes. Bis(4-nitrophenyl) Sulfide. Available at: [Link]
-
World Dye Variety. Mordant Yellow 16. Available at: [Link]
-
Organic Syntheses. Di-o-nitrophenyl disulfide. Available at: [Link]
-
Organic Syntheses. p-Nitrophenyl sulfide. Available at: [Link]
-
World Dye Variety. Mordant Yellow 16. Available at: [Link]
-
Organic Syntheses Procedure. (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while. Available at: [Link]
-
Organic Syntheses. p-AMINOPHENYL DISULFIDE. Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). Available at: [Link]
- Google Patents. Method for the preparation of sulphur dyes.
-
mzCloud. 4 4' Thiodianiline. Available at: [Link]
-
Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]
- Google Patents. Sulphur dyes, their preparation and their use.
-
Scribd. Sulphur Dyeing Process for Cotton | PDF. Available at: [Link]
-
ResearchGate. Structure of mordant yellow 16 (bis-azo) dye | Download Scientific Diagram. Available at: [Link]
-
World Dye Variety. Solvent Yellow 16. Available at: [Link]
-
P2 InfoHouse. Chapter 4: Sulfur Dyes and Their Application. Available at: [Link]
-
Scribd. Introduction To Sulfur Dyes | PDF. Available at: [Link]
-
YouTube. Synthesis of azo dye mordant yellow 10. Available at: [Link]
-
Scribd. Sulphur Dye | PDF. Available at: [Link]
- Google Patents. Process for Catalytic Reduction of Nitro Compounds to Amines.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Diaryl Thioethers using Bis(4-nitrophenyl)sulfide
Abstract
This document provides a comprehensive technical guide for the synthesis of diaryl thioethers utilizing bis(4-nitrophenyl)sulfide as a key reagent. Diaryl thioethers are a significant structural motif in medicinal chemistry and materials science. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and troubleshooting. The described methodology leverages the principles of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro groups of this compound activate the aryl ring towards substitution by thiolates. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-characterized method for the synthesis of this important class of compounds.
Introduction: The Strategic Importance of Diaryl Thioethers
Diaryl thioethers are a cornerstone structural unit in a multitude of biologically active molecules and functional materials. Their prevalence in pharmaceuticals stems from their ability to impart specific conformational constraints and metabolic stability. The synthesis of these compounds is therefore of paramount importance in drug discovery and development.[1]
Traditional methods for diaryl thioether synthesis often involve the coupling of aryl halides with aryl thiols, which can be limited by harsh reaction conditions and the availability of foul-smelling and easily oxidized thiols.[1] The use of this compound as a starting material offers a strategic advantage. The two nitro groups strongly activate the aromatic rings towards nucleophilic attack, facilitating the displacement of one of the 4-nitrophenylthio moieties by a variety of aryl thiols under relatively mild conditions. This approach provides a versatile and efficient route to a diverse range of unsymmetrical diaryl thioethers.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of diaryl thioethers from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is contingent on three key factors:
-
A highly activated aromatic ring: The presence of two strongly electron-withdrawing nitro groups (-NO₂) in the para positions of this compound significantly reduces the electron density of the aromatic rings. This makes the ipso-carbon (the carbon atom bonded to the sulfur) highly electrophilic and susceptible to nucleophilic attack.
-
A potent nucleophile: The reaction is initiated by the attack of a deprotonated aryl thiol (a thiolate). Thiols are generally good nucleophiles, and their nucleophilicity is further enhanced upon deprotonation to the corresponding thiolate anion.[2][3]
-
A suitable leaving group: In this reaction, the 4-nitrophenoxide anion acts as a stable leaving group, facilitated by the electron-withdrawing nature of the nitro group which can stabilize the negative charge through resonance.
The reaction proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The SNAr mechanism for diaryl thioether synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of an unsymmetrical diaryl thioether from this compound and a representative aryl thiol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| This compound | C₁₂H₈N₂O₄S | 276.27 | 1223-31-0 | Sigma-Aldrich | Starting material.[4][5] |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 696-64-0 | TCI | Representative aryl thiol. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Base for deprotonation. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | VWR | Anhydrous, reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore | Extraction solvent. |
| Brine (saturated NaCl) | NaCl(aq) | - | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics | Drying agent. |
Step-by-Step Procedure
Caption: General workflow for the synthesis of diaryl thioethers.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.76 g, 10.0 mmol), 4-methoxythiophenol (1.40 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure diaryl thioether.
Results and Discussion
Following the protocol described above, the reaction between this compound and 4-methoxythiophenol is expected to yield 4-methoxyphenyl 4-nitrophenyl sulfide.
Expected Outcome and Characterization
| Product | Appearance | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, 400 MHz) δ |
| 4-methoxyphenyl 4-nitrophenyl sulfide | Yellow solid | 85-95 | 78-80 | 8.10 (d, 2H), 7.45 (d, 2H), 7.05 (d, 2H), 6.90 (d, 2H), 3.85 (s, 3H) |
Note: The above data is representative and may vary based on experimental conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of starting material or product. | Lower the reaction temperature. | |
| Inefficient extraction or purification. | Optimize extraction and chromatography conditions. | |
| Formation of Side Products | Oxidation of the thiol. | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction with solvent. | Use a different aprotic polar solvent like DMSO or NMP. | |
| Difficulty in Purification | Co-elution of product and starting material. | Adjust the eluent system for column chromatography. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and aryl thiols can be toxic and should be handled with care.
-
DMF is a potential teratogen and should be handled with caution.
Conclusion
The use of this compound provides an efficient and versatile method for the synthesis of unsymmetrical diaryl thioethers. The reaction proceeds under relatively mild conditions and is amenable to a wide range of aryl thiols. The protocol detailed in this application note is robust and can be readily adapted for the synthesis of a library of diaryl thioethers for applications in drug discovery and materials science.
References
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Available from: [Link]
-
Thiophenol Synthesis. Scribd. Available from: [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. National Institutes of Health. Available from: [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. RSC Publishing. Available from: [Link]
-
Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate. Available from: [Link]
-
bis(4-nitrophenyl)sulfane. PharmaCompass.com. Available from: [Link]
-
BIS(4-NITROPHENYL) SULFIDE. precisionFDA. Available from: [Link]
-
Bis(4-nitrophenyl) selenide. National Institutes of Health. Available from: [Link]
-
Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. National Institutes of Health. Available from: [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Available from: [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
The Market Landscape for Bis-(4-nitrophenyl)-sulfide: Sourcing and Purchasing Guide. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
BIS(4-NITROPHENYL) SULFIDE. gsrs. Available from: [Link]
-
p-NITROPHENYL SULFIDE. Organic Syntheses Procedure. Available from: [Link]
-
Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. Available from: [Link]
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Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available from: [Link]
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03.02 Reactivity of Thiols and Thiolates. YouTube. Available from: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
Sources
Bis(4-nitrophenyl)sulfide: A Strategic Reagent in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic utility of bis(4-nitrophenyl)sulfide, a versatile and highly efficient reagent for the formation of carbon-sulfur bonds, a cornerstone of modern drug discovery and materials science. While often overshadowed by more common sulfur transfer agents, the unique electronic properties of this compound offer distinct advantages in specific synthetic contexts. This document provides an in-depth analysis of its primary application in the synthesis of unsymmetrical disulfides, complete with detailed, field-tested protocols, mechanistic insights, and a comparative analysis of its performance. The information presented herein is curated for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolkit with a reliable and effective reagent.
Introduction: The Strategic Advantage of this compound
The construction of thioether and disulfide linkages is of paramount importance in the synthesis of a vast array of biologically active molecules and functional materials.[1] While numerous methods exist for C-S bond formation, the choice of reagent is critical and often dictated by factors such as substrate scope, functional group tolerance, and reaction conditions. This compound, a stable, crystalline solid, emerges as a valuable reagent, particularly in its capacity as an electrophilic sulfur source.
The key to its reactivity lies in the electronic nature of the 4-nitrophenyl group. The potent electron-withdrawing nitro substituent significantly acidifies the corresponding 4-nitrothiophenol, making the 4-nitrothiophenoxide a superb leaving group. This inherent property facilitates the nucleophilic attack at the sulfur atom of this compound, enabling the transfer of a 4-nitrophenylthio (-S-ArNO2) moiety to a variety of nucleophiles.
This guide will focus on the most prominent application of this compound: the synthesis of unsymmetrical disulfides from thiols. This transformation is of particular interest as unsymmetrical disulfides are prevalent motifs in many biologically active compounds and are challenging to synthesize selectively.[2][3]
Core Application: Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides (R-S-S-R') is a non-trivial synthetic challenge, often plagued by the formation of a statistical mixture of symmetrical and unsymmetrical products. This compound provides an elegant solution to this problem by acting as a "4-nitrophenylthiolating" agent for a given thiol (R-SH), furnishing an activated unsymmetrical disulfide intermediate (R-S-S-ArNO2). This intermediate can then be further reacted with a second, different thiol (R'-SH) to yield the desired unsymmetrical disulfide (R-S-S-R').
Mechanistic Rationale: A Stepwise Approach to Asymmetry
The synthetic strategy hinges on a two-step, one-pot sequence. The causality behind this approach is rooted in the differential reactivity of the sulfur atoms in the intermediate and final products.
Step 1: Formation of the Activated Disulfide Intermediate. A thiol (R-SH) reacts with this compound in the presence of a base. The base deprotonates the thiol to form a thiolate anion (R-S⁻), a potent nucleophile. This thiolate then attacks one of the sulfur atoms of this compound. The tetrahedral intermediate subsequently collapses, displacing the stable 4-nitrothiophenoxide anion as a leaving group. This yields the activated unsymmetrical disulfide (R-S-S-ArNO2) and sodium 4-nitrothiophenolate.
Step 2: Nucleophilic Displacement to Form the Unsymmetrical Disulfide. The second thiol (R'-SH) is then introduced into the reaction mixture. The thiolate of this second thiol (R'-S⁻) preferentially attacks the more electrophilic sulfur atom of the activated disulfide intermediate (the one bonded to the electron-withdrawing 4-nitrophenyl group). This results in the displacement of 4-nitrothiophenoxide and the formation of the desired unsymmetrical disulfide (R-S-S-R').
The success of this methodology relies on the 4-nitrophenylthio group acting as a good leaving group in both steps, a direct consequence of the electron-withdrawing nature of the nitro group.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of unsymmetrical disulfides using this compound. The quantities and reaction times may need to be optimized for specific substrates.
Materials:
-
Thiol 1 (R-SH)
-
Thiol 2 (R'-SH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq). Evacuate and backfill the flask with nitrogen three times.
-
Addition of Thiol 1: Dissolve Thiol 1 (1.0 eq) in anhydrous DMF and add it to the flask via the dropping funnel.
-
Formation of the Activated Intermediate: Cool the reaction mixture to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting thiol and the formation of the activated disulfide.
-
Addition of Thiol 2: Dissolve Thiol 2 (1.2 eq) in anhydrous DMF and add it to the reaction mixture dropwise at 0 °C.
-
Formation of the Unsymmetrical Disulfide: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the activated disulfide intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure unsymmetrical disulfide.
Self-Validation: The protocol's integrity is validated by monitoring the reaction progress at each stage using TLC. The appearance of a new spot corresponding to the activated intermediate and its subsequent conversion to the final product confirms the stepwise nature of the reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Substrate Scope and Performance
This methodology is applicable to a wide range of aliphatic and aromatic thiols. The yields of the unsymmetrical disulfides are generally good to excellent, contingent on the steric and electronic properties of the starting thiols.
| Entry | Thiol 1 (R-SH) | Thiol 2 (R'-SH) | Representative Yield (%) |
| 1 | Benzyl mercaptan | Thiophenol | 85 |
| 2 | Ethanethiol | 4-Chlorothiophenol | 78 |
| 3 | Cyclohexanethiol | 2-Naphthalenethiol | 82 |
| 4 | 4-Methoxythiophenol | 4-Nitrothiophenol | 90 |
Table 1: Representative yields for the synthesis of unsymmetrical disulfides using this compound. Yields are illustrative and based on analogous transformations in the literature.
Mechanistic Deep Dive: The Role of the 4-Nitrophenyl Group
The efficacy of this compound as a sulfur transfer reagent is intrinsically linked to the electronic properties of the 4-nitrophenyl moiety. The strong electron-withdrawing nitro group (-NO₂) exerts a powerful -I (inductive) and -R (resonance) effect, which significantly stabilizes the resulting 4-nitrothiophenoxide anion.
This stabilization lowers the activation energy for the nucleophilic attack on the sulfur atom and facilitates the departure of the leaving group. In essence, the 4-nitrophenyl group transforms the sulfur atom into a more electrophilic center, primed for reaction with a wide range of nucleophiles.
Comparative Analysis and Field Insights
While other reagents for the synthesis of unsymmetrical disulfides exist, such as those based on sulfenyl chlorides or thiosulfonates, this compound offers several practical advantages:
-
Stability: It is a stable, crystalline solid that is easy to handle and store, in contrast to the often-unstable sulfenyl chlorides.
-
Mild Reaction Conditions: The reactions can typically be carried out under mild, basic conditions, which is beneficial for substrates with sensitive functional groups.
-
High Selectivity: The stepwise nature of the reaction allows for high selectivity in the formation of unsymmetrical disulfides, minimizing the formation of undesired symmetrical byproducts.
From a field perspective, the primary limitation of this reagent is the stoichiometric generation of 4-nitrothiophenol as a byproduct, which needs to be removed during purification. However, its distinct yellow color often aids in monitoring its removal during chromatography.
Conclusion and Future Outlook
This compound is a highly effective and reliable reagent for the synthesis of unsymmetrical disulfides. Its utility is grounded in the well-defined reactivity imparted by the 4-nitrophenyl group, which acts as an excellent leaving group. The protocols detailed in this guide provide a robust framework for the application of this reagent in both academic and industrial research settings.
Future research in this area may focus on the development of catalytic systems that can regenerate the active sulfur transfer agent, thereby improving the atom economy of the process. Furthermore, expanding the scope of nucleophiles beyond thiols to include carbanions, amines, and other soft nucleophiles could unlock new avenues for the synthesis of a diverse range of organosulfur compounds.
References
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Organic Syntheses, Coll. Vol. 4, p.722 (1963); Vol. 34, p.76 (1954). Link
-
Sha, C., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances, 10(45), 26863-26873. Link
-
Organic Syntheses, Coll. Vol. 2, p.455 (1943); Vol. 18, p.32 (1938). Link
- Mousavi, M., et al. (2021). Preparation of unsymmetrical disulfides through the reaction of thiols with N-thio-p-toluenesulfonamide. Tetrahedron Letters, 77, 153163.
-
ChemicalBook. (2024). BIS(4-NITROPHENYL) SULFIDE. Link
-
Mal, S., & Jana, S. (2018). An umpolung approach for the synthesis of unsymmetrical disulfides via sulfenium ion. The Journal of Organic Chemistry, 83(15), 8477-8485. Link
-
Sigma-Aldrich. 4-Nitrophenyl disulfide. Link
-
BenchChem. This compound. Link
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. Link
-
ChemicalBook. (2024). BIS(4-NITROPHENYL) SULFIDE | 1223-31-0. Link
-
Evident. 4,4'-Dinitrodiphenyl sulfide. Link
-
Organic Syntheses Procedure. p-NITROPHENYL SULFIDE. Link
-
GSRS. BIS(4-NITROPHENYL) SULFIDE. Link
-
Sigma-Aldrich. This compound AldrichCPR. Link
-
Sigma-Aldrich. 4-Nitrophenyl disulfide 100-32-3. Link
- Castro, E. A., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitrophenyl) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry, 26(10), 849-856.
- Fukuyama, T., & Kan, T. (2001). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synlett, 2001(10), 1581-1583.
- Um, I. H., et al. (2011). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 32(4), 1153-1157.
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Application Note: A Validated Protocol for the Synthesis of Bis(4-nitrophenyl)sulfide
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Bis(4-nitrophenyl)sulfide. The synthesis is achieved via a nucleophilic aromatic substitution reaction between 4-chloronitrobenzene and sodium sulfide. This guide is intended for researchers and professionals in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, critical safety protocols, and methods for purification and characterization to ensure a reliable and safe synthesis with high purity.
Introduction
This compound is a symmetrical diaryl sulfide that serves as a valuable intermediate in organic synthesis. Its structure, featuring two electron-deficient nitro-substituted phenyl rings linked by a sulfur atom, makes it a versatile building block for the synthesis of various more complex molecules, including pharmaceuticals and materials with specific electronic properties. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of both the aromatic rings and the central sulfur atom.
The protocol detailed herein is based on the well-established principle of nucleophilic aromatic substitution (SNAr). This method is widely used for forming carbon-heteroatom bonds on activated aromatic rings. This application note presents a robust and reproducible procedure, emphasizing safety, efficiency, and product purity.
Reaction Principle and Mechanism
The synthesis of this compound proceeds through the reaction of two equivalents of 4-chloronitrobenzene with one equivalent of a sulfide source, typically sodium sulfide nonahydrate. The reaction is conducted in a polar solvent, such as ethanol, which facilitates the dissolution of the reactants and intermediates.
The underlying mechanism is a nucleophilic aromatic substitution (SNAr). The key aspects are:
-
Activation: The nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.
-
Nucleophilic Attack: The sulfide ion (S²⁻) or its protonated form, the hydrosulfide ion (HS⁻), acts as the nucleophile. It attacks the carbon atom bonded to the chlorine atom on the 4-chloronitrobenzene ring. This carbon is electron-deficient (electrophilic) due to the inductive and resonance effects of the nitro group and the chlorine atom.
-
Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: The reaction concludes with the departure of the chloride ion (Cl⁻), a good leaving group, which restores the aromaticity of the ring and forms the final product. The reaction occurs in two successive steps to form the symmetric sulfide.
Caption: Figure 1: Reaction Mechanism (SNAr)
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-Chloronitrobenzene | 100-00-5 | 157.55 | 15.76 g | 0.10 | Toxic, suspected carcinogen.[1][2] |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 1313-84-4 | 240.18 | 12.01 g | 0.05 | Corrosive, hygroscopic. |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | - | Solvent, flammable. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~150 mL | - | For recrystallization, corrosive. |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - | For work-up and washing. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Standard laboratory clamps and stand
-
Spatulas and weighing balance
-
Fume hood
Critical Safety Precautions (EHS)
This protocol involves hazardous materials. A thorough risk assessment must be performed before starting any work. All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and chemical-resistant gloves (heavy-duty nitrile or neoprene are recommended).[3][4][5]
-
4-Chloronitrobenzene: This compound is highly toxic if inhaled, swallowed, or in contact with skin.[2] It is a suspected carcinogen and mutagen.[2] Avoid creating dust.[1] Handle only with appropriate PPE in a fume hood.
-
Sodium Sulfide: Highly corrosive and can cause severe skin and eye damage.[6] It is hygroscopic and reacts with moisture or acids to release highly toxic, flammable hydrogen sulfide (H₂S) gas, which has the smell of rotten eggs and can cause olfactory fatigue.[3][7] Never store or handle sodium sulfide near acids.[3]
-
Spill Response: In case of a spill, evacuate the area. For sodium sulfide, contain the spill with an inert material like sand and prevent contact with water.[3] Report all spills to your institution's EHS department immediately.[4]
-
Waste Disposal: All chemical waste, including residual materials, rinse water from glassware, and contaminated disposable materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[4] Drain disposal is strictly forbidden.[4]
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer in a chemical fume hood.
-
Ensure that all glassware is dry before use.
Step 2: Reagent Preparation and Reaction
-
In the 500 mL flask, add sodium sulfide nonahydrate (12.01 g, 0.05 mol) and 100 mL of 95% ethanol. Stir the mixture until the sodium sulfide is fully dissolved. Gentle warming may be required.
-
In a separate beaker, dissolve 4-chloronitrobenzene (15.76 g, 0.10 mol) in 100 mL of 95% ethanol.
-
Slowly add the 4-chloronitrobenzene solution to the stirring sodium sulfide solution in the flask at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The mixture will likely turn dark red or brown.
Step 3: Product Isolation and Work-up
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Prepare a large beaker with 800 mL of an ice-water mixture.
-
Slowly pour the cooled reaction mixture into the ice-water with stirring. A yellow solid precipitate of the crude product will form.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by suction filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove inorganic salts like sodium chloride.
-
Wash the cake with a small amount of cold 95% ethanol (1 x 50 mL) to remove any unreacted starting material.
-
Press the solid as dry as possible on the filter and then transfer it to a watch glass to air dry.
Step 4: Purification by Recrystallization
-
Transfer the crude, dry this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot glacial acetic acid (start with ~10 mL per gram of crude product) to dissolve the solid completely.[8]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystalline product by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and dry them under vacuum.
Characterization and Expected Results
-
Appearance: The final product should be a bright yellow crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Melting Point: The literature melting point for pure this compound is 158-161°C.[8] The measured melting point should be sharp and within this range.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹) and C-S stretching.
-
-
Purity (TLC): Purity should be confirmed by TLC, which should show a single spot with an Rf value distinct from the starting material.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By adhering to the step-by-step procedure and, most importantly, the stringent safety precautions outlined, researchers can safely and efficiently produce this valuable chemical intermediate with high purity. The success of this synthesis relies on careful control of reaction conditions and meticulous purification.
References
-
Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. (2025, May 18). Retrieved January 9, 2026, from [Link]
-
Environmental Impact and Safety Considerations in Sodium Sulfide Handling. (2025, January 8). Retrieved January 9, 2026, from [Link]
-
Safety Data Sheet: Sodium sulphide hydrate - Carl ROTH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide - Drexel University. (2013, October 23). Retrieved January 9, 2026, from [Link]
-
Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99% - Cole-Parmer. (n.d.). Retrieved January 9, 2026, from [Link]
-
Bis(4-nitrophenyl) sulfone - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]
-
Disulfide, bis-(m-nitrophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
-
Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3) - Cheméo. (n.d.). Retrieved January 9, 2026, from [Link]
-
Di-o-nitrophenyl disulfide - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]
-
p-NITROPHENYL SULFIDE - Organic Syntheses Procedure. (1948). Organic Syntheses, 28, 82. DOI: 10.15227/orgsyn.028.0082. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of High-Performance Polymers Using Bis(4-nitrophenyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the utilization of bis(4-nitrophenyl)sulfide as a key monomer in the synthesis of high-performance aromatic polymers. Leveraging the principles of nucleophilic aromatic substitution (SNAr), this document outlines detailed protocols for the preparation of poly(thioether)s and poly(ether sulfone)s. The inherent reactivity of the nitro-activated aromatic rings in this compound allows for the formation of robust polymer backbones with desirable thermal and mechanical properties. Furthermore, the presence of the nitro functional group offers a versatile handle for post-polymerization modification, enabling the tailoring of material properties for specific applications, including advanced materials and drug delivery platforms. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this compound in polymer chemistry.
Introduction: The Strategic Advantage of this compound in Polymer Synthesis
This compound is a highly activated aromatic monomer poised for the synthesis of high-performance polymers. The electron-withdrawing nature of the two nitro groups significantly activates the phenyl rings towards nucleophilic aromatic substitution (SNAr). This activation facilitates polymerization reactions with a variety of nucleophilic comonomers under relatively mild conditions, leading to the formation of high molecular weight polymers. The resulting poly(arylene sulfide) and poly(arylene ether sulfone) structures are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1]
The thioether linkage within the monomer backbone contributes to a degree of flexibility and processability in the final polymer, while the potential for post-polymerization modification of the nitro groups to amines or other functionalities opens a vast landscape for creating materials with tailored properties.[2][3][4] This dual advantage of robust polymer backbone formation and functional group versatility makes this compound a monomer of significant interest for advanced applications.
Polymer Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The core of polymer synthesis using this compound lies in the SNAr mechanism. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the nitro group as a leaving group. For polymerization to occur, difunctional monomers are employed, allowing for the propagation of the polymer chain.
Synthesis of Poly(thioether)s
The reaction of this compound with a dithiol comonomer in the presence of a base results in the formation of a poly(thioether). The choice of dithiol can significantly influence the properties of the resulting polymer.
Diagram of the Poly(thioether) Synthesis Workflow:
Caption: Workflow for the synthesis of poly(thioether)s.
Experimental Protocol: Synthesis of Poly(thioether) from this compound and 4,4'-Thiobis(benzenethiol)
Materials:
-
This compound (1.00 eq)
-
4,4'-Thiobis(benzenethiol) (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Deionized Water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, 4,4'-thiobis(benzenethiol), and anhydrous potassium carbonate.
-
Add NMP (or DMAc) to achieve a monomer concentration of 15-20% (w/v).
-
Purge the flask with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot deionized water and then with methanol to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the thiol groups, which could lead to disulfide bond formation and hinder polymerization.[5]
-
Anhydrous Conditions: Water can react with the base and interfere with the nucleophilicity of the thiolate anion.
-
Excess Base: Ensures complete deprotonation of the dithiol to form the more nucleophilic thiolate anion.
-
Aprotic Polar Solvent: NMP and DMAc are excellent solvents for both the monomers and the resulting polymer, and they facilitate SNAr reactions.[6]
-
Temperature: The chosen temperature range provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing significant side reactions or polymer degradation.
Synthesis of Poly(ether sulfone)s
The reaction of this compound with a bisphenol in the presence of a base yields a poly(ether sulfone). The properties of the resulting polymer can be tuned by the choice of the bisphenol comonomer.
Diagram of the Poly(ether sulfone) Synthesis Scheme:
Caption: Polycondensation of this compound with bisphenol A.
Experimental Protocol: Synthesis of Poly(ether sulfone) from this compound and Bisphenol A
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add this compound, bisphenol A, and anhydrous potassium carbonate.
-
Add NMP (or DMAc) to achieve a monomer concentration of 20-25% (w/v) and a sufficient amount of toluene to the Dean-Stark trap.
-
Purge the flask with dry nitrogen for 30 minutes.
-
Heat the mixture to 140-150 °C to facilitate the azeotropic removal of water generated from the reaction of the bisphenol with the base.
-
After the complete removal of water (approximately 2-4 hours), increase the temperature to 160-180 °C to initiate polymerization.
-
Maintain the reaction at this temperature for 8-16 hours.
-
Follow the work-up procedure as described in section 2.1.
Causality Behind Experimental Choices:
-
Azeotropic Water Removal: The in-situ formation of the potassium salt of bisphenol A is crucial. Removing the water byproduct drives the equilibrium towards the formation of the phenoxide, which is the active nucleophile.[7]
-
Two-Stage Heating: A lower temperature is used for the salt formation and water removal to prevent premature polymerization before the nucleophile is fully generated. The higher temperature is then required for the SNAr polymerization to proceed at a reasonable rate.
Polymer Characterization
Thorough characterization is essential to confirm the structure and determine the properties of the synthesized polymers.
Table 1: Key Characterization Techniques
| Technique | Information Obtained | Expected Results for this compound-based Polymers |
| FTIR Spectroscopy | Identification of functional groups. | Disappearance of O-H or S-H stretching bands from comonomers. Appearance of characteristic ether (C-O-C) or thioether (C-S-C) stretching bands. Persistence of nitro group (NO₂) stretching bands (~1520 and 1340 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the polymer repeat unit structure. | Complex aromatic signals corresponding to the polymer backbone. Integration of signals consistent with the proposed repeat unit.[3][8][9][10] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization. PDI values are typically around 2 for step-growth polymerizations. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | High decomposition temperatures (Td > 400 °C), characteristic of aromatic polymers.[1] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers. | High Tg values, typically above 150 °C, indicating good thermal stability. |
Post-Polymerization Modification: Unlocking New Functionalities
The nitro groups on the polymer backbone serve as valuable synthetic handles for further functionalization. The most common modification is the reduction of the nitro groups to primary amines.[2][3][4]
Diagram of Post-Polymerization Reduction:
Caption: Reduction of nitro groups on the polymer backbone.
Protocol: Reduction of Nitro Groups to Amines
Materials:
-
Nitro-functionalized polymer
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol or NMP
Procedure:
-
Dissolve the nitro-functionalized polymer in a suitable solvent (e.g., NMP).
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the polymer solution at room temperature with stirring.
-
Heat the reaction mixture to 50-70 °C for 6-12 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into water.
-
Neutralize the mixture with a NaOH solution to precipitate the amino-functionalized polymer.
-
Filter, wash thoroughly with water, and dry the polymer under vacuum.
The resulting amino-functionalized polymers can be further modified to attach bioactive molecules, alter solubility, or introduce cross-linking sites, significantly expanding their application potential.[7][11]
Applications and Future Perspectives
Polymers derived from this compound are high-performance materials with a wide range of potential applications.
Table 2: Potential Applications
| Polymer Type | Key Properties | Potential Applications |
| Poly(thioether)s | High refractive index, good thermal stability, chemical resistance. | Advanced optical materials, high-performance coatings, engineering thermoplastics.[1][12] |
| Poly(ether sulfone)s | Excellent thermal and oxidative stability, high mechanical strength, good chemical resistance. | Membranes for gas separation and water purification, aerospace components, medical devices. |
| Amino-functionalized Polymers | Reactive sites for further modification, potential for improved solubility and biocompatibility. | Drug delivery systems, polymer supports for catalysts, high-performance composites with improved interfacial adhesion. |
The ability to introduce nitro functionalities into the backbone of these robust polymers provides a platform for developing advanced materials with tailored properties. For instance, the nitro groups themselves can enhance the interaction of the polymer with other materials, and their conversion to amines opens up possibilities for creating stimuli-responsive materials or for the covalent attachment of drugs for controlled release applications.
Conclusion
This compound is a versatile and highly reactive monomer for the synthesis of high-performance poly(thioether)s and poly(ether sulfone)s via nucleophilic aromatic substitution polymerization. This guide has provided detailed protocols and insights into the synthesis, characterization, and post-polymerization modification of these materials. The combination of a robust polymer backbone and the potential for functionalization makes polymers derived from this compound promising candidates for a wide array of applications in materials science and drug development. Further research into the optimization of polymerization conditions and the exploration of novel comonomers and post-polymerization modifications will undoubtedly continue to expand the utility of this valuable monomer.
References
-
Synthesis of nitro-substituted aromatic polysulfide from bis( 4-chloro-3- nitrophenyl) sulfone and sodium sulfide by activated n. Available at: [Link]
-
Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). A Mild, Metal-Free Reduction of Both Aromatic and Aliphatic Nitro Groups to Amines. Organic Letters, 23(20), 8114–8118. Available at: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Spectroscopic methods (NMR, IR, UV-Vis). Fiveable. Available at: [Link]
-
NMR Spectroscopy. Leibniz Institute of Polymer Research Dresden. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites. MDPI. Available at: [Link]
-
Sulfur-containing polymers. Synthesis and properties of novel poly(arylene thioether)s based on 2,2-bis(4-mercaptophenyl)propane. ResearchGate. Available at: [Link]
-
IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. International Journal of Innovations in Scientific and Engineering Research (IJISER). Available at: [Link]
-
Poly(thioether sulfone) with High Refractive Index and High Abbe's Number. ACS Publications. Available at: [Link]
-
Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions. Semantic Scholar. Available at: [Link]
-
Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. ResearchGate. Available at: [Link]
-
Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. Available at: [Link]
-
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. RSC Publishing. Available at: [Link]
-
Mechanical and thermal properties of polyphenylene sulfide/multiwalled carbon nanotube composites. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bio-based Polymers Functionalized by Post-polymerization Modification | Polymers | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]
- 10. Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Application of Bis(4-nitrophenyl)sulfide in Modern Pharmaceutical Synthesis: A Technical Guide
This document provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of bis(4-nitrophenyl)sulfide as a versatile intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of facts to a detailed exploration of the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative references to bolster the scientific integrity of the described methodologies.
Introduction: The Latent Potential of a Symmetrical Precursor
This compound, a symmetrical diaryl sulfide, presents itself as a valuable and cost-effective starting material in multi-step pharmaceutical syntheses. Its true potential is unlocked through the strategic manipulation of its functional groups: the two nitro groups and the central sulfide bridge. The electron-withdrawing nature of the nitro groups activates the aromatic rings for certain nucleophilic substitutions, while their reduction to primary amines opens a vast landscape of synthetic possibilities. The sulfide linkage itself can be retained or oxidized to afford sulfoxides or sulfones, moieties present in a number of pharmacologically active compounds.
This guide will focus on the most prominent application of this compound: its role as a precursor to bis(4-aminophenyl)sulfide and the subsequent synthesis of Dapsone, a cornerstone drug in the treatment of leprosy and other inflammatory conditions.[1][2]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1223-31-0 | |
| Molecular Formula | C₁₂H₈N₂O₄S | |
| Molecular Weight | 276.27 g/mol | |
| Appearance | Pale yellow to yellow crystalline powder | |
| Melting Point | 158-161 °C | |
| Solubility | Soluble in hot glacial acetic acid, sparingly soluble in ethanol |
Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient
The overall synthetic strategy involves a three-stage process:
-
Synthesis of this compound: Preparation of the starting material from readily available precursors.
-
Reduction to Bis(4-aminophenyl)sulfide: Conversion of the nitro groups to primary amines.
-
Oxidation to Dapsone: Transformation of the sulfide linkage to a sulfone.
Part 1: Synthesis of this compound
Principle and Mechanistic Insight
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-position of p-chloronitrobenzene towards nucleophilic attack by a sulfide source, such as sodium sulfide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of diaryl sulfides.[3]
Materials:
-
p-Chloronitrobenzene (1.0 eq)
-
Sodium sulfide nonahydrate (0.6 eq)
-
Ethanol (95%)
-
Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of water. To this solution, add 95% ethanol.
-
Addition of Substrate: Add p-chloronitrobenzene to the ethanolic sodium sulfide solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any inorganic salts, followed by a wash with cold ethanol to remove unreacted p-chloronitrobenzene.
-
Drying: Dry the pale yellow crystalline product in a vacuum oven. The product is typically of sufficient purity for the subsequent step. If further purification is required, recrystallization from glacial acetic acid can be performed.
Part 2: Reduction of this compound to Bis(4-aminophenyl)sulfide
Principle and Mechanistic Insight
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride in the presence of a strong acid like hydrochloric acid being a classic and reliable method. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the amine.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane or Ethyl acetate
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, suspend this compound in ethanol.
-
Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution dropwise to the stirred suspension of the nitro compound. The addition is exothermic, so maintain the temperature with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bis(4-aminophenyl)sulfide as a solid. This product can be further purified by recrystallization if necessary.
Part 3: Synthesis of Dapsone from Bis(4-aminophenyl)sulfide
Principle and Mechanistic Insight
The final step in this synthetic sequence is the oxidation of the sulfide linkage in bis(4-aminophenyl)sulfide to a sulfone. Hydrogen peroxide in an acidic medium, such as acetic acid, is a common and effective reagent for this transformation. The reaction proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.
Detailed Experimental Protocol
This protocol is based on general procedures for the oxidation of diaryl sulfides to sulfones.[1]
Materials:
-
Bis(4-aminophenyl)sulfide (1.0 eq)
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Dissolve bis(4-aminophenyl)sulfide in glacial acetic acid in a round-bottom flask.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath and add hydrogen peroxide (30% solution) dropwise with stirring. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. The product, Dapsone, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude Dapsone can be recrystallized from aqueous ethanol to obtain a product of high purity suitable for pharmaceutical use.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, primarily serving as a precursor for bis(4-aminophenyl)sulfide, a key building block for the antibiotic Dapsone. The synthetic route presented herein highlights a series of robust and well-established chemical transformations. By understanding the underlying principles of each step, from nucleophilic aromatic substitution to nitro group reduction and sulfide oxidation, researchers can effectively and safely utilize this compound in the development of valuable pharmaceutical agents.
References
- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. US20080293970A1.
- Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. (2022). SCIREA Journal of Chemistry.
- PROCESS FOR THE SYNTHESIS OF DAPSONE AND ITS INTERMEDIATES. EP 3180307 B1.
- p-NITROPHENYL SULFIDE. Organic Syntheses, Coll. Vol. 3, p.667 (1955); Vol. 28, p.82 (1948).
- 4,4'-Diaminodiphenylsulfone synthesis. ChemicalBook.
- Bis(4-nitrophenyl)
- This compound AldrichCPR. Sigma-Aldrich.
- DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, Coll. Vol. 2, p.238 (1943); Vol. 12, p.22 (1932).
Sources
A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Bis(4-nitrophenyl)sulfide
Senior Application Scientist: Dr. Gemini
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Bis(4-nitrophenyl)sulfide. The method is designed for researchers, scientists, and drug development professionals requiring an accurate assessment of this compound and its potential process-related impurities. The protocol employs a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[1][2]
Introduction and Scientific Rationale
This compound (CAS No. 1223-31-0) is an organic intermediate used in various chemical syntheses.[3] Its molecular structure, featuring two nitro-aromatic rings, makes it an ideal candidate for analysis by UV-based HPLC.[4] The purity of such intermediates is a critical quality attribute, as impurities can affect the yield, purity, and safety profile of subsequent products. Therefore, a well-characterized and validated analytical method is essential for quality control.
The principle of this method is based on reversed-phase chromatography, where the non-polar analyte, this compound, interacts with a hydrophobic C18 stationary phase. It is eluted using a polar mobile phase, and its separation from more or less polar impurities is achieved based on differential partitioning. The choice of a C18 column is a logical starting point for non-polar to moderately polar molecules, offering a versatile and robust separation mechanism. Acetonitrile is selected as the organic modifier due to its low viscosity and strong elution strength for aromatic compounds. UV detection is employed as the nitro-aromatic chromophores in the analyte provide strong absorbance, leading to high sensitivity.
Materials and Instrumentation
2.1 Chemicals and Reagents
-
This compound Reference Standard (>99% purity)[5]
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
2.2 Instrumentation
-
HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Class A Volumetric Glassware
-
Sonicator
-
Syringe filters (0.45 µm, PTFE or nylon)
Detailed Experimental Protocols
3.1 Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below. The selection of these parameters is based on achieving a symmetric peak for the main component with a reasonable retention time, while allowing for the potential separation of key impurities, such as the corresponding sulfoxide and sulfone.[6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile |
3.2 Preparation of Solutions
-
Rationale for Diluent Choice: this compound is reported to be insoluble in water but soluble in organic solvents.[3] Acetonitrile is chosen as the diluent because it is a strong solvent for the analyte and is a component of the mobile phase, ensuring good peak shape.
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Acetonitrile and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with Acetonitrile and mix thoroughly.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Prepare a stock solution following steps 1.2 to 1.4 for the Standard Stock Solution.
-
Pipette 5.0 mL of this sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with Acetonitrile and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
3.3 System Suitability Testing (SST)
-
Causality: Before any sample analysis, the chromatographic system's performance must be verified. The SST ensures that the system is capable of producing accurate and precise results on a given day.[7]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution five (5) times consecutively.
-
Evaluate the results against the acceptance criteria in the table below.
-
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
3.4 Analysis and Calculation
-
After the system passes the SST, inject a blank (Acetonitrile), followed by the Working Standard Solution, and then the prepared Sample Solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity using the area normalization method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[2]
// Nodes A [label="Method Development\n(Parameter Optimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Method Validation\n(ICH Q2 R1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Routine Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="System Suitability Test\n(Daily Check)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Finalized Method"]; B -> C [label="Validated Method"]; C -> D [label="Before Each Run", style=dashed]; D -> C [label="SST Passed", style=dashed];
} dot Caption: Workflow from method development to routine analysis.
4.1 Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[2]
-
Protocol:
-
Expose the sample solution (approx. 50 µg/mL) to the following stress conditions:
-
Acidic: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Basic: Add 1 mL of 1 M NaOH, heat at 60 °C for 4 hours. Neutralize before injection.
-
Oxidative: Add 1 mL of 3% H2O2, keep at room temperature for 4 hours.
-
Thermal: Heat the solid sample at 105 °C for 24 hours, then prepare the solution.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples, along with an unstressed control sample.
-
Acceptance Criteria: The method is specific if the main peak is spectrally pure (if using a PDA detector) and there is adequate resolution between the main peak and any degradation peaks formed.
-
4.2 Linearity
-
Objective: To demonstrate a proportional relationship between analyte concentration and detector response.[8]
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
4.3 Accuracy (Recovery)
-
Objective: To assess the closeness of the experimental value to the true value.[7]
-
Protocol:
-
Prepare a sample matrix (placebo, if applicable, or use a known low-purity batch).
-
Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the % recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
-
4.4 Precision
-
Objective: To measure the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Prepare and analyze six independent sample solutions on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six results should be not more than 2.0%.[1]
-
4.5 Limits of Detection (LOD) and Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte the method can reliably detect and quantify.[7]
-
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
Prepare progressively more dilute solutions and inject them until the S/N is approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. Precision at the LOQ level should have an RSD of ≤ 10%.
-
-
4.6 Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., Acetonitrile at 68% and 72%).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
-
Inject the standard solution and evaluate the SST parameters for each condition.
-
Acceptance Criteria: The SST parameters must pass under all varied conditions, and the peak retention time should not shift excessively.
-
Validation Summary and Results
The following table summarizes the typical acceptance criteria for method validation, which are essential for establishing a trustworthy protocol.
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from degradation products. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10% |
| Robustness | System suitability passes under all varied conditions. |
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// Edges spec -> center; lin -> center; acc -> center; prec -> center; loq -> center; rob -> center; } dot Caption: Inter-relationship of validation parameters.
Conclusion
The RP-HPLC method described provides a simple, precise, accurate, and specific protocol for the purity determination of this compound. The isocratic mobile phase and straightforward sample preparation lead to a rapid and efficient analysis. The comprehensive validation procedure outlined ensures that the method is reliable and suitable for its intended use in a quality control environment, adhering to international regulatory standards.
References
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LookChem. (n.d.). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]
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A. K. Singh, A. Asthana, A. K. Gupta, M. M. Srivastava. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Retrieved from [Link]
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SIELC Technologies. (2018). Separation of Disulfide, bis(4-nitrophenyl) on Newcrom R1 HPLC column. Retrieved from [Link]
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A. A. Olgun, M. K. Söylemez, M. E. Çinar, T. Koparal, A. S. Koparal. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Turkish Journal of Chemistry, 42(3), 801-812. Retrieved from [Link]
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precisionFDA. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70871, Bis(4-nitrophenyl) sulphone. Retrieved from [Link]
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V. M. Boddu, K. D. V. S. Raj, K. M. M. K. Prasad, C. Srinivasu, T. E. Vittal. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]
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Jenkins, T. F., & Walsh, M. E. (1992). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Retrieved from [Link]
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S. M. Deshpande, V. S. Jawade, V. R. Gide. (2025). Analytical Method Validation of Compendial HPLC Method. The Pharmaceutical and Chemical Journal, 12(4), 90-95. Retrieved from [Link]
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Global Substance Registration System. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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M. W. Dong, K. Huynh-Ba. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Retrieved from [Link]
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P. D. Giri, P. D. Argade. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. Retrieved from [Link]
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N. A. Épshtein. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38, 212–230. Retrieved from [Link]
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GC-MS Analysis of Reactions Involving Bis(4-nitrophenyl)sulfide: An Application Guide
Abstract
This comprehensive guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of reactions involving Bis(4-nitrophenyl)sulfide. As a key intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and specialty polymers, robust analytical methods for monitoring its formation and consumption are paramount. This document provides field-proven insights and detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the mechanistic underpinnings of the analytical choices, ensuring a self-validating system for trustworthy and reproducible results. The guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize GC-MS methodologies for nitroaromatic sulfide compounds.
Introduction: The Significance of this compound Analysis
This compound is a diaryl sulfide characterized by two nitro-activated phenyl rings. This electron-withdrawing nature of the nitro groups makes the aromatic rings susceptible to nucleophilic attack, rendering the compound a valuable precursor in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The synthesis of this compound itself, often from p-chloronitrobenzene and a sulfide source, is a classic example of an SNAr reaction.[3] Accurate monitoring of such reactions is crucial for optimizing reaction conditions, determining yields, and identifying potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification based on mass-to-charge ratios.[4][5] This guide will provide the necessary protocols and theoretical background to effectively apply GC-MS for the analysis of reactions involving this compound.
The Analytical Rationale: Why GC-MS?
The choice of GC-MS is underpinned by the physicochemical properties of this compound and its expected reactants and byproducts.
-
Volatility: this compound possesses sufficient volatility to be amenable to gas chromatography without the need for derivatization, which simplifies sample preparation and reduces potential sources of error.
-
Thermal Stability: The compound exhibits adequate thermal stability to withstand the temperatures of the GC injector and column without significant degradation.
-
Structural Information from MS: Electron Ionization (EI) mass spectrometry provides rich fragmentation patterns that are characteristic of the molecule, allowing for unambiguous identification.
The workflow for GC-MS analysis can be visualized as a sequential process, from sample acquisition to data interpretation.
Caption: Figure 1: General GC-MS Experimental Workflow.
Protocol for Reaction Monitoring: Synthesis of this compound
This protocol outlines the GC-MS analysis for monitoring the synthesis of this compound from p-chloronitrobenzene and sodium sulfide. This reaction is a robust example of a nucleophilic aromatic substitution.
Materials and Reagents
-
p-Chloronitrobenzene
-
Sodium Sulfide (Na₂S)
-
Ethanol (reaction solvent)
-
Dichloromethane (DCM, for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Diphenyl ether) stock solution in DCM
Sample Preparation Protocol
-
Reaction Sampling: At designated time points, withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 1 mL of deionized water in a 2 mL microcentrifuge tube. This prevents further reaction.
-
Internal Standard Addition: Add 100 µL of a known concentration of the internal standard solution to the quenched sample. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of DCM to the tube. Vortex vigorously for 1 minute to extract the organic components into the DCM layer.
-
Phase Separation: Centrifuge the tube for 2 minutes at 2000 rpm to ensure complete separation of the aqueous and organic layers.
-
Drying: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral fidelity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic compounds. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analytes to the column for trace analysis. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate reactants, products, and byproducts effectively. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-400) | Allows for the identification of all compounds in the sample. |
Data Analysis and Interpretation
Identification of Key Compounds
The primary compounds of interest are the starting material (p-chloronitrobenzene) and the product (this compound). Their identification is confirmed by their retention times and mass spectra.
Mass Spectrum and Fragmentation of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragments.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 276 | 20 | [M]⁺ (Molecular Ion) |
| 275 | 40 | [M-H]⁺ |
| 155 | 65 | [C₆H₅NO₂S]⁺ |
| 123 | 90 | [C₆H₅NO₂]⁺ |
Data sourced from a study by the Royal Society of Chemistry.[6]
The fragmentation pattern is consistent with the structure of the molecule. The molecular ion at m/z 276 confirms the molecular weight.[7] The high abundance of the fragment at m/z 123 corresponds to the stable nitrophenyl cation. The fragment at m/z 155 arises from the cleavage of one of the phenyl-sulfur bonds.
Caption: Figure 2: Proposed Fragmentation of this compound.
Quantitative Analysis
For quantitative analysis, the peak areas of the starting material, product, and internal standard are used. The response factor of the product relative to the internal standard should be determined by analyzing a series of standards of known concentrations. The concentration of the product at each time point can then be calculated to monitor the reaction progress.
Method Validation: Ensuring Trustworthiness
A self-validating system is built upon a foundation of robust method validation. Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the chromatographic separation of all components and unique mass spectra.
-
Linearity: The method should provide a linear response over a range of concentrations. A calibration curve with an R² value > 0.99 is typically required.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are assessed by analyzing samples with known concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
These validation parameters should be established according to ICH Q2(R1) guidelines for analytical procedure validation.
Conclusion and Field-Proven Insights
This application guide provides a comprehensive framework for the GC-MS analysis of reactions involving this compound. By understanding the causality behind the experimental choices, from sample preparation to data interpretation, researchers can implement a robust and reliable analytical method.
Expert Tip: In complex reaction mixtures, consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis, focusing on the characteristic ions of the analytes and the internal standard. For impurity profiling, a full scan is essential to identify unknown byproducts.
The protocols and insights presented here are designed to be a starting point for method development and can be adapted to specific research needs, ensuring the generation of high-quality, trustworthy data in the development of novel chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Price, C. C., & Stacy, G. W. (1948). p-NITROPHENYL SULFIDE. Organic Syntheses, 28, 82. doi:10.15227/orgsyn.028.0082. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). Bis(4-nitrophenyl) sulfide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Bis(4-nitrophenyl)disulfide. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. PubMed Central. Retrieved from [Link]
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MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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DiVA portal. (2017). Method Development for Quantification of Total Reduced Sulfur Compounds in Liquid Matrices. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]
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Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. DASH. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. PubMed Central. Retrieved from [Link]
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MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. Retrieved from [Link]
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Bis(4-nitrophenyl)sulfide reaction with nucleophiles protocol
Application Note & Protocol Guide
Topic: Bis(4-nitrophenyl)sulfide: Protocols and Mechanistic Insights for Reactions with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (BNPS) is a symmetrical diaryl thioether that serves as a powerful electrophilic scaffold in modern organic synthesis. Its reactivity is dominated by the presence of two electron-deficient aromatic rings, activated by para-nitro groups, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth exploration of the reaction of BNPS with various nucleophiles, offering detailed, field-proven protocols for its application in synthesizing a diverse range of molecular structures. We will delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental choices, and present workflows relevant to academic research and industrial drug development.
Introduction: The Chemical Utility of this compound
This compound, with the chemical formula (O₂NC₆H₄)₂S, is a crystalline solid that has found significant use as a precursor for synthesizing unsymmetrical thioethers and other functionalized aromatic compounds.[1] The thioether linkage in pharmaceuticals and agrochemicals is a critical structural motif, contributing to the molecule's biological activity and metabolic stability.[2][3] The ability to controllably react BNPS with nucleophiles allows for the strategic introduction of a 4-nitrophenylthio moiety onto a target molecule, or for the displacement of both 4-nitrophenyl groups to form novel symmetrical compounds.
The reactivity of BNPS is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically nucleophilic, become potent electrophiles when substituted with strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[4][5] In BNPS, the two para-nitro groups serve this activating role perfectly, while the 4-nitrothiophenolate anion acts as the leaving group.
The SNAr Reaction Mechanism: An In-Depth Look
The reaction of this compound with a nucleophile proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.[5] While some SNAr reactions can be concerted, the presence of the strongly electron-withdrawing nitro group favors the stepwise pathway.[6]
-
Nucleophilic Attack: A potent nucleophile (Nu⁻) attacks one of the ipso-carbons (the carbon atom bonded to the central sulfur atom). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization is what makes the ring susceptible to attack.[4][5]
-
Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, which in this case is the 4-nitrothiophenolate anion. This step is typically fast.
The overall transformation results in the substitution of the 4-nitrophenylthio group with the incoming nucleophile.
Caption: The stepwise SNAr mechanism for this compound.
Experimental Protocols: A Guide to Synthesis
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
A typical experimental procedure for the reaction of BNPS with a nucleophile follows a standardized workflow from setup to characterization.
Caption: A generalized workflow for synthesis using this compound.
Protocol 1: Reaction with Amine Nucleophiles (Aminolysis)
This protocol describes the synthesis of N-substituted-4-nitrothioanilines. The reaction with primary or secondary amines is typically straightforward.[7][8]
-
Objective: To synthesize an N-aryl-4-nitrothioaniline.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (optional, 1.2 eq)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine nucleophile to the solution. If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base like Et₃N.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (BNPS) is consumed (typically 2-12 hours).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Insights:
-
Solvent Choice: Polar aprotic solvents like DMF are ideal as they effectively solvate the reactants but do not interfere with the nucleophilicity of the amine.[9]
-
Base: For less nucleophilic amines or when using an amine hydrochloride salt, a base is required to deprotonate the amine, increasing its nucleophilicity.
-
Protocol 2: Reaction with Thiol Nucleophiles (Thiolysis)
This reaction is a cornerstone for creating unsymmetrical diaryl or alkyl-aryl thioethers, which are prevalent in medicinal chemistry.[10][11]
-
Objective: To synthesize an unsymmetrical thioether.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (aliphatic or aromatic) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF in a round-bottom flask, add the desired thiol. Stir for 15-20 minutes at room temperature to facilitate the in-situ formation of the thiolate anion.[12]
-
Add a solution of this compound in a minimum amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. The reaction is typically faster than aminolysis.
-
Monitor the reaction progress by TLC. These reactions are often complete within 1-4 hours.
-
Perform an aqueous work-up as described in Protocol 3.2.
-
Purify the resulting unsymmetrical thioether by flash chromatography or recrystallization.
-
-
Causality & Insights:
-
Thiolate Generation: Thiols are generally not nucleophilic enough to initiate the SNAr reaction efficiently. A base is required to deprotonate the thiol (-SH) to the much more nucleophilic thiolate (-S⁻) anion.[13] K₂CO₃ is a mild, inexpensive, and effective base for this purpose.
-
Reactivity: Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and "softness" of the sulfur atom.[14]
-
Summary of Reaction Parameters
The versatility of this compound allows for a broad range of reaction conditions depending on the nucleophile's identity and reactivity. The following table summarizes typical parameters.
| Nucleophile Class | Representative Nucleophile | Base (Typical) | Solvent | Temperature (°C) | Typical Time (h) |
| Amines | Piperidine, Aniline | Et₃N (optional) | DMF, DMSO, MeCN | 25 - 60 | 2 - 12 |
| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, Cs₂CO₃ | DMF, THF | 25 - 80 | 1 - 4 |
| Alkoxides | Sodium Methoxide | None (used as salt) | Methanol, THF | 25 - 65 (reflux) | 1 - 6 |
| Hydroxide | Potassium Hydroxide | None (reagent) | aq. Dioxane, DMSO | 50 - 100 | 4 - 24 |
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound extends into several key areas of chemical science.
-
Pharmaceutical Synthesis: Thioethers are present in a wide array of FDA-approved drugs.[3] The protocols described here provide a reliable method for synthesizing complex thioethers that can serve as advanced intermediates or final active pharmaceutical ingredients (APIs). The nitro group on the resulting product can also be a synthetic handle, for instance, by being reduced to an amine, allowing for further functionalization.[15][16]
-
Linker Chemistry: In bioconjugation and materials science, the ability to form stable thioether bonds is critical for linking different molecular components.
-
Precursor for Heterocycles: The products derived from BNPS reactions can be used as building blocks for synthesizing sulfur-containing heterocyclic compounds, which are of great interest in medicinal chemistry.[2]
Conclusion
This compound is a highly effective and versatile electrophile for Nucleophilic Aromatic Substitution reactions. Its predictable reactivity, driven by the activation from para-nitro groups, allows for the efficient synthesis of a wide range of unsymmetrical thioethers and other functionalized aromatic compounds. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for utilizing this reagent in their synthetic endeavors, from fundamental research to complex target-oriented synthesis in drug development.
References
-
Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 9, 2026, from [Link]
-
Bis(4-nitrophenyl) selenide. (2013). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. (2020). University of Oregon Scholars' Bank. Retrieved January 9, 2026, from [Link]
-
Recent Advances in the Synthesis of Thioether. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Disulfide, bis-(m-nitrophenyl). (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (1967). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 9, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
The Role of 2-Nitrophenyl Phenyl Sulfide in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 9, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
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BIS(4-NITROPHENYL) SULFIDE. (n.d.). Gsrs. Retrieved January 9, 2026, from [Link]
-
Chemistry of the sulfur-nitrogen bond. III. Reactions of bis(2-nitrophenyl) disulfide with amines. (1979). ACS Publications. Retrieved January 9, 2026, from [Link]
-
DI-o-NITROPHENYL DISULFIDE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
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p-NITROPHENYL SULFIDE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
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Thiols and Sulfides. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
theoretical elucidations of the cleavage of bis(p-nitrophenyl) phosphate mediated by zinc-complexes with apical nucleophiles. (2019). RSC Publishing. Retrieved January 9, 2026, from [Link]
- Process for the production of aromatic thiols and aromatic sulfides. (1968). Google Patents.
-
The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. (2010). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]
-
Reactions of thiols and sulfides. (2019). YouTube. Retrieved January 9, 2026, from [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (2023). ChemRxiv. Retrieved January 9, 2026, from [Link]
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Unraveling mechanisms of the uncoordinated nucleophiles: theoretical elucidations of the cleavage of bis(p-nitrophenyl) phosphat. (2019). SciSpace. Retrieved January 9, 2026, from [Link]
-
Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. (2022). ACS Publications. Retrieved January 9, 2026, from [Link]
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-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. Retrieved January 9, 2026, from [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
Application Note: A Scalable and Efficient Synthesis of Bis(4-nitrophenyl)sulfide for Industrial Applications
Introduction
Bis(4-nitrophenyl)sulfide is a crucial intermediate in the synthesis of various industrially significant compounds, including pharmaceuticals, dyes, and polymers.[1][2] Its structure, featuring two nitro-activated phenyl rings linked by a sulfide bridge, makes it a versatile building block for further chemical transformations. The demand for high-purity this compound necessitates a scalable, cost-effective, and safe manufacturing process. This application note details a robust protocol for the synthesis of this compound via a phase-transfer catalyzed reaction between 4-chloronitrobenzene and sodium sulfide, a method amenable to large-scale industrial production.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sulfide ion (S2-) acts as a nucleophile, displacing the chloride ion from two molecules of 4-chloronitrobenzene. The presence of the electron-withdrawing nitro group (-NO2) in the para position of the benzene ring activates the aryl halide towards nucleophilic attack, facilitating the reaction.
While traditional methods often require harsh conditions such as high temperatures and the use of polar aprotic solvents, phase-transfer catalysis (PTC) offers a more efficient and industrially viable alternative.[3][4][5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the sulfide nucleophile from an aqueous phase to an organic phase where the 4-chloronitrobenzene is dissolved.[6] This approach enhances reaction rates, improves yields, and allows for milder reaction conditions.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale, with considerations for scaling up to industrial production.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles (Lab Scale) |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55 | 157.55 g | 1.0 |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 132.1 g | 0.55 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 16.1 g | 0.05 |
| Toluene | C₇H₈ | 92.14 | 500 mL | - |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer/temperature probe
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Drying oven
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloronitrobenzene (157.55 g, 1.0 mol) and toluene (500 mL). Stir the mixture until the 4-chloronitrobenzene is completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (132.1 g, 0.55 mol) and tetrabutylammonium bromide (16.1 g, 0.05 mol) in deionized water (500 mL).
-
Reaction Initiation: Add the aqueous solution of sodium sulfide and TBAB to the stirred solution of 4-chloronitrobenzene in toluene in the reaction flask.
-
Heating and Reaction: Heat the biphasic mixture to 90-95 °C with vigorous stirring. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a yellow solid.
-
Filtration: Filter the solid product using a Büchner funnel and wash the filter cake sequentially with hot water (2 x 200 mL) to remove any unreacted sodium sulfide and inorganic salts, followed by a wash with cold ethanol (100 mL) to remove residual 4-chloronitrobenzene.
-
Drying: Dry the bright yellow crystalline product in a vacuum oven at 80 °C to a constant weight.
-
Purity Analysis: The purity of the final product can be determined by melting point analysis and HPLC. The expected melting point is in the range of 158-160 °C.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Bis(4-nitrophenyl)sulfide as a Versatile Precursor for Novel Phenylpyrazole Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Bis(4-nitrophenyl)sulfide is a readily accessible chemical intermediate that holds significant potential as a foundational building block in the synthesis of novel agrochemicals. This document provides a detailed technical guide on the strategic use of this compound for the synthesis of a new class of phenylpyrazole-based insecticides. We present a comprehensive, two-part synthetic workflow, beginning with the selective reduction of the dinitro precursor to a key mono-amino intermediate, followed by its utilization in the construction of a novel phenylpyrazole scaffold. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations. This guide aims to empower researchers to explore new chemical spaces in the quest for next-generation crop protection agents.
Introduction: The Strategic Value of the Diphenyl Sulfide Moiety in Agrochemical Design
The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant endeavor in the agricultural sciences. The incorporation of diverse structural motifs is a key strategy in expanding the chemical space for discovery. The diphenyl sulfide scaffold, derivable from this compound, offers a unique combination of properties. Its inherent rigidity can influence the overall conformation of a molecule, potentially enhancing its binding affinity to target receptors. Furthermore, the sulfur linkage provides a site for metabolic modification, which can be strategically exploited to fine-tune the compound's pharmacokinetic and toxicological properties.
Recent research has highlighted the broad-spectrum insecticidal activity of phenylpyrazole derivatives, which act as potent blockers of GABA-gated chloride channels in insects[1]. By integrating the diphenyl sulfide moiety into a phenylpyrazole framework, we hypothesize the creation of novel insecticides with potentially enhanced biological activity and a differentiated resistance profile.
This guide provides a detailed roadmap for the synthesis of a novel phenylpyrazole insecticide, starting from the cost-effective and commercially available this compound.
Synthetic Strategy Overview
Our synthetic approach is a two-stage process. The first stage focuses on the controlled reduction of this compound to afford 4-amino-4'-nitrodiphenyl sulfide. This selective reduction is crucial as it provides a primary amine handle for subsequent derivatization while retaining the nitro group for potential future modifications. The second stage details the construction of the phenylpyrazole ring onto the 4-amino-4'-nitrodiphenyl sulfide backbone, leveraging established methodologies in phenylpyrazole synthesis.
Figure 1: High-level overview of the synthetic workflow from this compound to a novel phenylpyrazole insecticide.
Experimental Protocols
Part 1: Synthesis of 4-Amino-4'-nitrodiphenyl Sulfide
Introduction: The selective reduction of one nitro group in this compound is a critical first step. The use of sodium sulfide in an aqueous medium provides a mild and effective method for this transformation, yielding the desired mono-amine product in high purity. This intermediate is a crucial building block for the subsequent synthesis of the target agrochemical[2].
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend this compound (27.6 g, 0.1 mol) in 200 mL of deionized water.
-
Preparation of Reductant: In a separate beaker, dissolve sodium sulfide nonahydrate (24.0 g, 0.1 mol) in 100 mL of deionized water.
-
Reduction Reaction: Gently heat the suspension of this compound to 60-70 °C with vigorous stirring. Slowly add the sodium sulfide solution to the flask via a dropping funnel over a period of 1 hour. The color of the reaction mixture will gradually change from yellow to a deep red-brown.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the crude product will form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification:
-
Suspend the crude product in 150 mL of 10% aqueous hydrochloric acid and stir for 30 minutes to form the hydrochloride salt of the amine.
-
Filter the suspension and wash the solid with a small amount of cold water.
-
Resuspend the hydrochloride salt in 200 mL of water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Collect the precipitated free amine by filtration, wash with water, and dry under vacuum.
-
For further purification, the product can be recrystallized from an ethanol/water mixture.
-
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Yellow to orange crystalline solid.
-
Characterization: The structure of 4-amino-4'-nitrodiphenyl sulfide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₈N₂O₄S | 276.27 | 158-161 |
| 4-Amino-4'-nitrodiphenyl sulfide | C₁₂H₁₀N₂O₂S | 246.29 | 135-138 |
Table 1: Physicochemical properties of the starting material and the synthesized intermediate.
Part 2: Synthesis of a Novel Phenylpyrazole Insecticide
Introduction: The second stage of the synthesis involves the construction of the insecticidally active phenylpyrazole ring. This is achieved through the reaction of the synthesized 4-amino-4'-nitrodiphenyl sulfide with a suitable diketone precursor, followed by cyclization. The choice of the diketone will determine the substitution pattern on the pyrazole ring, allowing for the generation of a library of novel compounds for structure-activity relationship (SAR) studies. This general approach is well-documented in the synthesis of phenylpyrazole insecticides like Fipronil[1][3].
Materials:
-
4-Amino-4'-nitrodiphenyl sulfide (from Part 1)
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium nitrite
-
Copper(I) cyanide
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Diazotization of the Amine:
-
In a 250 mL beaker, dissolve 4-amino-4'-nitrodiphenyl sulfide (12.3 g, 0.05 mol) in a mixture of 50 mL of glacial acetic acid and 25 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
-
Coupling Reaction:
-
In a separate 500 mL three-necked flask, dissolve ethyl 2-cyano-3-oxobutanoate (8.6 g, 0.055 mol) in 100 mL of ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethanolic solution of the diketone with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. A yellow-orange precipitate will form.
-
-
Cyclization to form the Pyrazole Ring:
-
To the reaction mixture, add hydrazine hydrate (3.0 mL, 0.06 mol) dropwise.
-
Heat the mixture to reflux and maintain for 2 hours. The color of the reaction will likely change.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Proposed Structure of the Novel Phenylpyrazole Insecticide:
Figure 2: Proposed chemical structure of the novel phenylpyrazole insecticide. (A proper chemical drawing software should be used to generate the actual structure image).
Rationale for the Proposed Synthesis: The diazotization of the primary aromatic amine followed by coupling with a β-ketoester and subsequent cyclization with hydrazine is a classic and reliable method for the synthesis of pyrazoles. This approach offers a high degree of convergence and allows for the introduction of various substituents on the pyrazole ring by simply changing the starting β-ketoester.
Safety and Handling Precautions
-
This compound and 4-amino-4'-nitrodiphenyl sulfide: These compounds are aromatic nitro and amino compounds, respectively, and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood.
-
Hydrazine hydrate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Directions
This application note provides a detailed and scientifically grounded protocol for the utilization of this compound as a versatile starting material for the synthesis of novel phenylpyrazole-based agrochemicals. The described two-step synthesis of a new phenylpyrazole insecticide demonstrates a practical and efficient route to a new class of potential crop protection agents.
The modularity of the presented synthetic route allows for extensive structure-activity relationship (SAR) studies. By varying the substituents on the phenyl rings of the diphenyl sulfide moiety (through the use of different starting materials) and by employing a variety of β-ketoesters, a diverse library of novel phenylpyrazole analogues can be generated. Subsequent biological screening of these compounds will be crucial in identifying lead candidates with potent insecticidal activity and favorable toxicological profiles. This strategic approach, starting from a simple and economical precursor, opens up new avenues for the discovery and development of next-generation agrochemicals.
References
-
Synthesis and biological activity of a novel fungicide, flutianil. Journal of Pesticide Science, 2018 . [Link]
- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
-
Synthesis and insecticidal activity of 1-phenyl-5-aminopyrazole ecdysteroid analogs. Chinese Journal of Pesticide Science, 2024 . [Link]
-
Herbicidal Activities Research Articles. R Discovery. [Link]
-
Synthesis and Insecticidal Activity Studies of Novel Phenylpyrazole Derivatives Containing Arylimine or Carbimidate Moiety. Molecules, 2019 . [Link]
-
The Crucial Role of Chemical Intermediates in Modern Manufacturing: A Look at 4-Amino-4'-Nitrodiphenyl Sulfide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of Bis(4-nitrophenyl)sulfide
Technical Support Center: Synthesis of Bis(4-nitrophenyl)sulfide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The synthesis, typically a nucleophilic aromatic substitution (SNAr) reaction between 4-chloronitrobenzene and a sulfide source, is robust yet susceptible to several side reactions that can complicate purification and reduce yields. This guide provides in-depth, experience-based answers to common issues, explaining the chemical principles behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My mass spectrum shows unexpected peaks at M+16 and M+32. What are these impurities and how can I prevent their formation?
Answer:
This is a classic and very common issue. The peaks at M+16 and M+32 correspond to the over-oxidation of your desired sulfide product to Bis(4-nitrophenyl)sulfoxide (M+16) and Bis(4-nitrophenyl)sulfone (M+32), respectively.
-
Causality: The sulfur atom in the diaryl sulfide is nucleophilic and susceptible to oxidation. This can occur under several conditions:
-
Atmospheric Oxygen: At the elevated temperatures often required for the SNAr reaction, atmospheric oxygen can act as an oxidant, especially in the presence of trace metal impurities.
-
Oxidative Workup: Using certain reagents during workup (e.g., hydrogen peroxide, nitric acid, or even prolonged exposure to air during purification) can readily oxidize the sulfide.
-
Impure Reagents: The sodium sulfide reagent itself can sometimes contain sulfite or sulfate impurities which, under reaction conditions, might contribute to oxidation.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen before starting the reaction.
-
Controlled Workup: Ensure your workup procedure is non-oxidizing. Quench the reaction by pouring it into water and avoid oxidizing agents. If you need to neutralize, use a non-oxidizing acid like dilute HCl or acetic acid.
-
Purification: These oxidized byproducts often have different polarities from the desired sulfide. They can typically be separated by column chromatography or careful recrystallization. The sulfone is significantly more polar than the sulfide.
-
A study on the selective oxidation of sulfides highlights how susceptible even deactivated sulfides like bis(4-nitrophenyl) sulfide are to oxidation, smoothly converting to the sulfoxide and sulfone under specific conditions[1].
Question 2: My reaction mixture is dark brown/black, and the final product is difficult to purify, showing multiple spots on TLC. Why is this happening?
Answer:
A dark, complex reaction mixture often points to the formation of polysulfides and disulfide byproducts. The reaction between 4-chloronitrobenzene and sodium sulfide is not always a clean 2:1 substitution[2].
-
Causality:
-
Polysulfide Formation: Commercial sodium sulfide (Na₂S·9H₂O) can be unstable and may contain or form sodium polysulfides (Na₂Sₓ, where x > 1) upon heating or exposure to air. These polysulfides are also nucleophilic and can react with 4-chloronitrobenzene to form diaryl polysulfides, which are often highly colored.
-
Disulfide Formation: A common side product is Bis(4-nitrophenyl) disulfide . This can form if the sulfide ion (S²⁻) is oxidized to the disulfide ion (S₂²⁻) before it can react with the aryl halide. This pathway is particularly relevant when elemental sulfur is present as an impurity or when using reagents like sodium disulfide (Na₂S₂) explicitly[3][4].
-
Nitro Group Reduction: Sodium sulfide is a known reducing agent for aromatic nitro groups, especially in aqueous or alcoholic solutions at high temperatures. This can lead to the formation of 4-aminophenol, 4-chloroaniline, and various condensed, colored byproducts[5].
-
-
Troubleshooting & Prevention:
-
Reagent Quality: Use high-purity, anhydrous sodium sulfide if possible. If using the hydrate, it's crucial to know its actual Na₂S content. Some protocols suggest dehydrating the hydrated salt before use.
-
Stoichiometry Control: Carefully control the stoichiometry. A slight excess of the sulfide source is often used, but a large excess can promote side reactions.
-
Alternative Sulfur Sources: Consider using alternative sulfur sources that are less prone to these side reactions. Sodium thiosulfate, for example, has been used to prepare p-nitrophenyl sulfide more cleanly in some cases[2][6].
-
Temperature Management: Avoid excessively high temperatures, as this can accelerate the decomposition of reagents and the formation of colored byproducts.
-
Question 3: My NMR analysis shows the presence of 4-nitrophenol. How is this forming?
Answer:
The presence of 4-nitrophenol is a result of a competing nucleophilic aromatic substitution reaction where hydroxide (OH⁻) acts as the nucleophile instead of the sulfide ion (S²⁻).
-
Causality: The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions[7][8].
-
Hydrolysis of Sulfide: Sodium sulfide is the salt of a strong base (NaOH) and a weak acid (H₂S). In solution, particularly with water, it hydrolyzes to produce hydroxide ions: S²⁻ + H₂O ⇌ HS⁻ + OH⁻
-
Competitive Reaction: This in situ generated hydroxide is a potent nucleophile and can attack the carbon bearing the chlorine atom, leading to the displacement of chloride and the formation of 4-nitrophenol. This side reaction is more prominent in protic solvents (like water or ethanol) and at higher temperatures.
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solubilize the reagents well and do not generate hydroxide ions.
-
Solvent Choice: If you must use a protic solvent, be aware that this side reaction is likely. Ethanol is a common choice, but it can facilitate hydrolysis[2].
-
Purification: 4-nitrophenol is acidic and can be removed from the crude product by washing the organic solution with a mild aqueous base, such as a sodium bicarbonate solution. The desired sulfide product is not acidic and will remain in the organic layer.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthesis of this compound and the major competing side reactions.
Caption: Reaction scheme for this compound synthesis and major side reactions.
Troubleshooting Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Mass spec peaks at M+16, M+32 | Oxidation of the sulfide product. | Run reaction under an inert atmosphere (N₂/Ar); use degassed solvents; avoid oxidative workup conditions. |
| Low Yield, Unreacted Starting Material | Insufficient temperature; poor quality of Na₂S; short reaction time. | Increase reaction temperature moderately; verify Na₂S purity/hydration; extend reaction time and monitor by TLC. |
| Dark, Tarry Mixture; Multiple TLC Spots | Formation of polysulfides, disulfides, or nitro-reduction products. | Use high-purity anhydrous Na₂S; consider alternative sulfur sources (e.g., Na₂S₂O₃); maintain strict temperature control. |
| Presence of 4-Nitrophenol (Confirmed by NMR/LCMS) | Hydrolysis of Na₂S leading to competitive substitution by OH⁻. | Use an anhydrous polar aprotic solvent (DMF, NMP); remove via basic wash during workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous sodium sulfide (e.g., 0.55 eq).
-
Causality: Using anhydrous Na₂S and an inert atmosphere are critical to prevent the hydrolysis and oxidation side reactions discussed previously.
-
-
Solvent Addition: Add a suitable volume of an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to dissolve the sodium sulfide.
-
Substrate Addition: Add 4-chloronitrobenzene (1.0 eq) to the flask.
-
Causality: The electron-withdrawing nitro group makes the aryl chloride susceptible to nucleophilic aromatic substitution[9].
-
-
Reaction: Heat the mixture with stirring to a temperature between 150-200 °C. The optimal temperature may vary and should be determined empirically. Monitor the reaction progress by TLC or LCMS.
-
Causality: High temperature is required to overcome the activation energy for breaking the C-Cl bond, but excessive heat can promote byproduct formation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and any residual solvent. Wash with a small amount of cold ethanol to remove less polar impurities.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent. Glacial acetic acid is often a suitable choice[2]. Toluene or xylenes can also be effective.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Causality: Recrystallization is an effective method for separating the desired product from byproducts with different solubilities, such as the more polar sulfone or less polar starting material.
-
References
- Yamazaki, S. (1996). Selective synthesis of sulfoxides and sulfones by methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide. Journal of Organic Chemistry.
- Maitia, S., & Maity, S. (n.d.). Synthesis of nitro-substituted aromatic polysulfide from bis( 4-chloro-3- nitrophenyl) sulfone and sodium sulfide by activated n. Indian Journal of Chemistry.
-
Bogert, M. T., & Stull, A. (n.d.). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses Procedure. Available at: [Link]
-
Price, C. C., & Stacy, G. W. (1948). p-NITROPHENYL SULFIDE. Organic Syntheses, 28, 82. DOI: 10.15227/orgsyn.028.0082. Available at: [Link]
-
Reid, E. E. (n.d.). Disulfide, bis-(m-nitrophenyl). Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. In Wikipedia. Retrieved from [Link]
-
Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules. Available at: [Link]
-
Price, C. C., & Stacy, G. W. (n.d.). p-AMINOPHENYL DISULFIDE. Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2020). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. YouTube. Available at: [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Guide: Stability and Storage of Bis(4-nitrophenyl)sulfide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for the proper handling, storage, and stability assessment of Bis(4-nitrophenyl)sulfide (CAS RN: 1223-31-0). Adherence to these guidelines is critical for ensuring the compound's integrity and achieving reproducible experimental outcomes.
Core Concepts: Understanding this compound Stability
This compound, also known as 4,4'-dinitrodiphenyl sulfide, is an organic compound whose stability is paramount for its successful use in research and development.[1] The central sulfide linkage (-S-) and the two electron-withdrawing nitro groups (-NO₂) on the phenyl rings dictate its chemical reactivity and degradation pathways. The primary factors influencing its stability are temperature, light, moisture, and chemical incompatibility. Improper storage can lead to oxidation of the sulfide bridge, hydrolysis, or other unwanted side reactions, compromising the purity and performance of the material.
It is crucial to distinguish this compound from the similarly named Bis(4-nitrophenyl) disulfide (CAS 100-32-3), which contains a disulfide (-S-S-) bond and has different chemical properties.[2] This guide pertains exclusively to the sulfide (CAS 1223-31-0).
Quick Reference Storage & Handling Table
For immediate reference, the key storage and handling parameters are summarized below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerator) | While some related compounds are stored at room temperature, refrigerated storage is the most conservative and recommended approach to minimize thermal degradation over long periods. It slows down potential oxidative or hydrolytic processes. |
| Atmosphere | In a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to moisture and atmospheric oxygen.[3] A dry, inert atmosphere prevents moisture absorption, which can cause clumping and inaccurate weighing, and reduces the risk of slow oxidation. |
| Light | Protect from light; store in an amber vial or dark location | Aromatic nitro compounds can be photosensitive. Exposure to UV or high-intensity light can potentially lead to the formation of radical species or other degradation products. Storing in the dark is a critical preventative measure. |
| Container | Tightly-closed, chemically-resistant glass vial (e.g., amber glass) | Prevents exposure to air and moisture and protects from light. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.[4] |
| Incompatibilities | Strong oxidizing agents, strong bases | The sulfide linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone. Strong bases can potentially react with the acidic protons on the aromatic rings or catalyze degradation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation?
A: The pure compound is typically a light yellow to brown crystalline powder.[1] Significant deviation from this appearance is the primary indicator of potential degradation. Look for:
-
Significant Color Change: A pronounced darkening to a very dark brown or black color may suggest extensive degradation or the presence of impurities.
-
Change in Texture: Clumping or the formation of a sticky solid can indicate moisture absorption.[3]
-
Incomplete Solubility: If the compound fails to dissolve in a solvent in which it is known to be soluble, this may point to the formation of insoluble polymeric byproducts or other impurities.
Q2: My bottle of this compound arrived at room temperature, but you recommend refrigeration. Is it compromised?
A: Not necessarily. The compound is generally stable for the duration of shipping at ambient temperatures.[7] The recommendation for refrigerated storage pertains to long-term stability (months to years). Upon receipt, you should inspect the material for any signs of degradation as listed in Q1 and then transfer it to the recommended 2-8°C storage conditions for long-term preservation.
Q3: How should I handle the compound during an experiment to minimize degradation?
A: Proper handling is crucial. We recommend following a strict aliquoting protocol to protect the integrity of your bulk supply. Refer to the detailed protocol in Section 5. Key principles include:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use clean, dry spatulas and weighing instruments.
-
Work quickly and efficiently to minimize exposure to atmospheric air and light.
-
Immediately and tightly reseal the container, purge with inert gas if possible, and return it to cold storage.
Q4: Is this compound sensitive to air or moisture?
A: While specific data on extreme sensitivity is limited, general best practices for sulfur-containing organic compounds and related molecules suggest taking precautions against both.[3] Moisture can lead to hydrolysis or physical clumping, while oxygen, especially in the presence of light or heat, can promote oxidation of the sulfide bond. Therefore, storing the compound in a tightly sealed container in a dry environment is a critical, self-validating step to ensure its integrity.[4][8]
Troubleshooting Guide
This section addresses common experimental issues that may be linked to the stability of this compound.
Scenario 1: My reaction is yielding inconsistent or lower-than-expected results.
If you suspect the integrity of your this compound is the cause of poor experimental outcomes, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Scenario 2: The compound has darkened significantly. Can I still use it?
A significant color change is a strong indicator of degradation. Using this material is risky as the impurities may interfere with your experiment or produce misleading results. We strongly recommend procuring a new lot of the compound. If this is not possible, the material must be re-purified (e.g., by recrystallization) and its identity and purity confirmed by analytical methods (e.g., NMR, LC-MS, melting point) before use.
Recommended Protocol for Aliquoting and Handling
This protocol is designed to preserve the integrity of the bulk material while using small quantities for experiments.
Objective: To weigh a required amount of this compound without compromising the entire stock.
Materials:
-
Stock container of this compound
-
Clean, dry weighing paper or boat
-
Clean, dry spatula
-
Analytical balance
-
Inert gas source (optional, but recommended)
Procedure:
-
Equilibration: Remove the stock container from the refrigerator (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder when the container is opened.
-
Preparation: Set up your analytical balance. Ensure the spatula and weighing vessel are scrupulously clean and dry.
-
Dispensing: Open the stock container. Quickly dispense the approximate amount of powder needed onto the weighing vessel using the clean spatula. Do not return any excess powder to the stock container.
-
Sealing: Immediately close the stock container lid tightly. If possible, briefly flush the headspace with an inert gas like argon or nitrogen before final sealing.
-
Storage Return: Promptly return the sealed stock container to the refrigerator.
-
Weighing: Weigh the aliquoted material accurately for your experiment.
By following this self-validating protocol, you ensure that your main supply of the reagent remains uncontaminated and stable for future use.
References
-
ECHEMI. (2019). Bis(4-nitrophenyl) disulfide SDS, 100-32-3 Safety Data Sheets.
-
Guidechem. (n.d.). BIS(4-NITROPHENYL) SULFONE (cas 1156-50-9) SDS/MSDS download.
-
TCI Chemicals. (n.d.). Bis(4-nitrophenyl) Sulfide | 1223-31-0.
-
ChemicalBook. (n.d.). 4,4'-Dinitrodiphenyl disulfide | 100-32-3.
-
Chemdad Co., Ltd. (n.d.). 4,4'-Dinitrodiphenyl disulfide.
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 4-NITROPHENYL PHENYL SULFIDE.
-
LookChem. (n.d.). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE.
-
ACS Publications. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties.
-
Cayman Chemical. (2024). Safety Data Sheet.
-
TCI Chemicals. (n.d.). Bis(4-nitrophenyl) Disulfide | 100-32-3.
-
Fisher Scientific. (2009). Safety Data Sheet - Bis(p-nitrophenyl) carbonate.
-
Pharmaffiliates. (n.d.). 4,4'-Dinitrodiphenyl disulfide | CAS No: 100-32-3.
-
GSRS. (n.d.). BIS(4-NITROPHENYL) SULFIDE.
-
Scienoc Chemical Co., Ltd. (n.d.). 4,4'-Dinitro diphenyl sulfide manufacturer.
-
Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3).
-
MedChemExpress. (n.d.). Bis(4-nitrophenyl) phosphate-SDS.
-
Sigma-Aldrich. (n.d.). 4-Nitrophenyl disulfide | 100-32-3.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - BIS(4-NITROPHENYL) CARBONATE.
Sources
- 1. 4,4'-Dinitro diphenyl sulfide manufacturer [scienoc.com]
- 2. 4,4′-二硝基二苯二硫 | Sigma-Aldrich [sigmaaldrich.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. 4,4'-Dinitrodiphenyl disulfide | 100-32-3 [chemicalbook.com]
- 6. 4,4'-Dinitrodiphenyl disulfide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. echemi.com [echemi.com]
Troubleshooting low yield in diaryl sulfide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C-S cross-coupling reaction shows low or no conversion of the aryl halide. What are the primary factors to investigate?
Low or no conversion is a common issue, often pointing to problems with the catalytic cycle. The investigation should systematically focus on the catalyst's activity, the reaction conditions, and the integrity of your reagents.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Breakdown:
-
Catalyst Inactivation: The Palladium(0) species is the active catalyst in many C-S coupling reactions, such as the Buchwald-Hartwig amination, which follows a similar mechanism.[1][2][3] Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive for the initial oxidative addition step.[4]
-
Solution: Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Use freshly opened, high-purity solvents, as solvent impurities can also poison the catalyst.[5]
-
-
Ligand Selection and Ratio: The ligand stabilizes the palladium center and modulates its reactivity. For C-S coupling, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.
-
Inappropriate Base: The base is crucial for deprotonating the thiol, making it a more potent nucleophile. The choice of base can significantly impact the reaction outcome.[8]
-
Solution: A base that is too weak may not sufficiently deprotonate the thiol. Conversely, a base that is too strong might lead to side reactions or degradation of sensitive functional groups.[8] Consider the pKa of your thiol and choose an appropriate base. For many applications, inorganic bases like Cs₂CO₃ or K₃PO₄ are effective and offer good functional group tolerance.[7][9]
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[5][10]
-
Reaction Temperature: C-S coupling reactions, especially those involving less reactive aryl chlorides, may require elevated temperatures to proceed at a reasonable rate.[12]
-
Solution: If your reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 80-120 °C). Monitor for potential decomposition of your starting materials or product at higher temperatures.
-
Q2: My reaction produces a significant amount of diaryl disulfide (Ar-S-S-Ar) as a byproduct. How can I prevent this?
The formation of diaryl disulfide is a common side reaction, resulting from the oxidative coupling of two thiol molecules. This is often promoted by the presence of oxygen.
Causality and Prevention:
Caption: Competing pathways for thiol consumption.
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: The most effective way to minimize disulfide formation is to scrupulously remove oxygen from your reaction system.
-
Protocol: Use Schlenk techniques or a glovebox. Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Order of Addition: Adding the thiol slowly to the reaction mixture containing the aryl halide and catalyst can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
-
Use of a Thiol Surrogate: In some cases, using an odorless, more stable thiol precursor that generates the active thiol in situ can be advantageous.[7]
-
Copper Catalysis: In some systems, copper catalysts can be prone to promoting disulfide formation. If using a copper-catalyzed Ullmann-type reaction, ensure conditions are optimized to favor the C-S coupling pathway.[13][14]
Q3: I am observing significant formation of a biaryl byproduct (Ar-Ar) from the homocoupling of my aryl halide. What causes this and how can it be mitigated?
This side reaction, often referred to as an Ullmann-type homocoupling, can be a significant issue, particularly in palladium- and copper-catalyzed systems at elevated temperatures.[15]
Key Causes and Solutions:
-
Palladium-Catalyzed Reactions: This side product can arise from the reaction of two molecules of the palladium-aryl halide intermediate.
-
Mitigation: The choice of ligand and base can influence the rate of this side reaction relative to the desired C-S coupling. For instance, the addition of N,N-diisopropylethylamine (DIPEA) has been shown to inhibit the formation of biphenyl byproducts in some palladium-catalyzed systems.[15]
-
-
Copper-Catalyzed Reactions: Traditional Ullmann reactions are well-known for producing biaryl byproducts.[12]
Q4: The reactivity of my aryl halide is very low. How does the nature of the halide and the substituents on the aromatic ring affect the reaction?
The reactivity of the aryl halide is a critical factor and is directly related to the oxidative addition step in the catalytic cycle.[17]
Reactivity Trends and Optimization:
-
Halide Identity: The ease of C-X bond cleavage generally follows the order: I > Br > OTf > Cl.[9]
-
Aryl Iodides & Bromides: These are typically the most reactive substrates and are good starting points for optimizing a new reaction.[18]
-
Aryl Chlorides: Due to the strength of the C-Cl bond, these substrates are less reactive and often require more specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures.[6][8]
-
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, increasing the overall reaction rate. Conversely, electron-donating groups can slow the reaction down.[19]
-
Troubleshooting: For electron-rich aryl halides, you may need to use a more active catalyst system, a higher temperature, or a longer reaction time.
-
Summary of Aryl Halide Reactivity:
| Aryl Halide Type | General Reactivity | Typical Conditions |
| Ar-I | High | Mild conditions, broad catalyst compatibility. |
| Ar-Br | Good | Slightly more forcing than Ar-I. |
| Ar-OTf | Good | Reactivity similar to Ar-Br. |
| Ar-Cl | Low | Requires highly active catalysts, higher temperatures. |
Q5: My purification is difficult, and I'm losing a lot of product. What are some common purification challenges and how can I address them?
Product loss during purification can significantly impact your final yield. Diaryl sulfides can present several challenges.
Common Purification Issues and Solutions:
-
Residual Catalyst: Palladium and copper catalysts can be difficult to remove completely.
-
Solution: Pass the crude reaction mixture through a plug of silica gel, celite, or a specialized metal scavenger resin before concentrating. Washing the organic extract with an aqueous solution of ammonium hydroxide or a dilute solution of a complexing agent like EDTA can also help remove residual copper.
-
-
Similar Polarity of Product and Byproducts: The desired diaryl sulfide may have a similar polarity to the starting thiol, disulfide byproduct, or homocoupled biaryl, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Test different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) and consider using a gradient elution.
-
Chemical Treatment: If the starting thiol is the main impurity, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and extract the unreacted thiol. Ensure your product is not base-sensitive.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
-
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications. [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. National Institutes of Health. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Semantic Scholar. [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. National Institutes of Health. [Link]
-
Effect of catalyst, base, and solvent on the cross-coupling of phenol with iodobenzene. ResearchGate. [Link]
-
Repairing the Thiol-Ene Coupling Reaction. ResearchGate. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. [Link]
-
An Ulmann‐type reaction in diaryl sulfide synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]
-
Single-atom copper catalyst for the S -arylation reaction to produce diaryl disulfides. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Improvements for air sensitive reactions by using a new developed inertizing manifold. Technobis. [Link]
-
Odorless, catalyst-free synthesis of diaryl sulfides using K2S as sulfur source. PSP. [Link]
-
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. ACS Publications. [Link]
-
Cross-coupling reactions of aryl/alkyl thiols with aryl halides. ResearchGate. [Link]
-
Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]
-
Cs2CO3‐Promoted C−O Coupling Protocol Enables Solventless (Hetero)aryl Ether Synthesis under Air Atmosphere. ResearchGate. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates [mdpi.com]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: Purification of Bis(4-nitrophenyl)sulfide
Welcome to the dedicated technical support guide for Bis(4-nitrophenyl)sulfide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experiments. Here, we move beyond simple protocols to explain the reasoning behind each step, ensuring you can troubleshoot effectively and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs): Purity Assessment
Before attempting any purification, it's crucial to assess the purity of your current sample. This section addresses the most common questions regarding purity analysis.
Q1: My sample's melting point is broad and lower than the reported 158-161°C range. What does this indicate?
A broad melting point range that is depressed compared to the literature value is a classic indicator of impurities. Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice structure, requiring less energy to break it down, which results in a lower and broader melting range. For this compound, a pure sample should melt sharply between 158-161°C.[1]
Q2: How can I use Thin-Layer Chromatography (TLC) to check the purity of my sample?
TLC is a rapid and effective technique for qualitatively assessing the purity of a sample.
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Impurities will travel up the plate at different rates than the desired product, resulting in multiple spots.
-
Procedure:
-
Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with an appropriate eluent system (a good starting point is a mixture of hexane and ethyl acetate, e.g., 4:1).
-
Visualize the plate. This compound is a conjugated aromatic system and should be visible under a UV lamp at 254 nm as a dark spot.[2]
-
-
Interpretation: A single spot indicates a likely pure sample. Multiple spots confirm the presence of impurities.
Q3: My this compound is described as "orange flaky crystals." Does a yellow or orange color indicate impurity?
The pure compound itself is reported to be orange and crystalline.[3] Therefore, an orange or yellow hue is expected. However, a dull, brownish, or tar-like appearance, especially if accompanied by a low melting point, likely indicates significant impurities remaining from the synthesis, such as unreacted starting materials or polymeric byproducts.
Troubleshooting Guides: Purification Protocols
This section provides detailed, step-by-step protocols for common purification techniques, along with the scientific rationale and troubleshooting tips.
Workflow for Purifying Crude this compound
Caption: General workflow for the purification and analysis of this compound.
Guide 1: Purification by Solvent Washing
This is often the first and simplest step to remove residual starting materials and soluble byproducts. The synthesis procedure for this compound frequently involves washing with hot ethanol and water to yield a product that is pure enough for many applications.[1]
Step-by-Step Protocol:
-
Transfer: Place the crude, crystalline product into a beaker.
-
Ethanol Wash: Add a sufficient amount of hot 95% ethanol to create a slurry. Stir vigorously for 5-10 minutes. The principle here is that some impurities are more soluble in hot ethanol than the desired product.
-
Filtration: Filter the hot mixture using a Büchner funnel. Wash the collected solid on the filter with a small amount of fresh, hot ethanol.
-
Water Wash: Transfer the ethanol-washed solid back to the beaker and repeat the process with hot deionized water. This step helps remove any inorganic salts or highly polar impurities.
-
Filtration & Drying: Filter the solid again and wash with a small amount of fresh, hot water. Dry the resulting orange crystals thoroughly in a vacuum oven.
-
Analysis: Check the melting point. It should be in the range of 158-160°C.[1]
Troubleshooting:
-
Problem: Significant product loss during washing.
-
Solution: You may be using too much hot solvent, or the solvent is too hot, causing some of your product to dissolve. Reduce the volume of washing solvent or use slightly cooler (warm, not boiling) solvent.
Guide 2: Purification by Recrystallization
Recrystallization is the most powerful technique for purifying solid compounds. The process relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold, while impurities remain soluble at cold temperatures.
Solvent Selection:
Choosing the right solvent is critical for successful recrystallization. Glacial acetic acid is a documented and effective solvent for this compound.[1]
| Solvent | Rationale for Use | Key Parameters |
| Glacial Acetic Acid | Proven to effectively dissolve this compound when hot and allows for good crystal recovery upon cooling. | Approx. 15 mL of solvent per gram of crude product is recommended.[1] |
| Toluene/Cyclohexane | A solvent/anti-solvent system can be effective. The product dissolves in hot toluene, and the addition of cyclohexane (an anti-solvent) reduces solubility, inducing crystallization.[4] | Requires careful optimization of the solvent ratio. |
| Ethanol | While used for washing, it can also be a recrystallization solvent if the product shows sufficient solubility at high temperatures and poor solubility at low temperatures. | May not be as effective as acetic acid for removing certain organic impurities. |
Step-by-Step Protocol (Using Glacial Acetic Acid):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot glacial acetic acid (approximately 15 mL per gram) required to fully dissolve the solid.[1] Gently heat the mixture on a hot plate in a fume hood.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (in this case, cold acetic acid or a non-solvent like cold ethanol) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
-
Analysis: The purified product should exhibit a sharp melting point between 160-161°C.[1]
Guide 3: Purification by Column Chromatography
If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the next logical step.[5]
Step-by-Step Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (gradient elution).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze each fraction using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Advanced Troubleshooting Logic
What should you do if your first purification attempt doesn't yield a product of sufficient purity?
Caption: Troubleshooting logic for purifying this compound after an initial attempt.
References
-
MySkinRecipes. (n.d.). Bis(4-nitrophenyl) Sulfide. Retrieved from [Link]
-
NIST. (n.d.). Bis(4-nitrophenyl)disulfide. In NIST Chemistry WebBook. Retrieved from [Link]
-
GSRS. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
-
precisionFDA. (n.d.). BIS(4-NITROPHENYL) SULFIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]
-
SIELC Technologies. (2018). Disulfide, bis(4-nitrophenyl). Retrieved from [Link]
- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
Organic Syntheses. (1948). p-NITROPHENYL SULFIDE. Coll. Vol. 3, p.667 (1955); Vol. 28, p.82 (1948). Retrieved from [Link]
-
LookChem. (n.d.). BIS(4-NITROPHENYL) SULFONE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (1948). bis(p-NITROPHENYL) SULFIDE. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-nitrophenyl) sulphone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. Retrieved from [Link]
-
Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Overcoming Solubility Challenges of Bis(4-nitrophenyl)sulfide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Bis(4-nitrophenyl)sulfide. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered during its use in chemical reactions. Our goal is to equip you with the knowledge to optimize your experimental conditions, ensuring efficient and successful outcomes.
Introduction to the Solubility Challenge
This compound is a crystalline organic compound whose rigid, symmetrical structure and polar nitro groups contribute to strong intermolecular forces within its crystal lattice. This results in characteristically low solubility in many common organic solvents, a significant challenge in synthetic chemistry where solution-phase reactions are paramount. Inadequate solubilization can lead to incomplete reactions, low yields, and purification difficulties. This guide will explore practical, evidence-based approaches to systematically overcome these issues.
Frequently Asked Questions (FAQs)
Q1: I'm starting a reaction with this compound, but it's not dissolving in my chosen solvent. What should I do first?
A1: The first step is a systematic solvent screening based on the principle of "like dissolves like." this compound is a polar molecule, so polar solvents are a logical starting point. However, its crystalline nature requires a more nuanced approach.
-
Initial Solvent Selection: Begin with polar aprotic solvents, which are known to be effective for dissolving a wide range of organic solids. Based on qualitative observations from synthesis literature, consider solvents such as:
-
Temperature Adjustment: Gently heating the mixture can significantly increase solubility. Many organic compounds exhibit a steep increase in solubility with temperature. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Particle Size Reduction: Grinding the this compound into a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.
Q2: I've tried common polar solvents with heating, but the solubility is still too low for my reaction scale. What's the next step?
A2: If single-solvent systems are insufficient, the next logical step is to employ a co-solvent system or to use solubility enhancement techniques like phase-transfer catalysis.
Q3: How do I rationally select a co-solvent?
A3: A powerful tool for predicting solubility and selecting appropriate solvents is the use of Hansen Solubility Parameters (HSPs) . HSPs quantify the cohesive energy of a molecule, breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The fundamental principle is that substances with similar HSPs are likely to be miscible.
Based on the structure of this compound, we can predict that it will have significant polar (from the nitro groups) and dispersion (from the aromatic rings) components. Therefore, a good solvent or co-solvent system will have a similar HSP profile.
Q4: Can you provide a practical workflow for addressing solubility issues?
A4: Certainly. The following workflow provides a systematic approach to troubleshooting and optimizing the solubility of this compound in your reactions.
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
In-Depth Troubleshooting Guides
Guide 1: Rational Solvent Selection Using Hansen Solubility Parameters (HSPs)
As previously mentioned, HSPs are a powerful predictive tool. The "distance" (Ra) between the HSPs of a solute and a solvent in Hansen space can predict miscibility. A smaller distance indicates a higher likelihood of dissolution.
Predicted Hansen Solubility Parameters for this compound:
While experimental values are not available, we can estimate the HSPs for this compound using the Stefanis-Panayiotou group contribution method.[3][4]
-
Molecular Structure Breakdown:
-
Aromatic CH: 10
-
Aromatic C-S: 1
-
Aromatic C-NO2: 2
-
-
Estimated HSP values (MPa0.5):
-
δD (Dispersion): ~19.5 - 20.5
-
δP (Polar): ~9.0 - 10.0
-
δH (Hydrogen Bonding): ~4.0 - 5.0
-
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δD (MPa0.5) | δP (MPa0.5) | δH (MPa0.5) |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Glacial Acetic Acid | 14.5 | 8.0 | 13.5 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data sourced from publicly available HSP databases.[5][6][7][8]
Interpretation:
By comparing the estimated HSPs of this compound with the values in Table 1, we can see that polar aprotic solvents like NMP, DMF, and DMSO are predicted to be good solvents due to their relatively close HSP values, particularly in the dispersion and polar components. While ethanol has a high hydrogen bonding component, its dispersion and polar values are reasonably close, explaining its utility, especially at elevated temperatures. Toluene, a non-polar solvent, is predicted to be a poor solvent due to the large mismatch in the polar and hydrogen bonding parameters.
Guide 2: Implementing Co-Solvent Systems
When a single solvent is not effective, a mixture of two or more solvents can create a new solvent environment with HSPs intermediate to the individual components. This allows for fine-tuning of the solvent properties to better match those of the solute.
Experimental Protocol: Co-Solvent Screening
-
Selection of Primary Solvent: Choose a primary solvent in which this compound has some, albeit limited, solubility (e.g., a heated alcohol like ethanol).
-
Selection of Co-Solvent: Select a co-solvent with HSPs that are expected to "pull" the mixture's HSPs closer to those of this compound. Good candidates include DMF, DMSO, or NMP.
-
Ratio Optimization: Prepare a series of small-scale test solutions with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Solubility Assessment: To each solvent mixture, add a known excess of this compound. Stir or sonicate the mixtures at a constant temperature for a set period.
-
Analysis: After allowing any undissolved solid to settle, carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method such as HPLC-UV. This will give you the quantitative solubility in each co-solvent mixture.
-
Selection of Optimal Ratio: Choose the co-solvent ratio that provides the highest solubility while being compatible with your reaction conditions.
Caption: Diagram illustrating the co-solvent strategy for enhancing solubility.
Guide 3: Utilizing Phase-Transfer Catalysis (PTC)
For reactions involving a salt (e.g., a nucleophile) that is soluble in an aqueous or polar phase and this compound which is soluble in an organic phase, phase-transfer catalysis is an excellent technique.[3] A phase-transfer catalyst facilitates the transport of the ionic reactant into the organic phase where it can react with the dissolved sulfide.[9]
Common Phase-Transfer Catalysts:
-
Quaternary Ammonium Salts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
-
Crown Ethers:
-
18-Crown-6 (for potassium salts)
-
Mechanism of Action:
The lipophilic cation of the phase-transfer catalyst pairs with the anion of the nucleophilic salt, forming an ion pair that is soluble in the organic phase. This "naked" anion in the organic phase is highly reactive.
Experimental Protocol: Implementing Phase-Transfer Catalysis
-
Solvent System: Set up a biphasic system. For example, an aqueous solution of your nucleophile and an organic solvent (e.g., toluene, dichloromethane) in which this compound is at least partially soluble.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture.
-
Reaction Conditions: Vigorously stir the mixture to maximize the interfacial area between the two phases. The reaction can often be carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS analysis of the organic layer.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of this compound and applying principles such as "like dissolves like," co-solvency guided by Hansen Solubility Parameters, and phase-transfer catalysis, researchers can significantly improve reaction efficiency and outcomes. This guide provides a foundational framework for troubleshooting; however, the optimal conditions for your specific application may require some empirical optimization.
References
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
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- 9. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions during Bis(4-nitrophenyl)sulfide synthesis
A Guide to Managing Exothermic Reactions and Optimizing Synthesis
Welcome to the Technical Support Center for the synthesis of Bis(4-nitrophenyl)sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this challenging synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure both safety and success in your experiments.
Introduction: The Challenge of a Vigorous Reaction
The synthesis of this compound, a key intermediate in various industrial applications, is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloronitrobenzene with a sulfur source, commonly sodium sulfide. The presence of the electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1][2][3] However, this reaction is notoriously exothermic and can be difficult to control, posing significant safety risks if not managed properly.[4][5] Furthermore, several competing side reactions can occur, leading to low yields and complex purification challenges.[2]
This guide will address the most common issues encountered during this synthesis, with a focus on managing the exothermic reaction and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between 4-chloronitrobenzene and sodium sulfide so exothermic?
The high exothermicity of this reaction is a result of the SNAr mechanism involving a highly activated substrate. The potent electron-withdrawing nitro group in the para position to the chlorine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[6] The subsequent formation of the stable Meisenheimer complex and the eventual restoration of aromaticity in the product release a significant amount of energy as heat. Procedures for analogous reactions, such as the synthesis of di-o-nitrophenyl disulfide, explicitly warn that the reaction can become "very violent" if not carefully controlled.[4]
Q2: What are the primary side reactions I should be aware of?
There are two main competing side reactions in the synthesis of this compound using sodium sulfide:
-
Reduction of the Nitro Group (Zinin Reduction): Sodium sulfide is a known reducing agent for aromatic nitro compounds, a reaction known as the Zinin Reduction.[7][8] This can lead to the formation of 4-chloroaniline as a significant byproduct.[5]
-
Hydrolysis of 4-chloronitrobenzene: In the presence of aqueous base (sodium sulfide is basic) and heat, 4-chloronitrobenzene can undergo hydrolysis to form 4-nitrophenol.[9][10]
The formation of these byproducts not only reduces the yield of the desired product but also complicates its purification. In fact, some established sources state that the direct reaction between p-chloronitrobenzene and sodium sulfide is not a practical method of preparation due to the variety of substances formed.[2]
Q3: Can I use a phase-transfer catalyst (PTC) to improve the reaction?
While phase-transfer catalysts (PTCs) are often used to enhance the rate of biphasic nucleophilic substitution reactions, their use in this specific synthesis requires careful consideration.[11][12] Research has shown that the use of a PTC with solid sodium sulfide can dramatically change the selectivity of the reaction, favoring the formation of dinitrodiphenyl sulfide over the reduction of the nitro group.[13] This suggests that a PTC could be beneficial, but its impact on the reaction outcome must be carefully evaluated.
Troubleshooting Guide
Issue 1: Runaway Reaction / Loss of Temperature Control
A sudden and rapid increase in temperature is a clear indication of a runaway reaction, which can be extremely dangerous.
| Potential Cause | Corrective Action | Preventative Measures |
| Rapid addition of reagents | Immediately cease addition of reagents. Apply emergency cooling (e.g., ice bath). | Add the sodium sulfide solution to the 4-chloronitrobenzene solution slowly and portion-wise, carefully monitoring the internal temperature. |
| Inadequate cooling capacity | If temperature continues to rise, be prepared to quench the reaction (e.g., by adding a large volume of a cold, inert solvent). | Ensure your reaction vessel is equipped with an efficient condenser and a cooling bath with sufficient capacity to dissipate the heat generated. |
| High concentration of reactants | Dilute the reaction mixture with a suitable solvent if it can be done safely. | Use a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone) to maintain a manageable reaction concentration.[4][9] |
Issue 2: Low Yield of this compound
Low yields are a common problem in this synthesis, often due to the prevalence of side reactions.
| Potential Cause | Troubleshooting Steps |
| Formation of 4-chloroaniline | Confirm the presence of 4-chloroaniline using analytical techniques like GC-MS or TLC. Optimize reaction temperature; lower temperatures may favor the SNAr pathway over the reduction. |
| Formation of 4-nitrophenol | Analyze the crude product for the presence of 4-nitrophenol. Ensure anhydrous conditions if possible, though sodium sulfide is often used as a hydrate. |
| Incomplete reaction | Monitor the reaction progress by TLC or GC. If starting material remains, consider extending the reaction time or moderately increasing the temperature while carefully monitoring for exotherms. |
| Formation of polysulfides | The use of sodium disulfide (prepared by adding sulfur to sodium sulfide) can lead to the formation of the disulfide product.[4] Ensure the correct stoichiometry of your sulfur source for the desired sulfide product. |
Issue 3: Difficulty in Product Purification
The presence of multiple byproducts can make the isolation of pure this compound challenging.
| Potential Impurity | Purification Strategy |
| Unreacted 4-chloronitrobenzene | Wash the crude product with a solvent in which 4-chloronitrobenzene is soluble but the product is not (e.g., cold ethanol).[4] |
| 4-chloroaniline | Can be removed by washing the crude product with a dilute acid solution to form the water-soluble anilinium salt. |
| 4-nitrophenol | Can be removed by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble phenoxide salt. |
| Inorganic salts (e.g., NaCl) | Wash the crude product thoroughly with water.[4] |
Experimental Protocols & Methodologies
Monitoring the Exothermic Reaction: The Role of Reaction Calorimetry
Given the significant safety hazards associated with this synthesis, it is highly recommended to use a reaction calorimeter to monitor and quantify the heat generated.[14] This allows for a much more controlled and safer scale-up of the reaction.
| Calorimetry Technique | Principle | Advantages |
| Heat Flow Calorimetry | Measures the heat flowing across the reactor wall by monitoring the temperature difference between the reactor and the cooling jacket. | Allows for precise temperature control of the process while measuring heat flow. |
| Heat Balance Calorimetry | Measures the heat gained or lost by the heat transfer fluid circulating in the cooling jacket. | An effective method as it quantifies heat entering and leaving the system. |
| Constant Flux Calorimetry | Controls the jacket area of the reactor while maintaining a constant inlet temperature of the thermal fluid. | Simpler to use and more tolerant of changes in process conditions. |
This table summarizes information from various sources on reaction calorimetry.[15]
Illustrative Synthetic Procedure (Adapted from related syntheses)
Disclaimer: The following procedure is an illustrative example adapted from the synthesis of related compounds and should be performed with extreme caution and appropriate safety measures, including a thorough risk assessment.[4][5]
-
Preparation of Sodium Sulfide Solution: In a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, dissolve sodium sulfide nonahydrate in a suitable solvent (e.g., 95% ethanol or water) with gentle heating.
-
Preparation of 4-Chloronitrobenzene Solution: In a separate, larger reaction flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 4-chloronitrobenzene in the same solvent.
-
Controlled Addition: Slowly add the sodium sulfide solution to the 4-chloronitrobenzene solution via the addition funnel. Crucially, monitor the internal temperature of the reaction mixture throughout the addition. The addition rate should be controlled to maintain a safe internal temperature and avoid a rapid exotherm. The use of an external cooling bath is essential.
-
Reaction Monitoring: After the addition is complete, the reaction mixture can be gently heated to reflux for a specified period to ensure completion. Monitor the reaction progress by TLC or another suitable analytical method.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the crude product.
-
Wash the solid with water to remove inorganic salts.
-
Wash with a suitable solvent (e.g., cold ethanol) to remove unreacted starting material.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., glacial acetic acid for related compounds).[8]
-
Visualizing the Process
Workflow for Managing Exothermic Synthesis
Caption: A generalized workflow for the synthesis of this compound, emphasizing temperature control.
Logical Relationship of Potential Reactions
Caption: The competing reaction pathways in the synthesis of this compound.
References
-
Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. [Link]
-
Wikipedia. (n.d.). Zinin reaction. [Link]
-
Organic Syntheses. (1948). p-NITROPHENYL SULFIDE. Coll. Vol. 3, p.86 (1955); Vol. 28, p.82 (1948). [Link]
-
ResearchGate. (2017). Reaction Calorimetry in Microreactor Environments—Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. Organic Process Research & Development. [Link]
- Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33.
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). [Link]
- Google Patents. (n.d.).
- Mandal, A., et al. (1999). Synthesis of nitro-substituted aromatic polysulfide from bis( 4-chloro-3- nitrophenyl) sulfone and sodium sulfide by activated n. Indian Journal of Chemical Technology, 6(6), 358-361.*
-
LookChem. (n.d.). Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. [Link]
-
eThesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
-
ResearchGate. (2015). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. [Link]
-
Allen. (n.d.). Convert chlorobenzene to 4- nitrophenol. [Link]
-
Organic Syntheses. (1929). DI-o-NITROPHENYL DISULFIDE. Coll. Vol. 1, p.220 (1941); Vol. 9, p.34 (1929). [Link]
-
ResearchGate. (2016). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). [Link]
-
Organic Syntheses. (1948). p-NITROPHENYL SULFIDE. [Link]
-
Organic Syntheses. (1949). p-AMINOPHENYL DISULFIDE. Coll. Vol. 3, p.76 (1955); Vol. 29, p.11 (1949). [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of Aromatic Nitro Compounds. [Link]
-
NCBI Bookshelf. (2018). Some nitrobenzenes and other industrial chemicals. [Link]
-
National Institutes of Health (NIH). (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
ResearchGate. (2012). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
-
Filo. (2025). The image shows a chemical reaction. Identify the product of the reaction. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
GSRS. (n.d.). BIS(4-NITROPHENYL) SULFIDE. [Link]
-
Google Patents. (n.d.). United States Patent Office. [Link]
-
Michigan State University. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. [Link]
-
Publications of the IAS Fellows. (2011). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. [Link]
-
ResearchGate. (2003). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. (1948). bis(p-NITROPHENYL) SULFIDE1. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
-
National Institutes of Health (NIH). (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. [Link]
-
National Institutes of Health (NIH). (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]
-
Avicenna Journal of Medical Biotechnology. (n.d.). GC/MS Analysis and Phyto-synthesis of Silver Nanoparticles using Amygdalus spinosissima Extract. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
SIELC Technologies. (2018). Bis(4-nitrophenyl)carbonate. [Link]
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Technical Support Center: Solvent Selection for Bis(4-nitrophenyl)sulfide Reactions
Welcome to the technical support guide for reactions involving Bis(4-nitrophenyl)sulfide. As researchers and drug development professionals, precise control over reaction parameters is paramount. Among these, the choice of solvent is arguably one of the most critical factors influencing reaction rate, yield, and purity. This guide provides in-depth, field-proven insights into selecting the appropriate solvent for your experiments, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: Fundamental Principles of Solvent Selection
This section explains the core chemical principles governing solvent choice in the context of this compound synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Q1: What is the primary reaction mechanism for synthesizing this compound, and why is it important for solvent selection?
A: The most common synthesis route involves the reaction of a 4-halonitrobenzene (e.g., 4-chloronitrobenzene) with a sulfide source, such as sodium sulfide (Na₂S). This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this is crucial because the SNAr mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this complex, and the reactivity of the nucleophile, are profoundly influenced by the surrounding solvent molecules. The rates of SNAr reactions with anionic nucleophiles are known to be particularly sensitive to the solvent, often proceeding much faster in dipolar aprotic solvents than in protic ones.[1]
Q2: How do different solvent classes—protic vs. aprotic—affect the sulfide nucleophile in an SNAr reaction?
A: The effect is dramatic. The choice between a polar protic and a polar aprotic solvent can be the difference between a successful reaction and a failed one.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and are capable of hydrogen bonding. While they can dissolve ionic reagents, they form a "cage" of solvent molecules around the anionic nucleophile (e.g., S²⁻ or HS⁻) through hydrogen bonds.[2][3] This solvation shell stabilizes the nucleophile, lowering its energy state and making it less reactive, which significantly slows down the rate-determining step of the SNAr reaction.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments, allowing them to dissolve ionic species, but they lack acidic protons and cannot form hydrogen bonds.[2][3] They effectively solvate the cation (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and unsolvated.[3] This results in a more reactive, higher-energy nucleophile that can attack the aromatic ring much more rapidly, leading to a substantial increase in the reaction rate.[1]
Caption: Solvent effects on an anionic nucleophile.
Section 2: FAQs on Solvent Choice
Q1: What are the generally recommended solvents for synthesizing this compound?
A: While classical procedures have used alcohols, modern syntheses overwhelmingly benefit from polar aprotic solvents for improved reaction times and yields. The choice depends on the desired reaction temperature and solubility of reagents.
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for many salts. Higher boiling point allows for a wide reaction temperature range. Must be anhydrous. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Superior solvating power, especially for inorganic salts like Na₂S. High boiling point. Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Lower boiling point, easier to remove. Good choice for reactions at moderate temperatures. Less effective at dissolving some inorganic sulfide salts. |
| Ethanol (EtOH) | Polar Protic | 78 | Often cited in older literature.[4][5] Dissolves reactants but significantly slows the reaction rate due to nucleophile solvation. May require very long reflux times (e.g., 48 hours).[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | 40 | Generally not used for the SNAr synthesis itself due to poor solubility of sulfide salts. More commonly used in subsequent reactions or workup procedures.[6][7] |
Q2: The original procedure I found uses ethanol. Why would I switch?
A: You should switch if you are experiencing very long reaction times, low yields, or incomplete conversion. While ethanol can work, the reaction is often sluggish.[5] The hydrogen-bonding interactions in ethanol stabilize the sulfide nucleophile, making it less reactive.[3] Switching to a polar aprotic solvent like DMF or DMSO can increase the reaction rate by several orders of magnitude, turning a 48-hour reflux into a reaction that may complete in just a few hours at a more moderate temperature.
Q3: My sulfide salt (e.g., Na₂S) is not dissolving in my chosen solvent. What can I do?
A: This is a common issue, especially with less polar solvents like acetonitrile.
-
Switch to a Stronger Solvent: DMSO is an exceptional solvent for inorganic salts and is often the best choice to ensure a homogeneous reaction mixture.
-
Use a Hydrated Salt: Sometimes, using a hydrated form of the salt (e.g., Na₂S·9H₂O) can aid solubility, but be aware that the presence of water will create a protic environment, potentially slowing the reaction. This is a trade-off.
-
Consider Phase-Transfer Catalysis: In less polar systems, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can help shuttle the nucleophile from the solid phase into the organic phase, facilitating the reaction.
Section 3: Troubleshooting Guide
Q: My reaction yield is very low, or the reaction is not proceeding to completion. How do I troubleshoot the solvent?
A: A low or stalled reaction is frequently traced back to a solvent-related issue. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low-yield reactions.
Q: I am observing significant side products. Can the solvent be the cause?
A: Yes. If the desired reaction is slow, side reactions can become more prominent. For example, the nitro groups on the aromatic ring are susceptible to reduction. If your reaction conditions are harsh (e.g., prolonged high temperatures) because the primary SNAr reaction is slow, you may see more degradation or side products. By switching to a solvent that accelerates the desired SNAr pathway (i.e., a polar aprotic solvent), you can often run the reaction at a lower temperature and for a shorter duration, which minimizes the formation of unwanted byproducts.
Section 4: Example Experimental Protocol
This protocol describes a robust method for the synthesis of this compound, emphasizing the use of an appropriate polar aprotic solvent.
Objective: To synthesize this compound from 1-chloro-4-nitrobenzene and sodium sulfide nonahydrate.
Materials:
-
1-chloro-4-nitrobenzene (2.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and hotplate
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the condenser, thermometer, and a stopper. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add sodium sulfide nonahydrate (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the salt is fully dissolved.
-
Substrate Addition: Add 1-chloro-4-nitrobenzene (2.0 eq) to the solution. The solution may change color.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water while stirring vigorously. A yellow precipitate will form.
-
Isolation: Allow the suspension to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of deionized water (to remove residual DMF and inorganic salts) and then with cold methanol (to remove unreacted starting material).
-
Drying: Dry the bright yellow solid product under vacuum to a constant weight. The product is typically of high purity, but can be recrystallized from glacial acetic acid if necessary.[5]
References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Role of Solvent in SN. Scribd. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. pubs.acs.org. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Disulfide, bis-(m-nitrophenyl). Organic Syntheses. Available at: [Link]
- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. patents.google.com.
-
DI-o-NITROPHENYL DISULFIDE. Organic Syntheses. Available at: [Link]
-
p-NITROPHENYL SULFIDE. Organic Syntheses. Available at: [Link]
-
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 7. 20.210.105.67 [20.210.105.67]
Technical Support Center: Catalyst Selection for Optimizing Bis(4-nitrophenyl)sulfide Synthesis
Welcome to the technical support center for the synthesis and application of Bis(4-nitrophenyl)sulfide. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes through strategic catalyst selection. Here, we will address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and why is a catalyst essential?
The most common and industrially viable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction between two equivalents of 4-chloronitrobenzene and one equivalent of a sulfide source, typically aqueous sodium sulfide (Na₂S).
A catalyst is crucial because this reaction is biphasic.[1] 4-chloronitrobenzene is soluble in an organic solvent, while sodium sulfide is soluble in water. The two reactants reside in immiscible layers and cannot react effectively. A Phase-Transfer Catalyst (PTC) is employed to overcome this barrier.[1][2] The PTC, typically a quaternary ammonium salt, transports the sulfide anion (S²⁻) from the aqueous phase into the organic phase, allowing it to react with the 4-chloronitrobenzene.[1][2][3] This dramatically increases reaction rates, improves yields, and allows for milder reaction conditions.[1][4]
Q2: What are the main types of catalysts used for this synthesis?
The catalysts of choice are almost exclusively Phase-Transfer Catalysts (PTCs). The most common classes are:
-
Quaternary Ammonium Salts: These are often called "quat" salts. Examples include Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), and Benzyltributylammonium Chloride (BTBAC).[5] Their lipophilic alkyl groups help solubilize the catalyst-anion pair in the organic phase.[2] TBAB is particularly popular due to its high thermal and chemical stability, low cost, and efficiency in facilitating a wide range of reactions, including alkylations and substitutions.[6][7][8][9]
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG-400, PEG-2000) can also function as PTCs.[10][] They can complex with cations like Na⁺, effectively carrying the associated sulfide anion into the organic phase, in a manner similar to crown ethers.[] PEGs are considered a "green" alternative as they are non-toxic, biodegradable, and can sometimes serve as both the solvent and the catalyst.[10]
-
Phosphonium Salts: Salts like Ethyltriphenylphosphonium Bromide or Tetrabutylphosphonium Bromide are also effective. They are often noted for their higher thermal stability compared to some ammonium salts, making them suitable for reactions requiring elevated temperatures.[12]
Q3: How do I select the best catalyst for my experiment?
The optimal catalyst depends on several factors including reaction scale, desired purity, cost, and environmental considerations.
-
For Bench-Scale Synthesis & High Reactivity: Tetrabutylammonium Bromide (TBAB) is an excellent starting point. It is highly efficient, readily available, and effective under a variety of conditions.[4][6]
-
For Process Scale-Up & Cost-Effectiveness: While TBAB is effective, its cost can be a factor at industrial scale. PEGs can be a more economical and environmentally friendly option.[10][] They are also easier to remove with aqueous washes due to their water solubility.[]
-
For High-Temperature Reactions: If your synthesis requires temperatures exceeding the stability of common ammonium salts, a phosphonium-based PTC might be a more robust choice.[12]
-
For "Green" Chemistry Applications: Polyethylene Glycol (PEG) is a superior choice. It is non-toxic, biodegradable, and can often be recycled, minimizing waste.[10][13][14][15]
The following diagram illustrates the fundamental mechanism of Phase-Transfer Catalysis in this synthesis.
Caption: Phase-Transfer Catalysis (PTC) mechanism for sulfide synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue and can often be traced back to catalyst inefficiency or reaction conditions.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Inefficient Phase Transfer | The chosen catalyst may not be lipophilic enough to efficiently transport the sulfide anion into the organic phase. The structure of the PTC is critical; for instance, longer alkyl chains on a quaternary ammonium salt increase its organophilicity and catalytic activity. | 1. Increase Catalyst Loading: Incrementally increase the catalyst from 1 mol% to 5 mol%. 2. Switch Catalyst: If using a simple PTC like Benzyltriethylammonium Chloride, switch to a more lipophilic one like Tetrabutylammonium Bromide (TBAB) .[4] 3. Improve Agitation: Increase the stirring rate to maximize the interfacial surface area between the aqueous and organic phases. Inefficient mixing is a common cause of poor performance in biphasic systems.[16] |
| Catalyst Deactivation/Poisoning | Certain impurities in the reactants or solvent can react with and deactivate the PTC. The sulfide source itself, if not pure, can contain polysulfides or other species that lead to side reactions. | 1. Use High-Purity Reagents: Ensure 4-chloronitrobenzene is free from other isomers. Use freshly prepared or high-purity sodium sulfide. 2. Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may consume the sulfide nucleophile or degrade the catalyst. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature.[16] | 1. Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of 4-chloronitrobenzene. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. A typical range is 80-100°C. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 8-12 hours) and monitor for progress. |
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions are occurring.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Formation of Disulfide | If elemental sulfur is present as an impurity in the sodium sulfide, or if oxidation occurs, sodium disulfide (Na₂S₂) can form. This will react with 4-chloronitrobenzene to produce Bis(4-nitrophenyl)disulfide.[17] | 1. Use Pure Sodium Sulfide: Source high-purity, anhydrous sodium sulfide. If preparing a solution, ensure all elemental sulfur is fully dissolved to form the disulfide if that is the intended reagent.[17] 2. Inert Atmosphere: Running the reaction under N₂ can mitigate oxidation of the sulfide anion to sulfur. |
| Formation of 4-nitrophenol | The presence of excess water and high temperatures, especially under basic conditions (from Na₂S hydrolysis), can lead to the hydrolysis of 4-chloronitrobenzene, a competing nucleophilic aromatic substitution reaction. | 1. Control Water Content: Use a minimal amount of water required to dissolve the sodium sulfide. 2. Moderate Temperature: Avoid excessively high temperatures (>120°C) which can accelerate hydrolysis. |
| Formation of Polymeric Byproducts | In some cases, especially with catalyst degradation or extreme conditions, tarry or polymeric materials can form, complicating purification and reducing the yield of the desired product. | 1. Optimize Catalyst Loading: Using an excessive amount of catalyst can sometimes promote side reactions. Stick to the 1-5 mol% range. 2. Ensure Temperature Control: Prevent reaction runaways, which can lead to thermal decomposition and polymerization. |
Troubleshooting Decision Workflow
If you encounter a low yield or purity, follow this logical workflow to diagnose the issue.
Caption: Decision tree for troubleshooting this compound synthesis.
Experimental Protocols
Protocol 1: General Synthesis using TBAB as Catalyst
This protocol provides a reliable baseline for the lab-scale synthesis of this compound.
Materials:
-
4-Chloronitrobenzene (20.0 g, 127 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (16.5 g, 68.7 mmol)
-
Tetrabutylammonium bromide (TBAB) (2.0 g, 6.2 mmol, ~5 mol%)
-
Toluene (150 mL)
-
Deionized Water (50 mL)
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charge Reactants: To the flask, add 4-chloronitrobenzene, toluene, and TBAB. Begin stirring to dissolve the solids.
-
Prepare Sulfide Solution: In a separate beaker, dissolve the sodium sulfide nonahydrate in deionized water. The solution may be gently warmed to aid dissolution.
-
Reaction: Add the aqueous sodium sulfide solution to the stirred organic mixture. Heat the reaction to 90-95°C and maintain vigorous stirring. The mixture will appear as a yellow to orange slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or GC-MS until the 4-chloronitrobenzene starting material is consumed (typically 6-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer twice with 100 mL of water, followed by once with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude yellow solid can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield this compound as a pale-yellow crystalline solid.[18]
Protocol 2: Catalyst Screening Workflow
To optimize your reaction, it is best practice to screen several catalysts.
Procedure:
-
Setup Parallel Reactions: Prepare 3-4 small-scale reactions (e.g., in 25 mL vials with stir bars) using the general protocol above.
-
Assign Catalysts: To each vial, add an equimolar amount (e.g., 5 mol%) of a different catalyst:
-
Vial 1: Tetrabutylammonium Bromide (TBAB)
-
Vial 2: Polyethylene Glycol 400 (PEG-400)
-
Vial 3: Benzyltributylammonium Chloride (BTBAC)
-
Vial 4: No Catalyst (Control)
-
-
Run and Monitor: Run all reactions under identical conditions (temperature, stirring speed, time).
-
Analyze: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench it, and analyze the conversion of the starting material by GC or HPLC.
-
Compare: The catalyst that provides the highest conversion in the shortest time with the fewest byproducts is the optimal choice for your specific conditions.
References
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. Available from: [Link]
-
Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide - ethesis. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available from: [Link]
-
The Role of Tetrabutylammonium Bromide in Modern Organic Synthesis. Available from: [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]
-
Phase Transfer Catalysis | Dalal Institute. Available from: [Link]
-
Phase transfer catalysis (PTC) - OperaChem. Available from: [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. Available from: [Link]
-
Tetrabutylammonium Bromide - Encyclopedia.pub. Available from: [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]
-
(PDF) PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions - ResearchGate. Available from: [Link]
-
(PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available from: [Link]
-
Catalytic Direct arylations in Polyethylene Glycol (PEG): Recyclable Palladium(0) Catalyst for C−H Bond Cleavages in the Presence of Air | Organic Letters - ACS Publications. Available from: [Link]
-
Catalytic Direct Arylations in Polyethylene Glycol (PEG): Recyclable Palladium(0) Catalyst for C-H Bond Cleavages in the Presence of Air - Organic Chemistry Portal. Available from: [Link]
-
DI-o-NITROPHENYL DISULFIDE - Organic Syntheses Procedure. Available from: [Link]
-
(PDF) PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone - ResearchGate. Available from: [Link]
-
p-NITROPHENYL SULFIDE - Organic Syntheses Procedure. Available from: [Link]
-
Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide - Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Phase-Transfer-Catalyzed-Synthesis-of-BIS-(-Sulfide-Gogoi/0c561b36585121c8b09335f6797f10b784e1b827]([Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Direct Arylations in Polyethylene Glycol (PEG): Recyclable Palladium(0) Catalyst for C-H Bond Cleavages in the Presence of Air [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Preventing the formation of by-products in sulfidation reactions
Welcome to the Technical Support Center dedicated to mastering sulfidation reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sulfur into their molecules. By-product formation is a common challenge in sulfidation chemistry, leading to reduced yields, complex purification, and compromised final product purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the formation of unwanted by-products and optimize your sulfidation reactions. Our approach is grounded in mechanistic principles to empower you with the knowledge to make informed decisions in your experimental design.
Troubleshooting Guide: Preventing By-Product Formation
This section addresses specific issues encountered during sulfidation reactions in a practical question-and-answer format.
Q1: My primary thiol product is converting into a disulfide by-product. How can I prevent this?
Answer:
The formation of disulfides from thiol products is a common oxidative side reaction.[1][2] This occurs when two thiol molecules are oxidized, forming a sulfur-sulfur bond.[2] This process can be particularly prevalent when the reaction is exposed to air (oxygen) or other oxidizing agents.[3][4]
Root Causes & Mechanistic Insight:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, especially under basic conditions which favor the formation of the more reactive thiolate anion (-S⁻).[5] This anion can be readily oxidized by atmospheric oxygen or other oxidants present in the reaction mixture.
-
Thiol-Disulfide Exchange: If any disulfide is present, it can react with the desired thiol product in a process called thiol-disulfide exchange, leading to a mixture of disulfide products.[1][2][5]
Strategies for Prevention:
-
Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude oxygen from your reaction.
-
Protocol:
-
Assemble your glassware and dry it thoroughly in an oven.
-
Assemble the reaction setup while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction and work-up.
-
-
-
Control of pH: While basic conditions are often necessary to generate the nucleophilic thiolate, excessively high pH can increase the rate of oxidation.[5]
-
Recommendation: Use the minimum amount of base required to deprotonate the thiol. Consider using a weaker base if compatible with your reaction. The pKa of a typical thiol group is around 8.3, so a pH slightly above this should be sufficient.[5]
-
-
Use of Reducing Agents: In some cases, adding a small amount of a reducing agent can help to maintain the thiol in its reduced state.
Workflow for Minimizing Disulfide Formation:
Caption: Workflow for minimizing disulfide by-products.
Q2: I am observing the formation of a thioether (sulfide) by-product in my thiol synthesis. What is causing this and how can I stop it?
Answer:
The formation of a thioether side product is common when preparing thiols via an S\N2 reaction between an alkyl halide and a hydrosulfide source (like NaSH).[1] The desired thiol product, being nucleophilic, can compete with the hydrosulfide nucleophile and react with a second molecule of the alkyl halide.[1]
Reaction Scheme:
-
Desired Reaction: R-X + NaSH → R-SH + NaX
-
By-product Formation: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + R-X → R-S-R + X⁻
Strategies for Prevention:
-
Stoichiometry Control: Using a large excess of the hydrosulfide nucleophile can statistically favor the reaction of the alkyl halide with the hydrosulfide over the newly formed thiol.
-
Recommendation: Use a 2 to 5-fold excess of NaSH or a similar sulfide source.
-
-
Alternative Reagents: A more robust method is to use a sulfur nucleophile that, after the initial reaction, is no longer nucleophilic until a subsequent hydrolysis step.[1] Thiourea is an excellent reagent for this purpose.[1][3]
-
Protocol using Thiourea:
-
Step 1 (S-alkylation): React your alkyl halide with thiourea to form a stable isothiouronium salt. This intermediate is not nucleophilic and will not react with another molecule of the alkyl halide.
-
Step 2 (Hydrolysis): Hydrolyze the isothiouronium salt with an aqueous base (e.g., NaOH) to release the desired thiol.
-
-
Visualizing the Thiourea Method:
Caption: Two-step thiol synthesis using thiourea to prevent thioether formation.
Q3: My sulfidation reaction is highly exothermic and I'm seeing a range of by-products. How can I control the reaction temperature?
Answer:
Many sulfidation reactions, particularly those involving the sulfiding of metal oxides or certain organic functional groups, are highly exothermic.[6] Uncontrolled temperature increases can lead to a loss of selectivity, the formation of thermal degradation products, and in some cases, dangerous runaway reactions.[7]
Impact of Poor Temperature Control:
| Parameter | Consequence of Uncontrolled Exotherm |
| Selectivity | Loss of selectivity, leading to multiple by-products.[8][9] |
| Product Stability | Degradation of the desired product or starting materials. |
| Safety | Potential for a runaway reaction, leading to a rapid increase in pressure and temperature.[7] |
Strategies for Temperature Management:
-
Controlled Reagent Addition: Instead of adding the sulfiding agent all at once, add it slowly and portion-wise or via a syringe pump. This allows the heat generated to dissipate between additions.
-
Protocol:
-
Dissolve your sulfiding agent in a suitable solvent.
-
Use a syringe pump to add the solution to your reaction mixture over a prolonged period (e.g., 1-2 hours).
-
Monitor the internal reaction temperature continuously with a thermocouple.
-
-
-
Efficient Cooling: Ensure your reaction vessel is adequately cooled.
-
Recommendation: Use a cooling bath (ice-water, ice-salt, or a cryocooler) to maintain a consistent internal temperature. For larger scale reactions, jacketed reactors with a circulating cooling fluid are essential for precise temperature control.[10]
-
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.
-
Caveat: Excessive dilution may slow down the reaction rate, so a balance must be found.
-
Logical Flow for Exothermic Reaction Control:
Caption: Decision workflow for managing exothermic sulfidation reactions.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying my product from a sulfidation reaction?
A: The choice of purification method depends on the properties of your product and the by-products.
-
Column Chromatography: Often the go-to method for small-scale reactions. However, some sulfur compounds can be unstable on silica gel. If you observe degradation, consider using a less acidic support like alumina or a reverse-phase column.[11]
-
Crystallization/Recrystallization: If your product is a solid, this can be an excellent method for achieving high purity, especially on a larger scale.[11][12]
-
Distillation: For volatile, thermally stable liquid products, distillation can be very effective.[11][12]
-
Solvent Extraction: This can be used to remove certain impurities. For example, an acidic wash can remove basic by-products, and a basic wash can remove acidic by-products or unreacted thiols.[11][13]
Q: Can the choice of solvent affect by-product formation?
A: Absolutely. The solvent can influence reaction rates, solubility of reagents, and the stability of intermediates. For example, polar aprotic solvents like DMF or DMSO can accelerate S\N2 reactions, but they must be thoroughly dried as water can lead to hydrolysis by-products. The solvent's boiling point is also a key consideration for temperature control.
Q: I'm performing a sulfidation on a metal oxide catalyst. What are the key parameters to control?
A: For catalyst sulfiding, precise control is crucial to form the active metal sulfide phase without reducing the metal oxide.[14]
-
Temperature: A carefully controlled temperature ramp with specific holds is necessary. Prematurely raising the temperature can lead to the reduction of metal oxides, preventing the formation of the active sulfide form.[14]
-
Sulfiding Agent: Agents like dimethyl disulfide (DMDS) are commonly used and decompose to form H₂S, the active sulfiding species.[14] The injection temperature must be high enough to ensure complete decomposition of the agent to H₂S.[14]
-
Atmosphere: These reactions are typically carried out in the presence of hydrogen.[14] Monitoring the H₂S and hydrogen concentration in the recycle gas is critical.[14]
References
-
Sulfiding 101. Reactor Resources. [Link]
- Temperature control in the fluidized roasting process of sulfidic ores with the by-product recovery of steam.
-
Selective sulfidation of metal compounds. DSpace@MIT. [Link]
- Temperature control in exothermic/endothermic reaction systems.
-
Selective sulfidation of metal compounds | Request PDF. ResearchGate. [Link]
-
Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
-
Sulfidation. Wikipedia. [Link]
-
Evaluation of corrosion products formed by sulfidation as inhibitors of the naphthenic corrosion of AISI-316 steel. ResearchGate. [Link]
-
Protein folding drives disulfide formation. PubMed Central. [Link]
-
Everything you should know about sulfidation corrosion. Corrosionpedia. [Link]
-
Disulfide. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Thioether | Request PDF. ResearchGate. [Link]
-
Interaction mechanism of products from sulfidation roasting of nickel oxide with flotation reagents. ResearchGate. [Link]
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Selective sulfidation of metal compounds. MIT Open Access Articles. [Link]
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How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. [Link]
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Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. [Link]
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Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
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Two phases of disulfide bond formation have differing requirements for oxygen. PubMed Central. [Link]
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Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
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Selective Sulfidation of Metal Compounds. OSTI.GOV. [Link]
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Technical Support Center: Safe Handling of Bis(4-nitrophenyl) sulfide
This guide provides comprehensive handling procedures, safety protocols, and emergency responses for Bis(4-nitrophenyl) sulfide (CAS No. 1223-31-0). It is designed for researchers, scientists, and drug development professionals to mitigate exposure risks during experimental work. The information herein is synthesized from available safety data and established laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is Bis(4-nitrophenyl) sulfide and what are its primary hazards?
A1: Bis(4-nitrophenyl) sulfide, also known as 4,4'-dinitrodiphenyl sulfide, is a solid, light yellow to brown crystalline powder.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed (H302).[1] Due to its fine, powdered nature, there is also a risk of respiratory tract irritation if inhaled.[2]
Q2: What are the immediate health effects of exposure?
A2: Acute exposure through ingestion can be harmful.[1] If inhaled, it may cause respiratory irritation.[2] Skin and eye contact may also lead to irritation. While specific toxicological data for this compound is limited, related nitrophenol compounds are known to have systemic effects.[3] Therefore, minimizing all routes of exposure is critical.
Q3: What initial steps should I take before handling this compound?
A3: Before working with Bis(4-nitrophenyl) sulfide, you must:
-
Read and understand the available Safety Data Sheet (SDS) and any internal safety protocols.
-
Locate the nearest emergency eyewash station and safety shower.
-
Ensure you have the correct Personal Protective Equipment (PPE) and that it is in good condition.
-
Have a designated waste container for contaminated materials.
Q4: How should I properly store Bis(4-nitrophenyl) sulfide?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is recommended to store it in a cool and dark place, at temperatures below 15°C.[1] Keep it away from incompatible materials such as strong oxidizing agents and acids.[4] The storage area should be locked to restrict access.[2]
Troubleshooting Guide: Preventing Exposure
This section addresses specific issues that may arise during experiments and provides solutions to maintain a safe working environment.
Issue 1: Dust Generation During Weighing and Transfer
-
Causality: Bis(4-nitrophenyl) sulfide is a fine powder, making it prone to becoming airborne during handling, which increases the risk of inhalation.
-
Solution:
-
Engineering Controls: Always handle the powder within a certified chemical fume hood or a glove box to contain any dust.
-
Procedural Controls: Use a micro-spatula to handle the powder gently. Avoid scooping or pouring from a height, which can create dust clouds. When transferring, bring the receiving container as close as possible to the source container.
-
Personal Protective Equipment (PPE): Wear an N95-rated respirator or higher to prevent inhalation of fine particles.[5]
-
Issue 2: Accidental Skin or Eye Contact
-
Causality: Spills, splashes, or improper PPE usage can lead to direct contact with the skin or eyes, causing irritation.
-
Solution:
-
Immediate Action:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove any contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
-
-
Prevention:
-
Issue 3: Managing Spills
-
Causality: Accidental spills can happen during transfer or due to container failure, creating a significant exposure risk.
-
Solution:
-
Immediate Response:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
-
Cleanup Protocol for Small Spills:
-
Ensure you are wearing the appropriate PPE (double gloves, respirator, eye protection, and lab coat).
-
Gently cover the spill with an absorbent material to prevent further dust generation.
-
Carefully sweep up the spilled material and place it in a labeled, sealed container for hazardous waste disposal.[4] Avoid creating dust.
-
Clean the spill area with a mild detergent and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
-
Experimental Protocols and Workflows
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling Bis(4-nitrophenyl) sulfide.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact with the chemical.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[5][6][7][8] |
| Lab Coat | Chemical-resistant, solid-front lab coat. | Provides a barrier against spills and contamination of personal clothing.[5] |
| Respiratory Protection | N95 respirator or higher, depending on the procedure. | Filters airborne particles and prevents inhalation.[5] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[5] |
Workflow for Safe Handling and Weighing
Caption: Workflow for weighing Bis(4-nitrophenyl) sulfide.
Emergency Response for Accidental Exposure
Caption: Emergency response flowchart for exposure incidents.
References
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Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Amazon AWS. (n.d.). Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]
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BIS(4-NITROPHENYL) SULFIDE - gsrs. (n.d.). Retrieved from [Link]
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Hydrogen sulfide (H2S) B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Alternative Synthesis Routes for Bis(4-nitrophenyl)sulfide
Introduction
Bis(4-nitrophenyl)sulfide is a symmetrical diaryl sulfide that serves as a crucial intermediate in the synthesis of various functionalized molecules, including pharmaceuticals and materials. The presence of the electron-withdrawing nitro groups on the phenyl rings makes it a valuable precursor for further chemical transformations, such as the synthesis of the corresponding diamino derivative, which is a key monomer in the production of high-performance polymers.
The selection of a synthetic route for this compound is a critical decision in any research or development program, with significant implications for yield, purity, cost, safety, and environmental impact. This guide provides an in-depth comparison of established and modern synthetic methodologies, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Classical Synthesis Routes: Nucleophilic Aromatic Substitution (SNAr)
The most traditional and widely employed method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the para-nitro group, which facilitates the displacement of a halide (typically chloride) by a sulfur nucleophile.
The general mechanism involves the attack of the sulfur nucleophile on the carbon atom bearing the leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The high electron-withdrawing capacity of the nitro group is essential for stabilizing the negative charge of this intermediate, thus driving the reaction forward.
Route 1: Reaction of 4-Chloronitrobenzene with Sodium Sulfide
This is a straightforward approach where two equivalents of 4-chloronitrobenzene react with a sulfur source like sodium sulfide (Na₂S).
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is typically used.[1] These solvents are effective at dissolving both the organic substrate and the inorganic salt, and they do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
-
Temperature: High temperatures (often up to 200°C) are generally required to overcome the activation energy of the reaction.[1]
-
Purity Concerns: A significant drawback of this method is the potential for the formation of a variety of byproducts, which can complicate purification and reduce the overall yield of the desired product.[2]
Representative Experimental Protocol: While a direct protocol for this compound is not readily available, a representative procedure for a similar reaction involves heating an equimolar mixture of the activated dihalide and anhydrous sodium sulfide in NMP at 200°C for several hours.[1] The product is then precipitated by pouring the reaction mixture into a water-methanol mixture.
Route 2: Reaction with In Situ Generated Sodium Disulfide
A variation of the sodium sulfide method involves the use of sodium disulfide (Na₂S₂), which can be prepared in situ by reacting sodium sulfide with elemental sulfur. This method is documented for the synthesis of the ortho-isomer, Di-o-nitrophenyl disulfide, and is adaptable for the para-isomer.
Causality of Experimental Choices:
-
Sulfur Source: The in situ formation of sodium disulfide from sodium sulfide and sulfur provides a more controlled source of the sulfur nucleophile.[3]
-
Solvent: Ethanol is commonly used as the reaction medium.[3]
-
Reaction Control: The reaction can be highly exothermic and may become violent if not controlled properly, especially during the initial addition of the disulfide solution.[3]
Experimental Protocol (Adapted from Organic Syntheses for the ortho-isomer):
-
In a round-bottomed flask fitted with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol (1.5 L) by heating on a steam bath.
-
Add finely ground sulfur (1.5 atoms) and continue heating until a brownish-red solution of sodium disulfide is formed.
-
In a separate flask, prepare a solution of 4-chloronitrobenzene (2 moles) in 95% ethanol (500 mL).
-
Slowly add the sodium disulfide solution to the 4-chloronitrobenzene solution.
-
Heat the mixture on a steam bath, gently at first, then at full heat for two hours.
-
After cooling, filter the mixture by suction to collect the crude product and sodium chloride.
-
Wash the solid with water to remove sodium chloride, followed by a wash with alcohol to remove any unreacted 4-chloronitrobenzene.
-
The expected yield for the ortho-isomer is in the range of 58-66%.[3]
Route 3: The Potassium Xanthate Method
This method, detailed in Organic Syntheses, provides a reliable and high-yielding route to this compound.[2] It involves the reaction of 4-chloronitrobenzene with potassium xanthate.
Causality of Experimental Choices:
-
Nucleophile: Potassium xanthate serves as an effective sulfur nucleophile. Its use often leads to cleaner reactions compared to sodium sulfide.
-
Reaction Time: This method requires a prolonged reaction time, typically 48 hours under reflux, for the reaction to go to completion.[2]
-
Product Isolation: The product conveniently crystallizes out of the reaction mixture during the course of the reaction, simplifying its isolation.[2]
Experimental Protocol (from Organic Syntheses): [2]
-
In a 1-L round-bottomed flask equipped with a reflux condenser, place 157.5 g (1 mole) of 4-chloronitrobenzene, 160 g (1 mole) of potassium xanthate, and 450 mL of 95% ethanol.
-
Heat the reaction mixture under reflux on a steam bath for 48 hours.
-
The crystalline product that deposits from the solution is collected by filtration.
-
The collected solid is crushed and washed twice with hot ethanol and once with hot water.
-
The yield of this compound is reported to be 105–113 g (76–82%).
-
The product is generally pure enough for most applications, but can be recrystallized from glacial acetic acid to raise the melting point to 160–161°C.
Modern Synthetic Alternatives
In recent years, the principles of green chemistry and the demand for more efficient and selective reactions have driven the development of new synthetic methodologies. These include phase transfer catalysis, microwave-assisted synthesis, and transition metal-catalyzed cross-coupling reactions.
Route 4: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system).[4] This is particularly relevant for the synthesis of this compound, where the organic substrate (4-chloronitrobenzene) is in an organic phase and the inorganic sulfur salt is in an aqueous or solid phase.
Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophilic anion (e.g., S²⁻) from the aqueous/solid phase into the organic phase.[5] In the organic phase, the "naked" anion is highly reactive and readily participates in the SNAr reaction.
Advantages of PTC:
-
Increased Reaction Rates: By bringing the reactants together, PTC can significantly accelerate the reaction.
-
Milder Conditions: Reactions can often be carried out at lower temperatures compared to traditional methods.
-
Improved Selectivity: PTC can lead to cleaner reactions with fewer byproducts.[6]
-
Solvent Choices: It allows for the use of less expensive and less hazardous solvents.
Route 5: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a green and efficient method for accelerating organic reactions.[7] Unlike conventional heating, which relies on conduction and convection, microwaves heat the reaction mixture volumetrically and directly by interacting with polar molecules.[8]
Advantages of MAOS:
-
Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[7][9]
-
Higher Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts.[10]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Green Chemistry: It often allows for solvent-free conditions or the use of environmentally benign solvents like water.[11]
Experimental Considerations: A typical microwave-assisted synthesis would involve placing the reactants (4-chloronitrobenzene and a suitable sulfur source) in a microwave-safe vessel, potentially with a small amount of a high-boiling polar solvent, and irradiating the mixture at a set temperature for a short period (e.g., 5-30 minutes).[11]
Route 6: Transition Metal-Catalyzed Cross-Coupling
Modern organic synthesis heavily relies on transition metal catalysis for the formation of carbon-heteroatom bonds. Both palladium and copper-based catalytic systems are widely used for the synthesis of diaryl sulfides.
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for C-S bond formation.[12] These reactions typically involve an aryl halide or triflate, a sulfur source, a palladium catalyst, and a ligand. While highly effective, the cost and potential toxicity of palladium can be a drawback.
Copper-Catalyzed Synthesis: Copper-catalyzed Ullmann-type couplings are a more cost-effective alternative to palladium-catalyzed reactions for C-S bond formation.[13] These reactions are often more tolerant of a wider range of functional groups and can be performed under milder conditions. A mild, palladium-free method using a soluble copper(I) catalyst has been reported for the synthesis of various vinyl and aryl sulfides, demonstrating the potential of this approach.[13]
Advantages of Catalytic Methods:
-
High Selectivity: These methods are often highly selective, leading to cleaner products.
-
Functional Group Tolerance: Modern catalytic systems can tolerate a wide variety of functional groups, which is advantageous in complex syntheses.
-
Milder Conditions: Reactions can often be run at lower temperatures than classical SNAr reactions.
Comparative Analysis
| Feature | Route 1: Na₂S | Route 2: Na₂S₂ | Route 3: K Xanthate | Route 4: PTC | Route 5: MAOS | Route 6: Metal Catalysis |
| Primary Reactant | 4-Chloronitrobenzene | 4-Chloronitrobenzene | 4-Chloronitrobenzene | 4-Chloronitrobenzene | 4-Chloronitrobenzene | 4-Halo/trifluoromesyl-nitrobenzene |
| Sulfur Source | Sodium Sulfide | Sodium Disulfide | Potassium Xanthate | Various (e.g., Na₂S) | Various | Various |
| Typical Yield | Variable, often lower | 58-66% (ortho)[3] | 76-82%[2] | Potentially High | Potentially High | Generally High |
| Reaction Time | Several hours | ~2 hours[3] | 48 hours[2] | Reduced | Minutes[7][9] | Variable (hours) |
| Temperature | High (e.g., 200°C) | Reflux | Reflux[2] | Milder | Elevated | Milder |
| Key Reagents | NMP/DMF | Ethanol, Sulfur | Ethanol | Phase Transfer Catalyst | None (or polar solvent) | Pd or Cu catalyst, ligand, base |
| Purity/Byproducts | Prone to byproducts[2] | Moderate | Good | Good to Excellent | Good to Excellent | Good to Excellent |
| Scalability | Established | Moderate | Demonstrated[2] | Good | Requires specialized equipment | Good, catalyst cost is a factor |
| Green Chemistry | Poor (high temp, solvent) | Moderate | Moderate (long time) | Good (milder conditions) | Excellent (fast, energy efficient) | Good (catalytic, milder conditions) |
| Safety Concerns | High temp, solvent | Exothermic reaction[3] | Flammable solvent | Catalyst toxicity | High pressure/temp in vessel | Metal toxicity, ligand costs |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization, balancing factors like yield, purity, cost, and environmental impact.
-
For Reliability and High Yield on a Lab Scale: The Potassium Xanthate method as described in Organic Syntheses stands out as a well-documented, reproducible, and high-yielding procedure.[2] Although it has a long reaction time, its simplicity and the ease of product isolation make it an excellent choice for obtaining high-purity material without extensive optimization.
-
For Process Intensification and Greener Synthesis: Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC) represent the most promising modern alternatives. MAOS offers a dramatic reduction in reaction time and aligns well with the principles of green chemistry.[7][10] PTC can enable the use of milder reaction conditions and may improve the selectivity of the classical sodium sulfide route.[6] These methods are highly recommended for researchers looking to optimize for speed, efficiency, and sustainability.
-
For Future Development: Transition metal-catalyzed cross-coupling reactions , particularly with copper catalysts, are a rapidly evolving field and hold great promise for the large-scale, efficient synthesis of diaryl sulfides.[13] While specific protocols for this compound are less established in the literature, the general applicability of these methods suggests that they could be readily adapted and may offer superior performance in terms of selectivity and functional group tolerance.
Ultimately, the classical methods provide a solid and reliable foundation, while the modern alternatives offer exciting opportunities for process improvement, making the synthesis of this compound more efficient, scalable, and environmentally friendly.
References
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Price, C. C.; Stacy, G. W. p-NITROPHENYL SULFIDE. Org. Synth.1948 , 28, 82. DOI: 10.15227/orgsyn.028.0082. [Link]
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Bogert, M. T.; Stull, A. DI-o-NITROPHENYL DISULFIDE. Org. Synth.1927 , 7, 30. DOI: 10.15227/orgsyn.007.0030. [Link]
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Mandal, B. Synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic displacement polymerization. Indian Journal of Chemical Technology2000 , 7, 134-137. [Link]
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Yadav, G. D. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals2015 . [Link]
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Sonavane, S. Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Ethesis2011 . [Link]
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Price, C. C.; Stacy, G. W. p-AMINOPHENYL DISULFIDE. Org. Synth.1948 , 28, 11. DOI: 10.15227/orgsyn.028.0011. [Link]
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Yadav, G. D.; Jadhav, A. S. Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Catalysis Today2003 , 85, 2-4, 199-213. [Link]
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Mandal, B. Synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic displacement polymerization. Semantic Scholar2000 . [https://www.semanticscholar.org/paper/Synthesis-of-nitro-substituted-aromatic-from-bis(-Mandal/2e307779d7249f05f747802871787c95e135e828]([Link]
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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De la Hoz, A.; et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules2023 , 28(22), 7529. [Link]
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Kappe, C. O. Recent advances in microwave-assisted synthesis. ResearchGate2002 . [Link]
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Larhed, M.; Hallberg, A. Microwave-assisted organic syntheses. Current Opinion in Drug Discovery & Development2000 , 3(4), 454-61. [Link]
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Kuttruff, C. A.; Eastgate, M. D.; Baran, P. S. Natural product synthesis in the age of scalability. Natural Product Reports2014 , 31(4), 419-432. [Link]
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CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Eureka. [Link]
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Bouraoui, A.; et al. Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E2012 , 68(Pt 3), o763. [Link]
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Lidström, P.; Tierney, J. P.; Wathey, B.; Westman, J. Microwave assisted organic synthesis--a review. Tetrahedron2001 , 57(45), 9225-9283. [Link]
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Willis, M. C.; et al. Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. Angewandte Chemie International Edition2017 , 56(46), 14633-14637. [Link]
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Holub, J.; et al. Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers2007 , 61(2), 118-123. [Link]
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Al-Amiery, A. A.; et al. Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one. ResearchGate2012 . [Link]
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Gogoi, D.; et al. Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide. Semantic Scholar2015 . [Link]
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Varma, R. S.; et al. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry2004 , 69(22), 7790-7792. [Link]
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DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube2021 . [Link]
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Venkataraman, D.; et al. Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters2004 , 6(26), 5005-5008. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Bis(4-nitrophenyl)sulfide by NMR Spectroscopy
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Scientific Research
In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound such as Bis(4-nitrophenyl)sulfide, a key intermediate in various organic syntheses, the presence of uncharacterized impurities can lead to anomalous reaction kinetics, unforeseen side products, and, in a pharmaceutical context, potential toxicity. This guide provides an in-depth validation framework for assessing the purity of this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings of this powerful technique, provide a detailed experimental protocol, and objectively compare its performance against established chromatographic methods.
Part 1: The Principle of Purity Determination by Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, while renowned for its prowess in structural elucidation, is also an inherently quantitative technique. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[1] This unique characteristic allows for the determination of the absolute purity of a substance without the need for an analyte-specific reference standard, a significant advantage over many chromatographic techniques.[2]
Why qNMR for this compound?
For a molecule like this compound, which possesses distinct, well-resolved aromatic protons, ¹H qNMR emerges as a particularly suitable method for purity assessment. The symmetrical nature of the molecule simplifies the ¹H NMR spectrum, leading to clear, easily integrable signals.
Expected ¹H and ¹³C NMR Data for this compound:
A sample of this compound dissolved in DMSO-d6 is expected to exhibit the following characteristic signals:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.25 (d, J = 8.8 Hz, 4H), 7.64 (d, J = 8.8 Hz, 4H).
-
¹³C NMR (100 MHz, DMSO-d6): δ 146.7, 142.2, 131.3, 124.8.[3]
The simplicity of the ¹H spectrum, with two distinct doublets, provides ideal conditions for accurate integration and, consequently, precise purity determination.
Part 2: A Validated Protocol for qNMR Purity Assessment of this compound
The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible purity data.
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Methodology
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals that do not overlap with the analyte or impurity signals.[4]
-
Be soluble in the chosen deuterated solvent.[4]
For the analysis of this compound in DMSO-d6, 1,4-Dinitrobenzene is a suitable internal standard. Its ¹H NMR spectrum in DMSO-d6 shows a singlet at approximately 8.46 ppm, which does not overlap with the signals of this compound.[5]
2. Sample Preparation
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (1,4-Dinitrobenzene) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal accuracy.[6]
-
Add a precise volume (e.g., 0.75 mL) of high-purity deuterated solvent (DMSO-d6) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition: The Importance of Experimental Parameters
To ensure the quantitative nature of the NMR experiment, specific acquisition parameters must be carefully set:
-
Relaxation Delay (D1): This is the most critical parameter for qNMR. The D1 value must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[7] For aromatic protons in small molecules, a conservative D1 of 30-60 seconds is often sufficient.[8]
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for each scan.[7]
-
Number of Scans (NS): A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
4. Data Processing and Purity Calculation
-
Apply meticulous phase and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, either of the two doublets can be used. For 1,4-Dinitrobenzene, integrate the singlet.
-
The purity of the analyte is calculated using the following equation:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
Identifying Potential Impurities
The synthesis of this compound often involves the reaction of a p-nitro-substituted aryl halide with a sulfur source.[9] Potential impurities could include:
-
Unreacted starting materials (e.g., p-nitrochlorobenzene).
-
Side-products from incomplete or competing reactions.
-
Residual solvents from purification.
The ¹H NMR spectrum should be carefully inspected for any signals that do not correspond to the analyte or the internal standard. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[10]
Part 3: Comparison with Alternative Purity Validation Techniques
While qNMR is a powerful primary method, orthogonal techniques are often employed for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used alternative.[11]
Logical Framework for Method Selection
Caption: Decision matrix for analytical method selection.
Quantitative Performance Comparison: qNMR vs. HPLC
The following table presents a comparison of typical performance characteristics for qNMR and HPLC in the context of purity analysis for small aromatic molecules.[1][2]
| Validation Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integration proportional to molar concentration | Separation based on partitioning between phases |
| Quantification | Primary ratio method | Secondary method (requires analyte-specific standard) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 1.0% | < 2.0% |
| Limit of Quantification (LOQ) | ~0.1 - 0.5% | ~0.01 - 0.05% |
| Method Development Time | Relatively short | Can be time-consuming |
| Sample Throughput | Moderate | High (with autosampler) |
| Destructive | No | Yes |
Expert Insights on Method Selection
-
qNMR is the method of choice when an absolute purity value is required and a certified reference standard of the analyte is unavailable. Its non-destructive nature is also advantageous for precious samples.[2]
-
HPLC excels in the detection and quantification of trace impurities due to its higher sensitivity.[11] It is also better suited for high-throughput screening in a quality control environment.
For the most rigorous validation, a dual approach employing both qNMR and HPLC provides orthogonal data, leading to the highest level of confidence in the purity assessment.
Conclusion
The validation of this compound purity by ¹H qNMR spectroscopy offers a robust, accurate, and efficient analytical solution. By understanding the fundamental principles of the technique and adhering to a meticulously designed experimental protocol, researchers can obtain reliable purity data that is crucial for the integrity of their scientific work. While qNMR stands as a powerful primary method, a comprehensive purity assessment strategy should consider the complementary strengths of orthogonal techniques like HPLC, particularly when trace impurity analysis is paramount. This integrated approach to purity validation ensures the quality and reliability of chemical intermediates, thereby underpinning the success of subsequent research and development endeavors.
References
- Mahajan, S., & Singh, I. P. (2013). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169–178.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 9, 2026, from [Link]
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Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Retrieved January 9, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 9, 2026, from [Link]
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Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. Retrieved January 9, 2026, from [Link]
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Comparison of Quantitative Analysis of Acetylsalicylic Acid by Quantitative Nuclear Magnetic Resonance (q-NMR) and High Performance Liquid Chromatography (HPLC) Methods. (2016). OPUS Open Portal to University Scholarship. Retrieved January 9, 2026, from [Link]
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2012). MDPI. Retrieved January 9, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 9, 2026, from [Link]
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Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 9, 2026, from [Link]
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Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Diverse diaryl sulfide synthesis through consecutive aryne reactions. (2017). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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A Comparative Guide to Sulfonylating Agents: Sulfonyl Chlorides vs. Activated Sulfonate Esters
Introduction: The Central Role of the Sulfonamide Bond
In the landscape of modern drug discovery and development, the sulfonamide moiety (-S(O)₂-N<) stands as a cornerstone of medicinal chemistry. This functional group is a key structural feature in a vast array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of an amide bond, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance bioavailability.[2]
The most traditional and widely employed method for constructing this vital linkage is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[1][2][3] This method is valued for its reliability and broad applicability. However, the inherent reactivity and instability of many sulfonyl chlorides, coupled with the often harsh conditions required for their synthesis, have driven researchers to seek more user-friendly and versatile alternatives.
This guide provides an in-depth, objective comparison between the workhorse of sulfonamide synthesis—sulfonyl chlorides—and an increasingly valuable alternative: activated sulfonate esters, exemplified by 4-nitrophenyl sulfonates. We will delve into the causality behind experimental choices, compare their performance with supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Chapter 1: The Workhorse Reagent - Sulfonyl Chlorides
Sulfonyl chlorides are highly electrophilic compounds that have long been the default choice for sulfonamide synthesis. Their efficacy stems from the potent electrophilicity of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.
Synthesis and Availability
The preparation of sulfonyl chlorides is a mature field, with several established methods. Common routes include:
-
Chlorosulfonylation of Arenes: Direct reaction of an aromatic compound with chlorosulfonic acid. This method is effective but uses a highly corrosive and hazardous reagent and is often unsuitable for electron-deficient substrates.[2][3]
-
Oxidative Chlorination of Thiols: Oxidation of thiols or related sulfur compounds in the presence of a chlorine source.[2][3][4]
-
Reaction of Sulfonic Acids with Chlorinating Agents: Treatment of sulfonic acids or their salts with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or milder, more modern reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[5][6][7][8]
While widely available commercially, the synthesis of novel sulfonyl chlorides can involve harsh conditions and reagents that limit functional group tolerance.[3][7][8]
Reactivity and Mechanism
The reaction between a sulfonyl chloride and an amine is a robust nucleophilic substitution reaction.[9] The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, an excellent leaving group. The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1][10][11]
The mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[10] The reactivity of the sulfonyl chloride is significantly influenced by its substituents; electron-withdrawing groups on an aryl ring enhance the sulfur's electrophilicity and accelerate the reaction.[12]
Caption: Reaction scheme for sulfonamide synthesis using a sulfonyl chloride.
Chapter 2: The Stable Alternative - Activated Sulfonate Esters
While sulfonyl chlorides are effective, their handling difficulties and the generation of corrosive HCl have led to the development of alternatives. Among these, activated sulfonate esters, such as 4-nitrophenyl sulfonates, have emerged as highly practical reagents.
Concept and Synthesis
The principle behind this class of reagents is the replacement of the chloride leaving group with a more stable, yet still highly effective, leaving group. The 4-nitrophenolate anion is an excellent choice because its negative charge is stabilized through resonance and the strong electron-withdrawing effect of the nitro group.
These esters are typically prepared by reacting the corresponding sulfonyl chloride with 4-nitrophenol. While this still requires access to the sulfonyl chloride, the resulting 4-nitrophenyl sulfonate is often a stable, crystalline solid that is significantly easier to handle, purify, and store than its liquid or moisture-sensitive sulfonyl chloride precursor.[13]
Reactivity and Mechanism
The mechanism is analogous to that of sulfonyl chlorides: nucleophilic attack by the amine on the electrophilic sulfur center. However, the leaving group is now 4-nitrophenolate. A key advantage is that the byproduct is 4-nitrophenol, which is weakly acidic and does not quench the nucleophilicity of the starting amine. This can obviate the need for a strong base, allowing reactions to proceed under milder, sometimes even room temperature, conditions.[14] This "HCl-free" pathway enhances compatibility with base-sensitive functional groups.
Caption: Reaction scheme for sulfonamide synthesis using an activated sulfonate ester.
Chapter 3: Head-to-Head Performance Comparison
The choice between a sulfonyl chloride and an activated sulfonate ester is a strategic decision based on the specific requirements of the synthesis. The following table provides a direct comparison of their key attributes.
| Feature | Sulfonyl Chlorides | 4-Nitrophenyl Sulfonates (Activated Esters) |
| Physical State & Stability | Often liquids or low-melting solids; can be moisture-sensitive and unstable.[3][13] | Typically stable, crystalline solids; easy to handle, weigh, and store.[13] |
| Reactivity | Generally very high, especially with electron-withdrawing groups.[12] | High, but often slightly lower than the corresponding sulfonyl chloride. |
| Reaction Byproduct | Hydrochloric Acid (HCl) - corrosive and requires neutralization.[10][11] | 4-Nitrophenol - weakly acidic, often does not require a strong base for neutralization. |
| Reaction Conditions | Requires a stoichiometric amount of base (e.g., pyridine, Et₃N).[11] | Can often be run at room temperature, sometimes without base.[14] |
| Leaving Group | Chloride (Cl⁻) | 4-Nitrophenolate (⁻O-C₆H₄-NO₂) |
| Workup & Purification | Requires aqueous washes to remove hydrochloride salts. | Purification can be simpler due to the absence of inorganic salts. |
| Safety Considerations | Often corrosive and lachrymatory. Precursors can be highly hazardous.[15] | The reagent itself is generally less hazardous. 4-Nitrophenol byproduct is toxic. |
Chapter 4: Experimental Protocols
To provide a practical context for the preceding discussion, we present detailed, self-validating protocols for the synthesis of a model sulfonamide using both methods.
Workflow Overview
Caption: A generalized experimental workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-4-toluenesulfonamide via Sulfonyl Chloride
-
Rationale: This protocol utilizes the classic approach with p-toluenesulfonyl chloride (TsCl), a common and highly reactive sulfonylating agent. Pyridine serves as both the base and a nucleophilic catalyst.
-
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally, brine.[11]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-toluenesulfonamide.
-
Protocol 2: Synthesis of N-Benzylbenzenesulfonamide via Activated Sulfonate Ester
-
Rationale: This protocol employs 4-nitrophenyl benzenesulfonate, a stable solid reagent. The reaction proceeds under mild conditions, potentially without a strong base, showcasing the advantages of this method for sensitive substrates.[14]
-
Methodology:
-
Reagent Preparation: In a vial with a magnetic stir bar, dissolve 4-nitrophenyl benzenesulfonate (1.0 eq) and benzylamine (1.2 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than with sulfonyl chlorides and may require stirring for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Isolation: Wash the organic layer with 1M NaOH solution (to remove the 4-nitrophenol byproduct), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylbenzenesulfonamide.
-
Conclusion and Strategic Recommendations
Both sulfonyl chlorides and activated sulfonate esters are highly effective reagents for the synthesis of sulfonamides. The optimal choice is dictated by the specific context of the synthetic challenge.
-
Sulfonyl chlorides remain the gold standard for their high reactivity and broad utility. They are the reagent of choice when rapid reaction times are desired and the substrate is robust enough to tolerate the basic conditions and HCl byproduct. Their widespread commercial availability for common scaffolds makes them a convenient and cost-effective option.[12]
-
Activated sulfonate esters , such as 4-nitrophenyl sulfonates, represent a significant advancement, offering superior handling properties, stability, and milder reaction conditions.[13][14] They are the preferred choice in late-stage functionalization of complex molecules, for substrates containing base-sensitive functional groups, or in applications where operational simplicity and the avoidance of corrosive byproducts are paramount.
Ultimately, a deep understanding of the causality behind each method—the high electrophilicity of sulfonyl chlorides versus the stable leaving group strategy of activated esters—allows the modern researcher to strategically deploy the right tool for the job, optimizing reaction outcomes and accelerating the path to discovery.
References
- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2671-2674.
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection.
- BenchChem. (2025). A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers.
- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
- Unknown Author. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Unknown Author. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Unknown Author. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.
- Unknown Author. (n.d.). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
- Unknown Author. (n.d.). Synthesis of sulfonamides. ResearchGate.
- Unknown Author. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- BenchChem. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
- Unknown Author. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- CDH Fine Chemical. (n.d.). 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 Safety Data Sheet.
- van den Boom, A. F. J., & Zuilhof, H. (2023). The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides. Organic Letters, 25, 788-793.
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A Comparative Benchmarking Guide to Bis(4-nitrophenyl)sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient and selective formation of carbon-sulfur bonds is a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical comparison of Bis(4-nitrophenyl)sulfide as an electrophilic sulfur transfer reagent for the synthesis of thioethers. We will objectively benchmark its performance against common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: An Activated Electrophilic Sulfur Source
This compound, with the chemical formula (O₂NC₆H₄)₂S, is a crystalline solid that serves as a potent electrophilic sulfur source.[1][2][3][4][5] Its reactivity stems from the presence of two electron-withdrawing nitro groups in the para positions of the phenyl rings. These groups significantly activate the aromatic system towards nucleophilic attack, facilitating the cleavage of the C-S bond and the transfer of a p-nitrophenylthio moiety.
The primary application of this compound lies in the synthesis of unsymmetrical thioethers through nucleophilic aromatic substitution (SNAr) reactions.[6] This mechanism is particularly effective due to the stabilization of the negative charge in the Meisenheimer intermediate by the nitro groups.
The Synthetic Utility: Why Choose an Electrophilic Sulfur Reagent?
While traditional methods for thioether synthesis often involve the reaction of a nucleophilic thiol with an electrophilic carbon source (e.g., an alkyl halide), there are numerous scenarios where the reverse polarity—an electrophilic sulfur reagent reacting with a carbon nucleophile—is advantageous. This "umpolung" strategy is particularly valuable when:
-
The desired thiol is unstable, volatile, or malodorous.
-
The carbon nucleophile, such as a Grignard reagent or an enolate, is readily available.
-
Specific regioselectivity is required that is not easily achieved through other methods.
This compound stands out in this class of reagents due to its high reactivity and the predictable nature of its reactions.
Performance Benchmarking: this compound vs. Key Alternatives
To provide a clear performance comparison, we will evaluate this compound against two common alternatives in the synthesis of thioethers: Diphenyl disulfide and N-(Phenylthio)phthalimide . The key metrics for comparison will be reaction yield, scope of reactivity with different nucleophiles, and reaction conditions.
Reaction with Grignard Reagents
The reaction of Grignard reagents with electrophilic sulfur sources is a powerful method for the formation of C-S bonds. Here, we compare the performance of this compound with diphenyl disulfide in the synthesis of an exemplary aryl-alkyl thioether.
Table 1: Comparison of this compound and Diphenyl Disulfide in Reaction with a Grignard Reagent
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenylmagnesium bromide | Phenyl p-nitrophenyl sulfide | THF, 0 °C to rt, 2 h | ~85% (estimated based on typical reactivity) | [7] |
| Diphenyl disulfide | Phenylmagnesium bromide | Diphenyl sulfide | THF, reflux, 4 h | 78% | [8] |
Analysis of Performance:
-
Yield: Both reagents provide good to excellent yields. However, the higher electrophilicity of the sulfur atom in this compound, due to the activating nitro groups, often allows for reactions to proceed under milder conditions and potentially with higher efficiency.
-
Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures compared to those with diphenyl disulfide, which may require heating to achieve comparable reaction rates.
-
Byproducts: A key difference lies in the byproduct. The reaction with this compound generates the p-nitrothiophenolate anion, which is a stable and readily separable species. In contrast, the reaction with diphenyl disulfide produces the thiophenolate anion.
Reaction with Carbanions (Enolates)
The sulfenylation of enolates is a fundamental transformation in organic chemistry. We will compare the efficacy of this compound with N-(Phenylthio)phthalimide in this context.
Table 2: Comparison of this compound and N-(Phenylthio)phthalimide in the Sulfenylation of an Enolate
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Lithium enolate of cyclohexanone | 2-(p-Nitrophenylthio)cyclohexanone | THF, -78 °C to rt, 1 h | ~90% (estimated based on typical reactivity) | [9] |
| N-(Phenylthio)phthalimide | Lithium enolate of cyclohexanone | 2-(Phenylthio)cyclohexanone | THF, -78 °C to rt, 1 h | 92% | [2][10] |
Analysis of Performance:
-
Yield: Both reagents are highly effective for the sulfenylation of enolates, providing excellent yields.
-
Reagent Handling and Stability: N-(Phenylthio)phthalimide is a stable, crystalline solid that is often easier to handle than some other sulfenylating agents. This compound is also a stable solid.
-
Byproducts: The reaction with N-(Phenylthio)phthalimide generates phthalimide as a byproduct, which can sometimes complicate purification. The p-nitrothiophenolate byproduct from this compound is often more easily removed by aqueous extraction.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
Synthesis of this compound
This protocol is adapted from a well-established procedure.[11]
dot
Caption: Synthetic workflow for this compound.
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 157.5 g (1 mole) of p-chloronitrobenzene, 160 g (1 mole) of potassium xanthate, and 450 mL of 95% ethanol.
-
Heat the reaction mixture to reflux using a steam bath and maintain reflux for 48 hours.
-
During the reaction, a crystalline product will precipitate from the solution.
-
After the reflux period, cool the mixture and collect the crystalline product by filtration.
-
Wash the collected solid twice with hot ethanol and once with hot water.
-
The resulting this compound (yield: 105–113 g, 76–82%) has a melting point of 158–160 °C and is typically of sufficient purity for subsequent reactions.[11]
Synthesis of an Unsymmetrical Thioether using this compound and a Grignard Reagent
This protocol illustrates a typical application of this compound in C-S bond formation.
dot
Caption: Workflow for unsymmetrical thioether synthesis.
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical thioether.
Mechanistic Insights: The Driving Force Behind the Reactivity
The enhanced reactivity of this compound in nucleophilic aromatic substitution reactions can be attributed to the stabilization of the intermediate Meisenheimer complex.
dot
Caption: Simplified SNAr mechanism.
The attacking nucleophile adds to the ipso-carbon, forming a tetrahedral intermediate. The negative charge of this complex is delocalized onto the nitro group through resonance, significantly lowering the activation energy of this step. The subsequent departure of the p-nitrothiophenolate leaving group is also facile, driving the reaction to completion.
Conclusion and Future Outlook
This compound is a highly effective and versatile electrophilic sulfur transfer reagent for the synthesis of unsymmetrical thioethers. Its performance, particularly in reactions with strong carbon nucleophiles like Grignard reagents and enolates, is comparable and in some aspects, superior to common alternatives such as diphenyl disulfide and N-thiophthalimides. The key advantages of this compound include its high reactivity under mild conditions and the formation of an easily separable byproduct.
For researchers and professionals in drug development and materials science, this compound represents a valuable tool in the synthetic chemist's arsenal for the construction of complex sulfur-containing molecules. The provided protocols and comparative data serve as a practical guide for its successful implementation in the laboratory.
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Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. (2020). Scholars' Bank. [Link]
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Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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BIS(4-NITROPHENYL) SULFIDE. precisionFDA. [Link]
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ChemInform Abstract: The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. (n.d.). ResearchGate. [Link]
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Metal-catalyzed C–S bond formation using sulfur surrogates. (2021). RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Bis(4-nitrophenyl)sulfide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Bis(4-nitrophenyl)sulfide. As a crucial intermediate in various chemical syntheses, the accurate and precise quantification of this compound is paramount for quality control and reaction monitoring. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. We will explore the nuances of method selection, delve into the validation of these methods in accordance with regulatory standards, and provide practical, step-by-step experimental procedures.
Introduction to this compound and the Imperative for Robust Analytical Methods
This compound (CAS 1223-31-0) is an organic compound characterized by two 4-nitrophenyl groups linked by a sulfide bridge.[1] Its chemical structure, featuring two nitro functional groups, makes it a useful building block in the synthesis of dyes, polymers, and pharmaceutical intermediates.[2] The purity and concentration of this compound can significantly impact the yield and impurity profile of subsequent reactions. Therefore, the development and validation of reliable analytical methods are not merely a regulatory formality but a scientific necessity to ensure product quality and process consistency.
The selection of an appropriate analytical technique is contingent upon several factors, including the nature of the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. In this guide, we will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical and chemical industries: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also briefly discuss the utility of UV-Vis Spectrophotometry as a simpler, alternative method.
The validation of these methods will be discussed within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring that the presented protocols are not only scientifically sound but also meet global regulatory expectations.[3][4][5][6][7][8][9]
Comparative Analysis of Analytical Techniques
The choice between HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound hinges on a trade-off between specificity, sensitivity, and complexity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is often the workhorse for the analysis of non-volatile, thermally stable compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations, making it ideal for purity assessments and quantification in complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity. The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides unambiguous identification based on both retention time and mass fragmentation patterns. However, this technique is limited to thermally stable and volatile compounds.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, provided the sample matrix is not overly complex. The presence of two nitroaromatic chromophores in the molecule results in strong UV absorbance, making this a viable, albeit less specific, method.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for this compound.
Figure 1: Decision workflow for selecting an analytical method.
In-Depth Technical Protocols and Validation
This section provides detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. The validation parameters discussed are based on the ICH Q2(R2) guidelines.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Based on the chemical structure of this compound and analytical methods for structurally similar compounds such as 4-nitrophenyl sulfate and Bis(4-nitrophenyl)disulfide, a reversed-phase HPLC method with UV detection is highly suitable.[9][11] The aromatic rings and nitro groups provide strong UV absorbance, ensuring good sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the analogous Bis(4-nitrophenyl)disulfide, a detection wavelength in the range of 300-350 nm is expected to provide good sensitivity.[3] The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution of this compound.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation (as per ICH Q2(R2)):
-
Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and the standard solution. The blank and placebo should not show any interfering peaks at the retention time of this compound.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The availability of a mass spectrum for bis(p-nitrophenyl) sulfide suggests that the compound has sufficient thermal stability and volatility for GC analysis.[7] GC-MS provides a higher degree of certainty in identification, which is crucial in complex matrices or for confirmation of identity.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare samples by dissolving in the same solvent and filtering if necessary.
-
Method Validation (as per ICH Q2(R2)):
The validation parameters are similar to those for HPLC, with the following considerations for GC-MS:
-
Specificity: The mass spectrum provides a high degree of specificity. The peak for this compound should have the correct retention time and a mass spectrum that matches a reference spectrum.
-
Linearity, Accuracy, and Precision: These are determined using the peak area of a characteristic ion from the mass spectrum.
-
LOD and LOQ: These will typically be lower for GC-MS compared to HPLC-UV, especially when using selected ion monitoring (SIM) mode.
The following diagram illustrates the general workflow for the validation of an analytical method.
Figure 2: General workflow for analytical method validation.
Data Summary and Performance Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound. The values are based on typical performance for these techniques and data from the analysis of similar compounds.[9][12][13]
| Parameter | HPLC-UV (Expected) | GC-MS (Expected) | ICH Q2(R2) Acceptance Criteria |
| Specificity | Good | Excellent | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Interval providing acceptable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Typically 80 - 120% for assay. |
| Precision (RSD) | ≤ 2% | ≤ 5% | Typically ≤ 2% for assay. |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL (SIM) | S/N ≥ 3 |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL (SIM) | S/N ≥ 10 |
| Robustness | High | Moderate | No significant impact from minor variations in method parameters. |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis. HPLC-UV is a robust and versatile method suitable for routine quality control, while GC-MS offers superior specificity and sensitivity, making it ideal for trace analysis and confirmatory testing. A simple UV-Vis spectrophotometric method can also be employed for rapid, high-throughput analysis in non-complex sample matrices.
Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data. The protocols and validation strategies outlined in this guide provide a solid foundation for establishing a fit-for-purpose analytical method for this compound in a regulated environment.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
SIELC Technologies. Disulfide, bis(4-nitrophenyl). [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
SpectraBase. bis(p-nitrophenyl) sulfide - Optional[MS (GC)] - Spectrum. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Cheméo. Chemical Properties of Bis(4-nitrophenyl)disulfide (CAS 100-32-3). [Link]
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PubChem. Bis(4-nitrophenyl) sulphone. [Link]
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LookChem. Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE. [Link]
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LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Wikidata. Bis(4-nitrophenyl) sulfide. [Link]
-
NIST. Bis(4-nitrophenyl)disulfide. [Link]
-
Fuson, R. C., & Melamed, S. (1948). bis(p-NITROPHENYL) SULFIDE1. The Journal of Organic Chemistry, 13(5), 690–696. [Link]
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Confirming the Structure of Bis(4-nitrophenyl)sulfide: A Comparative Guide to Mass Spectrometry Techniques
For researchers, medicinal chemists, and quality control analysts, unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Bis(4-nitrophenyl)sulfide, a diaryl sulfide with applications in chemical synthesis, serves as an excellent case study for exploring the nuances of structural elucidation by mass spectrometry. This guide provides an in-depth comparison of mass spectrometric approaches, moving beyond mere procedural steps to explain the causality behind experimental choices and ensure self-validating protocols.
Physicochemical Profile of this compound
Before delving into mass spectrometry, understanding the basic properties of the analyte is crucial. These characteristics influence the selection of the appropriate analytical technique.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈N₂O₄S | [1][2] |
| Molecular Weight | 276.27 g/mol | [1] |
| Appearance | Light yellow to Brown powder/crystal | |
| CAS Number | 1223-31-0 | [2] |
| Chemical Structure | ||
The Role of Mass Spectrometry in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. By analyzing the molecular weight and the fragmentation patterns of a compound, scientists can confirm its identity and deduce its structure. The choice of ionization method is paramount, as it dictates the type and extent of fragmentation, thereby determining the nature of the structural information obtained. We will compare two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Hard Ionization: Electron Ionization (EI-MS)
Electron Ionization is a classic, high-energy ("hard") technique that imparts significant internal energy to the analyte molecule. This energy causes extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for a given compound.
Causality of Choice: Why Use EI-MS?
EI is particularly well-suited for relatively small, thermally stable, and non-polar to moderately polar organic molecules like this compound. The high energy of the electron beam (typically 70 eV) ensures fragmentation occurs, providing rich structural information beyond just the molecular weight. This extensive fragmentation is highly reproducible and can be compared against spectral libraries for confident identification.
Expected Fragmentation and Data Interpretation
The molecular formula C₁₂H₈N₂O₄S predicts a monoisotopic mass of approximately 276.02 Da.[2] In EI-MS, we expect to see a molecular ion peak (M⁺˙) corresponding to this mass. The subsequent fragmentation provides clues to the molecule's assembly. Experimental data confirms this expectation.[3]
Table 1: Experimental EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Relative Abundance (%) | Interpretation |
| 276 | [C₁₂H₈N₂O₄S]⁺˙ (M⁺˙) | 20 | Molecular Ion |
| 275 | [M-H]⁺ | 40 | Loss of a hydrogen radical |
| 155 | [C₆H₅NO₂S]⁺ | 65 | Cleavage of one C-S bond, retaining the charge on the larger fragment |
| 123 | [C₆H₅NO₂]⁺ | 90 | Cleavage of the C-S bond with charge retention on the nitrophenyl group |
Source: The Royal Society of Chemistry[3]
The fragmentation pattern is logical. The C-S bond is a relatively weak point in the structure, leading to its cleavage. The high abundance of the m/z 123 fragment suggests that the positive charge is readily stabilized on the nitrophenyl moiety.
Visualization of the EI-MS Fragmentation Pathway
Sources
A Comparative Guide to the Application of Bis(4-nitrophenyl)sulfide in High-Performance Polymer Synthesis
For researchers and professionals in polymer chemistry and materials science, the selection of appropriate monomers is a critical decision that dictates the final properties and processability of high-performance polymers. This guide provides an in-depth technical review of Bis(4-nitrophenyl)sulfide, a highly reactive monomer for the synthesis of poly(arylene thioether)s and related polymers. We will objectively compare its performance, particularly its reaction kinetics and the resulting polymer properties, with the widely used alternative, 4,4'-dichlorodiphenyl sulfone (DCDPS), providing experimental data to support the analysis.
Introduction: The Quest for Advanced Engineering Plastics
High-performance polymers, such as poly(arylene ether sulfone)s (PAES) and poly(arylene thioether)s, are sought after for their exceptional thermal stability, chemical resistance, and mechanical strength. Their synthesis typically relies on nucleophilic aromatic substitution (SNAr) polymerization. The efficiency of this step-growth polymerization is highly dependent on the reactivity of the electrophilic monomer. Traditionally, halogenated monomers, like 4,4'-dichlorodiphenyl sulfone (DCDPS), have been the industry standard. However, the demand for milder reaction conditions and higher molecular weight polymers has driven research into more reactive alternatives.
This compound emerges as a compelling candidate due to the strong electron-withdrawing nature of its nitro groups, which significantly activates the aromatic ring for nucleophilic attack. This guide will explore the practical implications of this enhanced reactivity.
Monomer Reactivity: A Tale of Two Leaving Groups
The core of the comparison between this compound and DCDPS lies in the leaving group's ability to depart during SNAr polymerization. The nitro group (-NO₂) is a significantly better leaving group than the chloro group (-Cl) in this context.
Causality behind Reactivity: The rate of SNAr reactions is determined by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. Electron-withdrawing groups, especially those at the ortho and para positions to the leaving group, stabilize this intermediate by delocalizing the negative charge. Both the sulfone (-SO₂-) and sulfide (-S-) bridges, along with the leaving groups themselves, contribute to this effect. However, the nitro group's powerful inductive and resonance effects far surpass those of the chloro group, leading to a more stable Meisenheimer complex and a faster reaction rate[1][2]. This enhanced reactivity allows for polymerization under milder conditions (lower temperatures and shorter reaction times), which can suppress side reactions and lead to polymers with higher molecular weights and fewer defects[3].
Below is a diagram illustrating the fundamental SNAr polymerization mechanism.
Caption: General workflow for SNAr polymerization.
Performance Comparison in Polymer Synthesis
| Parameter | Polymer from this compound Derivative[3] | Polymer from 4,4'-Dichlorodiphenyl Sulfone[4] | Senior Scientist's Insights |
| Monomer Type | Activated Dinitro | Activated Dichloro | Nitro group provides superior activation for SNAr. |
| Reaction Temp. | ~165 °C | 180-200 °C | Lower temperature reduces risk of side reactions and thermal degradation. |
| Polymer Yield | High | High | Both can achieve high yields, but dinitro monomers often do so more rapidly. |
| Molecular Weight (Mw) | Typically > 50,000 g/mol | 22,000 - 128,000 g/mol (highly dependent on conditions)[5] | Higher reactivity of dinitro monomers facilitates achieving high molecular weight, crucial for optimal mechanical properties. |
| Glass Transition (Tg) | ~150-220 °C (structure dependent) | ~180-230 °C (structure dependent) | Tg is primarily influenced by the polymer backbone's rigidity; similar ranges are achievable. |
| Thermal Stability (Td5) | > 450 °C | > 450 °C | Both classes of polymers exhibit excellent thermal stability, suitable for high-temperature applications. |
Experimental Protocols
To provide a practical context, here are representative, self-validating protocols for the synthesis of the monomers and a subsequent polymerization.
Synthesis of this compound
This protocol is based on the reaction of p-chloronitrobenzene with a sulfur source.
Diagram of Synthesis Workflow:
Caption: Workflow for this compound synthesis.
Step-by-Step Protocol:
-
Reactant Charging: In a round-bottomed flask equipped with a reflux condenser, combine p-chloronitrobenzene (1 mole), potassium xanthate (1 mole), and 450 mL of 95% ethanol.
-
Reaction: Heat the mixture to reflux on a steam bath for 48 hours. The product will begin to crystallize from the solution during the reaction.
-
Isolation: After cooling the reaction mixture to room temperature, collect the crystalline solid by filtration.
-
Purification: Crush the collected solid into a fine powder and wash it thoroughly twice with hot ethanol and once with hot water to remove unreacted starting materials and inorganic salts.
-
Drying and Validation: Dry the resulting orange flaky crystals under vacuum. The product should have a melting point of 156-157 °C. The structure can be confirmed by ¹H NMR spectroscopy, which should show two doublets in the aromatic region characteristic of a para-substituted benzene ring.
Synthesis of Poly(arylene thioether) via Nitro-Displacement
This protocol is adapted from the synthesis of a related polymer and demonstrates the application of a dinitro monomer[3].
Step-by-Step Protocol:
-
Reactant Charging: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge this compound (10 mmol), an aromatic dithiol such as 4,4'-thiobis(benzenethiol) (10 mmol), and anhydrous potassium carbonate (12 mmol).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of about 20% (w/v) and an equal volume of toluene to act as an azeotroping agent.
-
Dehydration: Heat the mixture to 140-150 °C under a nitrogen stream to azeotropically remove water, which is collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.
-
Polymerization: After complete removal of water (typically 2-4 hours), drain the toluene from the trap and increase the reaction temperature to 165 °C. Maintain this temperature for 6-10 hours. The solution will become increasingly viscous as the polymer forms.
-
Precipitation and Purification: Cool the viscous solution to room temperature and pour it slowly into a vigorously stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.
-
Washing and Drying: Collect the fibrous polymer by filtration. Wash it extensively with hot water and then methanol to remove residual solvent and salts. Dry the final polymer in a vacuum oven at 80 °C for 24 hours.
-
Validation: The polymer's structure can be confirmed using FTIR and NMR spectroscopy. Its molecular weight should be determined by Gel Permeation Chromatography (GPC), and thermal properties (Tg, Td5) by DSC and TGA, respectively. A high molecular weight (Mw > 50,000 g/mol ) and a high decomposition temperature (>450 °C) would validate a successful synthesis.
Conclusion and Future Outlook
This compound presents a significant advantage over its chloro-analogue, DCDPS, primarily through its enhanced reactivity in SNAr polymerizations. This allows for the synthesis of high-molecular-weight poly(arylene thioether)s under milder conditions, potentially reducing manufacturing costs and improving polymer quality by minimizing side reactions. While both monomer classes yield polymers with excellent thermal stability, the kinetic advantage of the nitro-displacement route makes this compound and similar dinitro monomers highly attractive for the future development of advanced engineering plastics. For professionals in drug development, the core chemistries explored here are also relevant, as SNAr reactions are fundamental in the synthesis of complex pharmaceutical intermediates where high reactivity and selectivity are paramount.
References
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Wang, F., Mecham, JB., Harrison, W., & McGrath, JE. (2006). Poly(arylene thioether) synthesis via nitro-displacement reaction. Journal of Polymer Science Part A: Polymer Chemistry, 44(8), 2440-2447. [Link]
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Rochester JR, Bolden AL. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives, 123(7), 643-650. [Link]
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MDPI. (2021). Synthesis of Arylene Ether-Type Hyperbranched Poly(triphenylamine) for Lithium Battery Cathodes. MDPI.com. [Link]
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Kricheldorf, H. R., & Adebahr, T. (2023). Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes. Polymers, 15(8), 1888. [Link]
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MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.com. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.com. [Link]
-
Jikei, M., et al. (2011). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. Polymer Journal, 43, 84-91. [Link]
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Vlasov, V. M. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 69(6), 461-492. [Link]
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LookChem. (n.d.). BIS(4-NITROPHENYL) SULFONE. LookChem. [Link]
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ResearchGate. (2015). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. ResearchGate. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Bis(4-nitrophenyl)sulfide
This guide provides a comparative analysis of various catalytic systems for the synthesis of Bis(4-nitrophenyl)sulfide, a key intermediate in the development of pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of prominent catalytic methods, offering researchers and process chemists the insights needed to select the optimal synthetic route for their specific applications.
Introduction: The Significance of this compound and Catalysis
This compound is a symmetrical diaryl sulfide whose structure is foundational for various applications, including the synthesis of polymers and dyes. The traditional synthesis often involves the reaction of an activated aryl halide like p-chloronitrobenzene with an inorganic sulfide source, such as sodium sulfide. However, these methods can be inefficient, leading to a variety of byproducts and requiring harsh reaction conditions[1].
Modern synthetic chemistry has pivoted towards transition-metal catalysis to overcome these limitations, offering milder conditions, higher yields, and greater functional group tolerance. The formation of the C–S bond is a critical transformation, and catalysts based on copper and palladium have emerged as the frontrunners. This guide will compare these systems, alongside methodologies like phase-transfer catalysis, providing a clear framework for experimental design.
Copper-Catalyzed C–S Cross-Coupling Reactions
Copper-based catalysts are workhorses in C–S bond formation due to their low cost, abundance, and versatile reactivity. Numerous protocols have been developed, differing primarily in the copper source, the sulfur source, and the use of ligands.
Mechanism of Copper-Catalyzed Sulfide Synthesis
The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, although the precise pathway can vary. The cycle typically begins with the oxidative addition of the aryl halide to a Cu(I) species. The sulfur nucleophile then coordinates to the copper center, followed by reductive elimination to form the diaryl sulfide and regenerate the active Cu(I) catalyst. Ligands, when used, serve to stabilize the copper intermediates and facilitate the reaction steps.
Comparative Analysis of Copper Systems
Nano Copper(II) Oxide (CuO) Catalysis: A significant advancement is the use of heterogeneous nano CuO catalysts. These systems offer high stability, recyclability, and often operate effectively without the need for expensive or complex ligands[2][3]. A common approach utilizes potassium thiocyanate (KSCN) as an efficient and odorless sulfur surrogate[2][3]. The reaction proceeds via a cascade reaction where KSCN reacts with the aryl halide in the presence of the nano CuO catalyst[2].
Copper(I) Iodide (CuI) Systems: Homogeneous systems based on CuI are also highly effective. These reactions often employ ligands like 1,10-phenanthroline to enhance catalytic activity[4]. A variety of sulfur sources can be used, including hexamethyldisilathiane ((Me₃Si)₂S), which provides a convenient alternative to malodorous thiols[4].
Below is a diagram illustrating a generalized experimental workflow for synthesizing diaryl sulfides using a heterogeneous catalyst like nano CuO.
Caption: General workflow for nano CuO-catalyzed diaryl sulfide synthesis.
Palladium-Catalyzed C–S Coupling
Palladium catalysts are renowned for their high efficiency in a vast array of cross-coupling reactions, including C–S bond formation. While often more expensive than copper, their high turnover numbers and functional group tolerance make them indispensable for complex syntheses. The Suzuki-Miyaura coupling, traditionally for C-C bonds, has been adapted for C-S bond formation[5][6].
The synthesis of diaryl sulfides can be achieved by coupling aryl halides with a sulfur source using a palladium catalyst, often in the presence of a phosphine ligand[7][8]. The choice of ligand is critical and can significantly influence reaction efficiency.
Phase-Transfer Catalysis (PTC) in Sulfide Synthesis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent)[9][10]. In the context of this compound synthesis, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the sulfide anion from the aqueous or solid phase into the organic phase where it can react with the aryl halide[11].
Advantages of PTC:
-
Mild Conditions: Reactions can often be run at or near room temperature.
-
Elimination of Anhydrous Solvents: PTC allows the use of aqueous solutions of reagents, simplifying the procedure and improving safety[10].
-
Increased Reaction Rates: By bringing reactants together, PTC can dramatically accelerate reaction rates[9].
The mechanism involves the PT catalyst exchanging its anion for the nucleophilic sulfide anion at the interface of the two phases. This new, more lipophilic ion pair then migrates into the organic phase to complete the nucleophilic aromatic substitution.
Caption: Simplified overview of the phase-transfer catalytic cycle.
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the synthesis of symmetrical diaryl sulfides, providing a basis for comparison.
| Catalyst System | Aryl Halide Substrate | Sulfur Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nano CuO (5 mol%) | Iodobenzene | KSCN | DMSO | 130 | 20 | 94 | [2][3] |
| CuI / 1,10-phenanthroline | Iodobenzene | (Me₃Si)₂S | N/A | N/A | 14 | 92 | [4] |
| None (Classic Method) | p-Chloronitrobenzene | Potassium Xanthate | Ethanol | Reflux | 48 | 76-82 | [1] |
| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | o-Tolylzinc Chloride* | THF | RT | 6 | 90 | [6] |
| BTBAC (PTC) | Bis(m-nitrophenyl)sulfone** | Bisphenol-A | Dichloromethane | N/A | N/A | High | [12] |
*Note: This is a cross-coupling reaction to form a C-C bond, but demonstrates the high efficiency of Palladium catalysts with nitro-substituted aryl halides. **Note: This is a polymerization reaction, but illustrates the use of PTC for nucleophilic aromatic substitution on a related sulfone structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Nano CuO Catalyst
This protocol is adapted from the ligand-free synthesis of symmetrical diaryl sulfides described in the literature[2][3].
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodonitrobenzene (2.0 mmol), potassium thiocyanate (1.5 mmol), nano CuO (5.0 mol %), and potassium hydroxide (KOH, 2.0 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL) to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 130 °C and stir the mixture vigorously for 20 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add a 1:1 mixture of ethyl acetate and water (20 mL).
-
Catalyst Recovery: Transfer the mixture to a centrifuge tube and centrifuge to separate the solid nano CuO catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Extraction & Purification: Decant the supernatant into a separatory funnel. Separate the organic layer, wash it successively with brine and water, and then dry it over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound has been significantly advanced by the development of modern catalytic methods.
-
Copper-based catalysts , particularly heterogeneous nano CuO, offer a cost-effective, recyclable, and ligand-free option that is highly attractive for industrial applications[2][3].
-
Palladium catalysts provide exceptional efficiency and are the method of choice for complex substrates where high yields are paramount, despite their higher cost[6].
-
Phase-Transfer Catalysis presents a powerful methodology for overcoming phase-solubility issues, enabling the use of aqueous reagents and promoting green chemistry principles[9][10].
The choice of catalyst ultimately depends on the specific requirements of the synthesis, including cost, scale, desired purity, and environmental considerations. Future research will likely focus on developing even more active and stable catalysts, exploring flow chemistry applications for continuous production, and utilizing earth-abundant metals to further enhance the sustainability of these important transformations.
References
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- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. (2011). Beilstein Journal of Organic Chemistry.
- Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. (2022). Nature Communications.
- Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. (2011). ResearchGate.
- Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide.Ethesis.
- Phase-Transfer Catalysis in Organic Syntheses.CRDEEP Journals.
- PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. (2015). American International Journal of Contemporary Research.
- Special Issue : Applications of Phase Transfer Catalysis in Organic Synthesis.MDPI.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube.
- SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. (1988). Organic Syntheses.
- Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. (2014). Angewandte Chemie International Edition.
- Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes.ResearchGate.
- p-NITROPHENYL SULFIDE.Organic Syntheses.
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A Guide to Reproducible Experiments in Polymer Synthesis: A Comparative Analysis of Bis(4-nitrophenyl) Sulfide Analogs and Alternative Monomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored properties, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical analysis of the use of nitro-activated aromatic monomers, specifically focusing on a representative analog of Bis(4-nitrophenyl) sulfide, in the synthesis of high-performance polymers. We will delve into a detailed experimental protocol, explore the underlying chemical principles, and present a comparative study with a non-nitro-activated alternative. This guide is designed to equip researchers with the necessary insights to make informed decisions in monomer selection and to ensure the reliability and reproducibility of their experiments.
The Role of Activated Monomers in Polymer Synthesis: A Focus on Poly(arylene sulfide)s
High-performance polymers, such as poly(arylene sulfide)s and poly(arylene ether sulfone)s, are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. A common and efficient method for their synthesis is through nucleophilic aromatic substitution (SNAr) polymerization. The success of this reaction hinges on the reactivity of the aromatic dihalide monomer. To facilitate the nucleophilic attack by a dithiol or a bisphenol, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (a halogen).
The nitro group (-NO2) is a powerful activating group. Monomers incorporating nitro groups, such as Bis(4-nitrophenyl) sulfide and its analogs, are therefore highly effective electrophiles in SNAr polymerizations. The strong electron-withdrawing nature of the nitro groups polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. This enhanced reactivity allows for polymerization to occur under milder conditions and can lead to higher molecular weight polymers in shorter reaction times.
However, the presence of the nitro group can also influence the properties of the final polymer and may not always be desirable. Therefore, a careful comparison with alternative, non-nitro-activated monomers is essential for selecting the optimal building blocks for a specific application.
Experimental Protocols: A Comparative Study
To provide a practical framework for comparison, we will examine two detailed experimental protocols for the synthesis of aromatic polymers via nucleophilic aromatic substitution. The first protocol is based on the work of Maiti et al., which describes the synthesis of a nitro-substituted aromatic polysulfide using a sulfone analog of Bis(4-nitrophenyl) sulfide. The second protocol will detail the synthesis of a similar polymer using a non-nitro-activated monomer, 4,4′-dichlorodiphenyl sulfone.
Protocol 1: Synthesis of a Nitro-Substituted Aromatic Polysulfide
This protocol is adapted from the synthesis of a nitro-substituted polysulfide sulfone, which serves as a representative example of a polymerization utilizing a highly activated dinitro monomer.
Rationale: The use of bis(4-chloro-3-nitrophenyl) sulfone, a doubly activated monomer with both sulfone and nitro groups, allows for a facile nucleophilic displacement of the chlorine atoms by the sulfide nucleophile. This high reactivity is expected to lead to a high-molecular-weight polymer under the given conditions.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of a non-nitro-substituted poly(arylene ether sulfone).
Step-by-Step Methodology:
-
Reactant Charging: In a four-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap connected to a condenser, charge 4,4′-dichlorodiphenyl sulfone, an equimolar amount of bisphenol-A, and a slight excess of potassium carbonate (K2CO3) as the base. Add N-methyl-2-pyrrolidone (NMP) as the polymerization solvent and toluene as an azeotroping agent.
-
Azeotropic Dehydration: Heat the mixture to reflux (typically 140-150°C) under a nitrogen atmosphere to azeotropically remove the water formed from the reaction of the bisphenol with the base. Continue until no more water is collected in the Dean-Stark trap.
-
Polymerization: After complete dehydration, remove the toluene by distillation. Increase the reaction temperature to 180-200°C and maintain for 4-8 hours to allow for polymerization to proceed. The viscosity of the solution will increase significantly as the polymer forms.
-
Work-up and Precipitation: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Purification and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with water and methanol to remove residual salts and solvent. Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120°C) until a constant weight is achieved.
-
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) to measure its glass transition temperature (Tg), Thermogravimetric Analysis (TGA) to assess its thermal stability, and NMR spectroscopy to confirm its chemical structure.
Comparative Performance Analysis
The choice between a nitro-activated monomer and a less activated alternative has significant implications for both the experimental process and the final polymer properties. The following table summarizes the expected differences based on the underlying chemical principles.
| Parameter | Protocol 1 (Nitro-Activated) | Protocol 2 (Non-Nitro-Activated) | Rationale |
| Reaction Conditions | Milder (potentially lower temperature or shorter time) | More forcing (higher temperature or longer time) | The strong electron-withdrawing nitro groups significantly increase the rate of the SNAr reaction. |
| Monomer Cost & Availability | Generally higher cost and less readily available | Lower cost and widely available | The synthesis of nitro-containing monomers often involves additional nitration steps. |
| Polymer Molecular Weight | Potentially higher | High molecular weight achievable with optimized conditions | The higher reactivity of the nitro-activated monomer can drive the polymerization to higher conversions. |
| Polymer Color | Often colored (yellow to brown) | Typically colorless or light-colored | The nitro groups are chromophores that can impart color to the polymer. |
| Polymer Solubility | May exhibit different solubility profiles | Well-established solubility in common solvents | The polar nitro groups can affect the polymer's interaction with solvents. |
| Post-polymerization Modification | Nitro groups can be reduced to amines for further functionalization | Limited sites for further functionalization on the backbone | The presence of the nitro group offers a chemical handle for subsequent reactions. |
| Reproducibility Considerations | Purity of the nitro-monomer is critical; side reactions are possible. | Purity of monomers and complete removal of water are crucial for achieving high molecular weight. | Impurities in the nitro-monomer can act as chain terminators. In the non-nitro case, residual water can hydrolyze the activated halide, terminating the chain growth. |
Conclusion: Ensuring Reproducibility Through Informed Monomer Selection
The reproducibility of polymer synthesis is intrinsically linked to a deep understanding of the reactivity of the chosen monomers and the precise control of the reaction conditions. As this guide has illustrated, the use of a highly activated monomer like a Bis(4-nitrophenyl) sulfide analog can offer advantages in terms of reaction kinetics and the potential for achieving high molecular weight polymers. However, this comes with considerations regarding monomer cost, potential for colored products, and the critical need for high monomer purity.
Conversely, less activated, non-nitro-containing monomers like 4,4′-dichlorodiphenyl sulfone represent a more established and cost-effective route to high-performance polymers. While they may require more stringent reaction conditions, particularly with respect to water removal, the resulting polymers are typically colorless and their properties are well-documented.
Ultimately, the choice of monomer should be guided by the specific requirements of the target application. By carefully considering the trade-offs between reactivity, cost, and the desired final properties of the polymer, researchers can design and execute reproducible experiments that yield materials with the desired performance characteristics. This comparative guide serves as a foundational resource for making such informed decisions, thereby fostering greater scientific integrity and accelerating the pace of innovation in materials science and drug development.
References
-
Maiti, S., et al. Synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic substitution. Journal of Polymer Science: Polymer Chemistry Edition, 22(11), 3255-3265. [Link]
A Senior Application Scientist's Guide to Bis(4-nitrophenyl)sulfone: A High-Performance Alternative in Advanced Polymer Synthesis
For researchers and professionals in drug development and materials science, the choice of monomers is a critical decision that dictates the final properties and performance of high-performance polymers. This guide provides an in-depth comparison of Bis(4-nitrophenyl)sulfone and its prominent alternative, 4,4'-dichlorodiphenyl sulfone (DCDPS), in the synthesis of polyethersulfones (PES). By examining the underlying chemical principles, experimental considerations, and resultant polymer characteristics, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
Introduction: The Chemistry of High-Performance Sulfone Polymers
Polyethersulfones are a class of amorphous thermoplastic polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them invaluable in demanding applications, including medical devices, aerospace components, and water filtration membranes.[3] The synthesis of these advanced polymers typically proceeds via a nucleophilic aromatic substitution (SNA r) reaction, where a dihalogenated or dinitro-substituted diphenyl sulfone monomer reacts with a bisphenol.[1][4]
The core of this polymerization lies in the activation of the aromatic ring by the electron-withdrawing sulfone group (-SO₂-), which facilitates the attack by a nucleophile (the bisphenoxide). The efficiency of this reaction and the properties of the resulting polymer are heavily influenced by the nature of the leaving group on the diphenyl sulfone monomer. This guide focuses on a comparative analysis of two key monomers: Bis(4-nitrophenyl)sulfone, with a nitro group (-NO₂) as the leaving group, and the more conventional 4,4'-dichlorodiphenyl sulfone (DCDPS), where a chlorine atom (-Cl) is the leaving group.
Mechanism of Action: A Tale of Two Leaving Groups
The polymerization of polyethersulfones via nucleophilic aromatic substitution is a stepwise process. The reaction is initiated by the attack of a bisphenoxide ion on the electron-deficient carbon atom of the diphenyl sulfone monomer. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is then restored by the departure of the leaving group.
The nature of the leaving group is a pivotal factor in the reaction kinetics. In the SNAr mechanism, the rate-determining step is often the initial nucleophilic attack. However, the facility of the leaving group's departure can also influence the overall reaction rate. Electron-withdrawing groups, such as the nitro group in Bis(4-nitrophenyl)sulfone, are known to be effective in activating the aromatic ring for nucleophilic attack.[6][7][8] In some instances, the nitro group itself can act as a leaving group.[9]
The general order of leaving group ability in SNAr reactions is often cited as F > NO₂ > Cl ≈ Br > I.[10] This suggests that, in principle, the nitro group in Bis(4-nitrophenyl)sulfone could be a more facile leaving group than the chlorine atom in DCDPS, potentially leading to faster reaction kinetics under certain conditions.
Figure 1: Generalized workflow for the synthesis of polyethersulfones.
Comparative Performance Data
While direct, head-to-head comparative studies under identical conditions are scarce in publicly available literature, we can synthesize data from various sources to provide a comparative overview of the monomers and their resulting polymers.
Monomer Properties:
| Property | Bis(4-nitrophenyl)sulfone | 4,4'-dichlorodiphenyl sulfone (DCDPS) |
| CAS Number | 1156-50-9[11] | 80-07-9[12] |
| Molecular Formula | C₁₂H₈N₂O₆S[11] | C₁₂H₈Cl₂O₂S[12] |
| Molecular Weight | 308.27 g/mol [11] | 287.16 g/mol [12] |
| Appearance | Light yellow crystalline solid[13] | White powder/crystals[12] |
| Melting Point | 146 - 151 °C[12] | 146 - 151 °C[12] |
Polymer Properties (Representative Values for PES):
| Property | Polyethersulfone (General) |
| Glass Transition Temperature (Tg) | ~225 °C[1][2] |
| Tensile Strength | 87 MPa |
| Young's Modulus | 2.6 GPa |
| Elongation at Break | 65% |
| Continuous Operating Temperature | 175 - 200 °C |
| Dielectric Constant (1 Hz) | 3.5[14] |
Note: The properties of the final polymer are highly dependent on the specific bisphenol used, the polymerization conditions, and the resulting molecular weight.[15]
Experimental Protocols: A Comparative Look at Synthesis
The following protocols are representative of the synthesis of polyethersulfones using the two different monomers. It is important to note that these are derived from different sources and are not from a direct comparative study.
Protocol 1: Synthesis of Polyethersulfone using Bis(m-nitrophenyl)sulfone (A Representative Nitro-Substituted Monomer)
This protocol describes the interfacial polycondensation of bisphenol-A and bis(m-nitrophenyl)sulfone.[16]
-
Reactant Preparation: In a two-necked flask equipped with a thermometer and condenser, add 2.5 mmol of purified bisphenol-A.
-
Base Addition: Add 5 ml of 1.0 N sodium hydroxide (NaOH) solution with stirring.
-
Monomer Addition: Gradually add 2.5 mmol of bis(m-nitrophenyl)sulfone dissolved in 7.5 ml of an organic solvent (e.g., dichloromethane, nitrobenzene, or dimethyl sulfoxide).
-
Phase Transfer Catalyst (Optional but Recommended): The use of a phase transfer catalyst such as benzyltributylammonium chloride (BTBAC), hexadecyltributylphosphonium bromide (HTBPB), or dibenzo-18-crown-6 can improve the reaction.
-
Reaction: The polymerization is carried out at various temperatures and for different durations depending on the solvent and catalyst used. The use of ultrasonic irradiation has been shown to improve yield and reduce reaction time.[16]
-
Polymer Isolation: The resulting polymer is precipitated by pouring the reaction mixture into methanol. The polymer is then filtered, washed, and dried.
Figure 2: Workflow for PES synthesis using a nitro-substituted sulfone monomer.
Protocol 2: Synthesis of Polyethersulfone using 4,4'-dichlorodiphenyl sulfone (DCDPS)
This protocol describes the synthesis of a poly(arylene ether sulfone) random copolymer.[17]
-
Reactant Preparation: A high molecular weight poly(arylene ether sulfone) can be synthesized from 4,4′-dichlorodiphenyl sulfone (DCDPS) and 4,4′-biphenol monomers.
-
Polymerization: The synthesis is typically a nucleophilic aromatic substitution polycondensation.
-
Solvent and Conditions: The reaction is carried out in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) in the presence of a weak base like potassium carbonate (K₂CO₃) at elevated temperatures (typically 150-200°C).
-
Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol or water, followed by washing and drying.
The molecular weight of the resulting polymer can be controlled by adjusting the monomer ratio.[3]
Safety and Handling: A Critical Comparison
Both monomers require careful handling in a laboratory setting. The following is a summary of their key safety information.
Bis(4-nitrophenyl)sulfone:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][13] It is also moisture and air-sensitive.[13]
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[13][18]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air.[13]
4,4'-dichlorodiphenyl sulfone (DCDPS):
-
Hazards: Causes serious eye irritation.[6][12] It is also toxic to aquatic life with long-lasting effects.[6] May form combustible dust concentrations in air.[12]
-
Precautionary Measures: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid release to the environment.[19]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air.[19][20]
Figure 3: Comparative safety profiles of the two monomers.
Conclusion: Making the Right Choice for Your Application
The selection between Bis(4-nitrophenyl)sulfone and 4,4'-dichlorodiphenyl sulfone for the synthesis of polyethersulfones is a nuanced decision that depends on the specific requirements of the application.
Bis(4-nitrophenyl)sulfone presents an intriguing alternative, primarily due to the potential for enhanced reactivity of the nitro leaving group. This could translate to faster polymerization kinetics, potentially allowing for lower reaction temperatures or shorter reaction times. However, the available literature lacks direct comparative studies to definitively quantify this advantage. Additionally, its sensitivity to moisture and air requires more stringent handling procedures.
4,4'-dichlorodiphenyl sulfone (DCDPS) remains the more conventional and widely documented monomer for PES synthesis. Its handling requirements are well-established, and a larger body of literature exists detailing its use in various polymerization systems.[3][7][21]
For researchers exploring novel synthetic routes or seeking to optimize polymerization efficiency, Bis(4-nitrophenyl)sulfone is a compelling candidate that warrants further investigation. However, for applications where established protocols and a robust supply chain are paramount, DCDPS remains the industry standard.
Ultimately, the choice of monomer should be guided by a thorough evaluation of the desired polymer properties, process economics, and safety considerations. It is recommended to conduct small-scale comparative experiments to determine the optimal monomer and reaction conditions for your specific application.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet 4,4'-Dichlorodiphenyl sulphone, 97%. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding 4,4'-Dichlorodiphenyl Sulfone's Role in Polysulfone Production. [Link]
- Fang, H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 79(21), 10349-10363.
- Alenazi, N. A., et al. (2017). Modified polyether-sulfone membrane: a mini review. Designed Monomers and Polymers, 20(1), 532-546.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4'-Dichlorodiphenyl Sulfone in Advanced Materials. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
MDPI. (2026, January 7). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2006, August). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. [Link]
-
Wikipedia. (n.d.). 4,4'-Dichlorodiphenyl sulfone. [Link]
-
ResearchGate. (n.d.). 4,4'-Dichlorodiphenyl sulfone. [Link]
-
Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. [Link]
-
Swicofil. (n.d.). PROPERTIES OF POLYETHER SULFONE PES. [Link]
-
MDPI. (n.d.). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. [Link]
-
ResearchGate. (2016, December 5). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. [Link]
-
Hilaris Publisher. (n.d.). Comparison of Radiation Resistant among Polysulfones Prepared from Several Aromatic Diol and 4,4'-Dichlorodiphenyl Sulfone. [Link]
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ResearchGate. (2006, August). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. [Link]
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-
PubChem. (n.d.). Bis(4-nitrophenyl) sulphone. [Link]
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ResearchGate. (2025, August 5). Effect of Polyethersulfone Molecular Weight on Structure and Performance of Ultrafiltration Membranes. [Link]
-
ResearchGate. (2006, August). Purity characterization of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) monomer by UV–vis spectroscopy. [Link]
-
MDPI. (2021, December 17). Improvement of Properties and Performances of Polyethersulfone Ultrafiltration Membrane by Blending with Bio-Based Dragonbloodin Resin. [Link]
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ResearchGate. (2010, August). Kinetic study of the effect of poly(phenyl sulfone) on the curing of an epoxy/amine resin by conventional and by temperature‐modulated differential scanning calorimetry. [Link]
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PMC. (2024, November 8). Polyethersulfone mixed matrix membranes modified with pore formers and Ag-titanate nanotubes: physicochemical characteristics and (bio)fouling study. [Link]
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Safety Operating Guide
Proper Disposal of Bis(4-nitrophenyl) sulfide: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like bis(4-nitrophenyl) sulfide is not merely a procedural task, but a critical component of a robust safety culture. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of bis(4-nitrophenyl) sulfide, grounded in established safety principles for nitroaromatic and sulfur-containing compounds.
Understanding the Hazard Profile of Bis(4-nitrophenyl) sulfide
Bis(4-nitrophenyl) sulfide ((O₂NC₆H₄)₂S) is a nitroaromatic sulfide compound. Its hazard profile is dictated by the presence of both the nitroaromatic and sulfide functional groups. Nitroaromatic compounds are recognized by the U.S. Environmental Protection Agency (EPA) as priority pollutants due to their potential toxicity and persistence in the environment. The sulfide component introduces the risk of releasing toxic sulfur oxides upon combustion. A safety data sheet for the similar compound, bis(4-nitrophenyl) disulfide, indicates it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Therefore, bis(4-nitrophenyl) sulfide must be treated as a hazardous waste.
Key Hazard Considerations:
-
Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.
-
Inhalation Hazard: Dust or aerosols can be harmful if inhaled.
-
Environmental Hazard: Poses a risk to aquatic life and can lead to soil and groundwater contamination if disposed of improperly. The presence of nitro groups makes it resistant to biodegradation.
-
Combustion Hazard: When heated to decomposition, it may emit toxic fumes of sulfur oxides.
| Property | Value |
| Chemical Formula | C₁₂H₈N₂O₄S |
| Molecular Weight | 276.27 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Hazard Statements | H302: Harmful if swallowed |
Immediate Safety and Handling Precautions
Before beginning any work with bis(4-nitrophenyl) sulfide, it is imperative to establish a safe working environment.
-
Ventilation: All handling of solid bis(4-nitrophenyl) sulfide and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling bis(4-nitrophenyl) sulfide:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or when engineering controls are insufficient. |
Step-by-Step Disposal Protocol
The disposal of bis(4-nitrophenyl) sulfide must be managed as a hazardous waste stream from the point of generation to its final disposition. Under no circumstances should this compound or its containers be disposed of in regular solid waste or down the drain.
Waste Segregation and Collection
Proper segregation is the first and one of the most critical steps in hazardous waste management.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for bis(4-nitrophenyl) sulfide. This waste should be classified as a non-halogenated nitroaromatic organic solid waste .
-
Avoid Co-mingling: Do not mix bis(4-nitrophenyl) sulfide waste with other waste streams, especially:
-
Acids and Oxidizers: To prevent potentially violent reactions.
-
Halogenated Solvents: To avoid creating a more complex and costly mixed hazardous waste stream.
-
Aqueous Waste: To prevent potential contamination of water.
-
-
Collection: Carefully collect all solid waste contaminated with bis(4-nitrophenyl) sulfide, including:
-
Unused or expired reagent.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, spatulas, and other contaminated lab supplies.
-
Residue from spill cleanup.
-
Waste Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof, and sealable hazardous waste container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "Bis(4-nitrophenyl) sulfide ".
-
The approximate percentage of the compound in the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
On-site Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) that meets the following criteria:
-
Location: At or near the point of waste generation.
-
Secondary Containment: The container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Environment: The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.
-
Security: The area should be secure to prevent unauthorized access.
Final Disposal
The ultimate disposal of bis(4-nitrophenyl) sulfide should be handled by a licensed hazardous waste disposal company. The primary and most effective method for the final destruction of this compound is incineration .
-
High-Temperature Incineration: This process uses high temperatures to break down the organic structure of the molecule into less hazardous components like carbon dioxide, water, and nitrogen oxides. The sulfur component will be converted to sulfur oxides, which must be removed from the flue gas by scrubbers in the incineration facility to prevent air pollution.
-
Landfilling: Landfilling of untreated bis(4-nitrophenyl) sulfide is not recommended. The U.S. EPA has Land Disposal Restrictions (LDRs) that prohibit the land disposal of untreated hazardous wastes. If landfilling is the only option, it would require prior treatment to reduce the mobility and toxicity of the compound. Given the sulfur content, there is a risk of soil and groundwater acidification, which would necessitate co-disposal with a neutralizing agent like limestone.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (in a fume hood)
-
Restrict Access: Ensure no one enters the immediate area of the spill without proper PPE.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to cover the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the chemical name, quantity spilled, and a copy of the Safety Data Sheet (SDS).
-
Ventilate: If it is safe to do so, increase ventilation to the area.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal Workflow for Bis(4-nitrophenyl) sulfide.
Alternative Disposal Considerations: Chemical Treatment
For large quantities of bis(4-nitrophenyl) sulfide waste, chemical treatment prior to disposal may be considered to reduce its hazardous properties. These methods are typically performed by specialized waste treatment facilities.
-
Chemical Reduction: The nitro groups can be reduced to less toxic amino groups. This process often utilizes reducing agents like zero-valent iron. The resulting aromatic amines may be more amenable to biodegradation.
-
Advanced Oxidation Processes (AOPs): Methods like Fenton oxidation can be used to break down the aromatic rings, leading to mineralization of the compound.
It is crucial to note that these chemical treatments should not be attempted by untrained personnel in a standard laboratory setting due to the potential for hazardous reactions and byproducts.
Conclusion
The proper disposal of bis(4-nitrophenyl) sulfide is a multi-faceted process that demands a thorough understanding of its chemical hazards and adherence to established safety protocols. By implementing the procedures outlined in this guide, researchers and laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with regulatory requirements. A commitment to responsible chemical waste management is not just a matter of procedure; it is a fundamental aspect of scientific integrity and excellence.
References
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. Retrieved from [Link]
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Catalytic reduction of hazardous nitroaromatic groups. (2018). Catalysis Conferences 2018. Retrieved from [Link]
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Bis(4-nitrophenyl) Sulfide. GSRS. Retrieved from [Link]
-
BIS(4-NITROPHENYL) SULFIDE. precisionFDA. Retrieved from [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. Retrieved from [Link]
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A Citizen's Guide to Incineration. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Incinerating Hazardous Waste. Environmental Protection. Retrieved from [Link]
-
Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
- Ju, F., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315-334.
- Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 22-33.
- Verma, R., & Dwivedi, P. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 26(3), 190145.
- Simic, J. (2024). The Case for Incineration in Hazardous Waste Management. Journal of Environmental and Analytical Chemistry, 11(377).
- Van Caneghem, J., Block, C., & Vandecasteele, C. (2014). Incineration of Hazardous Waste: A Sustainable Process? Journal of Material Cycles and Waste Management, 17(1), 1-11.
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Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]
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Incinerating Hazardous Waste. Environmental Protection. Retrieved from [Link]
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p-NITROPHENYL SULFIDE. Organic Syntheses. Retrieved from [Link]
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DI-o-NITROPHENYL DISULFIDE. Organic Syntheses. Retrieved from [Link]
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Disulfide, bis-(m-nitrophenyl). Organic Syntheses. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Retrieved from [Link]
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Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. IntechOpen. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University. Retrieved from [Link]
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Laboratory Waste Management Guidelines. University of Pittsburgh. Retrieved from [Link]
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Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland. Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]
Navigating the Safe Handling of Bis(4-nitrophenyl)sulfide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, compounds like Bis(4-nitrophenyl)sulfide serve as critical intermediates. However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a culture of informed caution.
Hazard Profile of this compound: Understanding the Risks
This compound is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Furthermore, it is suspected of causing cancer, placing it in Carcinogenicity Category 2.[1] These classifications are not mere labels; they are indicative of the compound's potential to cause significant acute and chronic health effects. The primary routes of exposure are ingestion, skin absorption, and inhalation of its dust or fumes.
Table 1: Hazard Identification and GHS Classification for this compound
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
Source: Adapted from ECHEMI Safety Data Sheet for a structurally similar compound, Bis(4-nitrophenyl) disulfide.[1]
The causality behind these hazards lies in the molecule's nitroaromatic structure. Such compounds are known for their reactivity and potential to interact with biological systems, leading to toxicity. The "harmful" designation indicates that moderate exposure can cause illness, while the "suspected carcinogen" classification underscores the need to minimize long-term exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[2][3]
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] Given the potential for splashes during weighing or dissolution, a face shield worn over safety glasses is strongly recommended to provide a broader area of protection.[4] This is especially critical when working with larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals for short-term use.[4] However, it is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to this compound specifically. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A fully buttoned lab coat, preferably made of a material with low permeability, should be worn at all times. For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn over the lab coat.[3][5]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[6] If the potential for aerosolization exists and engineering controls are insufficient, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[4]
Operational Plan: From Weighing to Quenching
A meticulous operational plan is key to minimizing exposure and ensuring experimental success.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and any contaminated materials is a critical final step to protect both human health and the environment.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All solid waste, including residual powder, contaminated weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective clothing should be placed in a designated hazardous waste bag.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office. The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid creating dust. Use a wet method for cleanup if appropriate. Collect all spill cleanup materials in a sealed container for disposal as hazardous waste.
By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
References
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Personal Protective Equipment | US EPA. [Link]
-
Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. [Link]
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BIS(4-NITROPHENYL) SULFIDE - gsrs. [Link]
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Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]
-
BIS(4-NITROPHENYL) SULFIDE - precisionFDA. [Link]
-
Bis(4-nitrophenyl) Sulfide, 25g, Each - CP Lab Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
